(-)-Chaetominine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURDGODABUDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of (-)-Chaetominine: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
(-)-Chaetominine, a potent cytotoxic alkaloid, represents a significant discovery in the field of natural product chemistry and drug development. First isolated from the endophytic fungus Chaetomium sp. IFB-E015, this complex molecule has demonstrated promising anti-tumor activities, warranting further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Biological Activity
This compound was first reported in 2006 by researchers who isolated it from Chaetomium sp. IFB-E015, an endophytic fungus residing in the leaves of Adenophora axilliflora.[1][2] The compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown greater potency than the commonly used chemotherapy drug 5-fluorouracil (B62378) against human leukemia (K562) and colon cancer (SW1116) cell lines.[1][2][3] Further studies have indicated that this compound can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[4][5]
Structural Elucidation
The molecular structure of this compound was determined through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis.[1][2] It is a modified tripeptide alkaloid, biosynthetically derived from L-alanine, anthranilic acid, and D-tryptophan.[1][6] The absolute configuration of the chiral centers was established as 2S, 3S, 11S, and 14R.[1][2]
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from its endophytic fungal source.
Fungal Cultivation and Fermentation
The endophytic fungus Chaetomium sp. IFB-E015 is cultured on a solid substrate to promote the production of secondary metabolites, including this compound.
Materials:
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Rice solid medium
-
Autoclave
-
Incubator
Procedure:
-
The Chaetomium sp. IFB-E015 strain is maintained on PDA slants.
-
For large-scale fermentation, the fungus is cultured on a solid rice medium.
-
The rice medium is prepared and autoclaved in flasks.
-
Each flask is inoculated with a mycelial agar plug of the fungus.
-
The inoculated flasks are incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and metabolite production.
Extraction and Isolation of this compound
Following fermentation, the fungal culture is harvested, and the bioactive compounds are extracted and purified.
Materials:
-
Ethyl acetate
-
Methanol
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
Procedure:
-
The solid fermented substrate is exhaustively extracted with ethyl acetate.
-
The organic solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Fractions showing cytotoxic activity are further purified using Sephadex LH-20 column chromatography.
-
Final purification is achieved by preparative HPLC to yield pure this compound.
Structural Characterization
The purified compound is subjected to various analytical techniques to confirm its identity and structure.
Techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the detailed chemical structure and connectivity of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the three-dimensional structure and absolute stereochemistry of the molecule.
-
Marfey's Method: This method is used to confirm the absolute configuration of the amino acid constituents.[1][2]
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O₄[7][8] |
| Molecular Weight | 402.4 g/mol [7][8] |
| Mass Spectrometry (HRESIMS) | m/z 403.1404 [M+H]⁺[1] |
| Appearance | Colorless crystals[1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): Specific shifts corresponding to the protons in the molecule |
| ¹³C NMR (DMSO-d₆) | δ (ppm): Specific shifts corresponding to the carbons in the molecule |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (nM) | Reference Compound (5-Fluorouracil) IC₅₀ (nM) |
| Human Leukemia (K562) | 21.0[1][2] | 33.0[2] |
| Colon Cancer (SW1116) | 28.0[1][2] | 76.0[2] |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a simplified representation of its induced apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (-)-Chaetominine: Natural Source, Fungal Production, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Chaetominine is a potent cytotoxic alkaloid with a unique heterocyclic framework. First isolated in 2006, it has garnered significant interest within the scientific community due to its pronounced in vitro activity against various cancer cell lines, surpassing that of the common chemotherapeutic agent 5-fluorouracil (B62378) in some studies. This technical guide provides an in-depth overview of the natural origins of this compound, its fungal producer, and detailed methodologies for its production, extraction, purification, and characterization.
Natural Source and Fungal Producer
This compound is a fungal secondary metabolite. The primary producer identified to date is an endophytic fungus, Chaetomium sp. IFB-E015 .[1][2] This fungal strain was isolated from the leaves of the medicinal plant Adenophora axilliflora.[1][2] Another reported producer of chaetominine (B1668568) is the endophytic fungus Aspergillus fumigatus CY018.
Table 1: Fungal Producers of this compound
| Fungal Strain | Host Organism | Reference |
| Chaetomium sp. IFB-E015 | Adenophora axilliflora | Jiao et al., 2006 |
| Aspergillus fumigatus CY018 | Not specified | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is proposed to be derived from a tripeptide precursor. The pathway likely involves the condensation of L-alanine, anthranilic acid, and D-tryptophan. This is followed by a series of enzymatic reactions including oxidation, formylation (likely from formylated tetrahydrofolic acid), and the construction of the quinazolinone ring system via a Schiff base intermediate.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following protocols are based on the original isolation of this compound from Chaetomium sp. IFB-E015 and general methodologies for solid-state fermentation of Chaetomium species.
Fungal Culture and Fermentation
-
Fungal Strain: Chaetomium sp. IFB-E015
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) is suitable for the initial growth and maintenance of the fungal culture. For solid-state fermentation, a rice-based medium is effective.
-
Fermentation Protocol:
-
Prepare a solid-state fermentation medium consisting of rice in a suitable culture vessel (e.g., Erlenmeyer flasks).
-
Autoclave the medium to ensure sterility.
-
Inoculate the sterilized rice medium with agar plugs of a mature culture of Chaetomium sp. IFB-E015 grown on PDA.
-
Incubate the culture under static conditions at room temperature for approximately 2-4 weeks.
-
Extraction and Purification
The following workflow outlines the extraction and purification of this compound from the solid-state fermentation culture.
Caption: Workflow for the isolation of this compound.
-
Extraction:
-
The solid fermented substrate is repeatedly extracted with an organic solvent such as ethyl acetate at room temperature.
-
The solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Further purification can be achieved by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
The purified this compound is then crystallized from a suitable solvent system to obtain a pure compound.
-
Characterization of this compound
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O₄ |
| Molecular Weight | 402.4 g/mol |
| Appearance | Colorless crystals |
| Mass Spectrometry (HR-ESI-MS) | m/z 403.1404 [M+H]⁺ |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 58.7 | 4.35 (q, 6.8) |
| 3 | 171.1 | - |
| 5 | 168.2 | - |
| 6 | 39.8 | 2.59 (dd, 15.6, 5.2), 2.18 (dd, 15.6, 2.0) |
| 7 | 62.1 | 4.60 (dd, 5.2, 2.0) |
| 8 | 91.8 | - |
| 9a | 138.8 | - |
| 9b | 120.3 | 7.32 (d, 7.6) |
| 9c | 123.8 | 7.24 (t, 7.6) |
| 9d | 129.5 | 7.55 (t, 7.6) |
| 9e | 126.2 | 7.63 (d, 7.6) |
| 10a | 143.1 | - |
| 11 | 146.2 | 8.32 (s) |
| 12a | 126.8 | - |
| 13 | 126.1 | 8.20 (d, 8.0) |
| 14 | 127.1 | 7.59 (t, 8.0) |
| 15 | 134.8 | 7.85 (t, 8.0) |
| 16 | 121.4 | 7.73 (d, 8.0) |
| 16a | 148.2 | - |
| 17 | 160.4 | - |
| 18 | 15.4 | 1.25 (d, 6.8) |
| 8-OH | - | 6.78 (s) |
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapeutics. The endophytic fungus Chaetomium sp. IFB-E015 is a key natural source for this valuable metabolite. The protocols outlined in this guide provide a framework for the production, isolation, and characterization of this compound, enabling further research into its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption characteristics and preparative separation of chaetominine from Aspergillus fumigatus mycelia by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Chaetominine: A Technical Guide for Researchers
December 16, 2025
Abstract
(-)-Chaetominine is a complex quinazoline-containing indole (B1671886) alkaloid with significant cytotoxic activities, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence to present a plausible pathway, supported by precursor feeding studies and analogies to related fungal natural products. Detailed experimental protocols and data presentation are included to facilitate further research into this intricate biosynthetic machinery. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and metabolic engineering.
Introduction
This compound is a structurally unique fungal metabolite first isolated from an endophytic Chaetomium sp.[1]. Its complex hexacyclic architecture and potent biological activities have spurred interest in its total synthesis and, more critically, its natural biosynthetic pathway. Understanding the enzymatic logic behind the construction of this compound is paramount for several reasons: it can provide tools for biocatalytic synthesis, enable the generation of novel analogs through metabolic engineering, and offer insights into the evolution of fungal secondary metabolism.
This guide will delineate the proposed biosynthetic route to this compound, present the quantitative data from precursor feeding experiments, and provide detailed, adaptable experimental protocols for key areas of investigation, including the identification of the biosynthetic gene cluster, heterologous expression of biosynthetic enzymes, and in vitro enzyme assays.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from three primary precursors: L-alanine, anthranilic acid, and D-tryptophan[1]. The assembly of these building blocks is likely orchestrated by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme, followed by a series of tailoring reactions to yield the final complex structure.
Precursor Supply
-
L-Alanine: A proteinogenic amino acid readily available from primary metabolism.
-
Anthranilic Acid: Derived from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.
-
D-Tryptophan: The non-proteinogenic stereoisomer of tryptophan. The biosynthetic machinery must include an epimerase to convert the more common L-tryptophan into D-tryptophan for incorporation into the this compound scaffold.
Core Assembly by a Non-Ribosomal Peptide Synthetase (NRPS)
A putative NRPS is central to the biosynthesis of this compound. This megaenzyme would be responsible for the sequential activation and condensation of the three precursor molecules to form a tripeptide intermediate. The proposed NRPS would likely contain three modules, each responsible for the incorporation of one of the precursor amino acids.
Post-NRPS Tailoring Reactions
Following the assembly of the tripeptide intermediate, a series of enzymatic modifications are necessary to form the characteristic hexacyclic structure of this compound. These likely include:
-
Oxidative Cyclizations: To form the intricate ring systems.
-
Hydroxylations: To introduce the hydroxyl group.
-
Formation of the Quinazolinone Moiety: A key structural feature of this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data from Precursor Feeding Studies
To date, the most significant quantitative data for the biosynthesis of this compound comes from precursor feeding experiments aimed at enhancing its production. These studies provide valuable insights into the precursor-product relationship and can help identify rate-limiting steps in the pathway.
| Precursor Added | Concentration | Fold Increase in this compound Yield | Reference |
| D-Tryptophan | 17 mM | 2.85 | [2] |
| L-Tryptophan | Not specified | Not specified | [2] |
| Anthranilic Acid | Not specified | Not specified | [2] |
| L-Alanine | Not specified | Not specified | [2] |
Table 1: Effect of Precursor Feeding on this compound Production.
Experimental Protocols
The following sections provide detailed protocols for key experiments required to fully elucidate the this compound biosynthetic pathway. These protocols are based on established methodologies for studying fungal secondary metabolism and can be adapted for the specific Chaetomium species that produces this compound.
Identification of the this compound Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of this compound are likely clustered together in the fungal genome. Identifying this biosynthetic gene cluster (BGC) is the first step towards characterizing the enzymes involved.
Protocol 4.1.1: Genomic DNA Extraction and Sequencing
-
Culture: Grow the this compound producing Chaetomium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C with shaking.
-
Harvest Mycelia: Collect the mycelia by filtration through Miracloth and wash with sterile water. Freeze the mycelia in liquid nitrogen and grind to a fine powder.
-
DNA Extraction: Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate high-quality genomic DNA.
-
Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.
Protocol 4.1.2: Bioinformatic Analysis
-
Genome Assembly: Assemble the sequencing reads into a contiguous genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
BGC Prediction: Submit the assembled genome to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version to predict BGCs[3].
-
Candidate BGC Identification: Scrutinize the antiSMASH output for BGCs containing an NRPS with three modules. The adenylation (A) domain specificities of the NRPS modules can be predicted using tools like PRISM or the antiSMASH A-domain prediction tool. Look for A-domains predicted to activate tryptophan, alanine, and an aromatic precursor (anthranilate is not a standard amino acid, so the tool may predict a related aromatic acid). The presence of genes encoding tailoring enzymes such as oxidoreductases, hydroxylases, and epimerases within the cluster will provide further evidence.
Heterologous Expression of the Biosynthetic Gene Cluster
To confirm the function of the candidate BGC, it can be heterologously expressed in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae.
Protocol 4.2.1: Gene Cluster Cloning and Host Transformation
-
Cloning: Use a method suitable for large DNA fragments, such as Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast, to clone the entire BGC into a fungal expression vector.
-
Transformation: Transform the expression vector into a suitable fungal host strain (e.g., Aspergillus oryzae) using protoplast-mediated transformation.
-
Selection and Culturing: Select for successful transformants using an appropriate marker. Culture the transformants in a suitable production medium.
Protocol 4.2.2: Metabolite Analysis
-
Extraction: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the crude extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and compare the retention time and mass spectrum with an authentic standard of this compound.
In Vitro Enzyme Assays
Once the BGC is confirmed, individual enzymes can be expressed, purified, and their functions can be characterized through in vitro assays.
Protocol 4.3.1: Heterologous Expression and Purification of Enzymes
-
Expression Host: Clone the genes of interest (e.g., the NRPS, epimerase, tailoring enzymes) into an E. coli or yeast expression vector.
-
Expression and Lysis: Induce protein expression and lyse the cells to release the recombinant protein.
-
Purification: Purify the his-tagged or otherwise tagged protein using affinity chromatography.
Protocol 4.3.2: NRPS Adenylation Domain Assay (ATP-PPi Exchange Assay)
This assay confirms the substrate specificity of the A-domains within the NRPS.
-
Reaction Mixture: Prepare a reaction mixture containing the purified NRPS, ATP, MgCl₂, and the suspected amino acid substrate. Include [³²P] pyrophosphate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: The A-domain-catalyzed formation of an aminoacyl-adenylate intermediate will result in the exchange of [³²P] pyrophosphate into ATP. The amount of [³²P]ATP formed can be quantified by scintillation counting after separation from unincorporated [³²P] pyrophosphate.
Protocol 4.3.3: In Vitro Reconstitution of the Biosynthetic Pathway
-
Reaction Mixture: Combine the purified NRPS and all necessary tailoring enzymes in a reaction buffer containing the three precursors (L-alanine, anthranilic acid, and D-tryptophan), ATP, and any other required cofactors (e.g., NADPH, FAD).
-
Incubation: Incubate the reaction at the optimal temperature.
-
Analysis: Analyze the reaction products by HPLC-MS/MS to detect the formation of this compound and any biosynthetic intermediates.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of fungal secondary metabolism, likely involving a complex interplay of an NRPS and a suite of tailoring enzymes. While the proposed pathway provides a solid framework for future research, the definitive characterization of the biosynthetic gene cluster and the detailed enzymatic mechanisms remain key objectives. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the intricacies of this compound biosynthesis. The successful elucidation of this pathway will not only be a significant scientific achievement but will also pave the way for the biotechnological production of this compound and its derivatives for potential therapeutic applications.
References
A Comprehensive Technical Guide to the Chemical Structure Elucidation of (-)-Chaetominine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: (-)-Chaetominine is a potent cytotoxic alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015.[1][2] This hexacyclic quinazolinone alkaloid, possessing a novel molecular framework with four stereogenic centers, has demonstrated significant cytotoxic activity against various cancer cell lines, surpassing that of the common anticancer drug 5-fluorouracil (B62378) in some cases.[1][2][3] Its complex architecture and biological activity have made it a subject of interest for synthetic chemists and drug discovery professionals. This document provides an in-depth technical overview of the methodologies employed in the original elucidation of its chemical structure, from isolation to the definitive assignment of its absolute stereochemistry.
Isolation of this compound
This compound was first isolated from the solid-substrate culture of Chaetomium sp. IFB-E015, an endophytic fungus found on the leaves of Adenophora axilliflora.[1][2] The isolation process was guided by bioassays to track the cytotoxic fractions.
Experimental Protocol: Fungal Culture and Extraction
-
Cultivation: The fungus Chaetomium sp. IFB-E015 was cultivated on a solid substrate, likely a rice or wheat-based medium, to encourage the production of secondary metabolites.
-
Extraction: The fermented solid culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.
-
Fractionation: The crude extract underwent a bioassay-guided fractionation process. This typically involves solvent partitioning and multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the complex mixture into fractions of decreasing complexity.
-
Purification: The active fractions were further purified using High-Performance Liquid Chromatography (HPLC), yielding this compound as colorless crystals.[1]
Planar Structure Determination
The molecular formula and the core connectivity of this compound were established using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provided the exact mass of the molecule, which was used to determine its elemental composition.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, likely an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument, was used.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol) was prepared.
-
Analysis: The sample was infused into the ESI source. Data was acquired in positive ion mode to observe protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 403.1404 | 403.1399 | C₂₂H₁₉N₄O₄ |
| [M+Na]⁺ | 425.1209 | 425.1219 | C₂₂H₁₈N₄O₄Na |
| Data sourced from Jiao et al., 2006.[1] |
The data unequivocally established the molecular formula of this compound as C₂₂H₁₈N₄O₄.[1]
NMR Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were critical in assembling the planar structure of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The purified compound was dissolved in a deuterated solvent, such as DMSO-d₆.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire the spectra.
-
Data Acquisition: A standard suite of experiments was performed:
-
¹H NMR: To identify proton environments and their multiplicities.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.
-
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | 59.8 | 4.05 (q, 6.8) | C-1, C-3, C-11, C-14 |
| 3 | 86.8 | — | — |
| 4 | 55.1 | 5.95 (d, 9.5) | C-3, C-5, C-11, C-14, C-2' |
| 5 | 138.4 | — | — |
| 6 | 125.7 | 7.33 (d, 7.5) | C-5, C-8, C-10 |
| 7 | 128.5 | 7.18 (t, 7.5) | C-5, C-9 |
| 8 | 123.6 | 7.03 (t, 7.5) | C-6, C-10 |
| 9 | 120.5 | 6.88 (d, 7.5) | C-5, C-7 |
| 10 | 134.9 | — | — |
| 11 | 172.9 | — | — |
| 14 | 169.3 | — | — |
| 15 | 15.1 | 1.12 (d, 6.8) | C-2, C-11 |
| 2' | 145.2 | 8.25 (s) | C-4, C-4', C-8a' |
| 4' | 161.8 | — | — |
| 4a' | 121.1 | — | — |
| 5' | 126.3 | 8.15 (d, 8.0) | C-4', C-7', C-8a' |
| 6' | 127.0 | 7.58 (t, 8.0) | C-4a', C-8' |
| 7' | 134.8 | 7.85 (t, 8.0) | C-5', C-8a' |
| 8' | 126.3 | 7.75 (d, 8.0) | C-4a', C-6' |
| 8a' | 148.1 | — | — |
| 3-OH | — | 8.32 (s) | C-2, C-3, C-4 |
| Note: This table represents a summary of key data as reported in the initial elucidation. Full spectral data can be found in the supporting information of the original publication.[1] |
Analysis of these spectra allowed for the assembly of key structural fragments, including the quinazolinone ring, the indole-derived portion, and the alanine (B10760859) unit, which were then connected based on crucial HMBC correlations to form the complete planar structure.[1]
Stereochemistry Determination
With the planar structure established, the next critical step was to determine the three-dimensional arrangement of the atoms at the four stereogenic centers (C-2, C-3, C-11, and C-14). This was achieved through a combination of X-ray crystallography and chemical degradation.
Relative Stereochemistry by Single-Crystal X-ray Diffraction
The relative configuration of the four stereocenters was unambiguously determined by X-ray crystallography.[1][2]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in methanol (B129727). This resulted in the formation of a methanol solvate (chaetominine·MeOH).[1][4][5]
-
Data Collection: A selected crystal was mounted on a diffractometer. X-ray diffraction data were collected by rotating the crystal in a beam of monochromatic X-rays.[4]
-
Structure Solution and Refinement: The collected diffraction pattern was processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure was solved using direct methods and refined to yield a final 3D model of the molecule.[4][5]
Table 3: Key Crystallographic Data for this compound·MeOH
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.876 |
| b (Å) | 14.532 |
| c (Å) | 15.213 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.109 |
| CCDC Number | 791762 |
| Data sourced from the original publication and associated crystallographic databases.[1][6] |
The resulting X-ray crystal structure confirmed the molecular connectivity and revealed the relative stereochemistry of the molecule.[2]
Absolute Configuration by Marfey's Method
While X-ray crystallography provided the relative arrangement, it could not distinguish between the molecule and its mirror image. The absolute configuration was determined using Marfey's method, a chemical degradation technique.[1][2]
Experimental Protocol: Marfey's Method
-
Acid Hydrolysis: A sample of this compound was subjected to acidic hydrolysis (e.g., using 6N HCl) to break the amide bonds and liberate its constituent amino acid.[1]
-
Derivatization: The resulting amino acid in the hydrolysate was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).
-
HPLC Analysis: The derivatized product was analyzed by reverse-phase HPLC and its retention time was compared to that of authentic D- and L-alanine standards that were derivatized with FDAA in parallel.
This result established the stereochemistry at the C-2 position as S. By combining this information with the known relative stereochemistry from the X-ray crystal structure, the absolute configuration of this compound was definitively assigned as 2S, 3S, 11S, and 14R.[1][2]
Workflow of Structure Elucidation
The logical flow of the experimental work is a critical aspect of natural product structure elucidation.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound was unambiguously determined through a systematic and multi-faceted analytical approach. Mass spectrometry established the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex planar structure. The relative stereochemistry was definitively assigned by single-crystal X-ray diffraction, and the final piece of the puzzle, the absolute configuration, was secured using Marfey's method. This rigorous elucidation provided the foundational knowledge for subsequent total synthesis efforts and further investigation into its potent biological activities.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]
- 6. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Spectroscopic Analysis of (-)-Chaetominine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for the cytotoxic alkaloid, (-)-Chaetominine. The document outlines the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed experimental protocols essential for the characterization of this complex natural product.
Core Spectroscopic Data
This compound, a metabolite isolated from the endophytic fungus Chaetomium sp. IFB-E015, possesses a unique and complex hexacyclic framework.[1] Its structure was elucidated through a combination of advanced spectroscopic techniques, the data from which are summarized below.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound in DMSO-d6
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 2 | 59.8 | 4.15 (q, 6.8) |
| 3 | 77.9 | 5.25 (d, 5.2) |
| 4 | 69.8 | 2.15 (dd, 15.0, 5.2) |
| 4a | - | 2.65 (d, 15.0) |
| 5 | 136.2 | - |
| 5a | 129.8 | 7.63 (d, 7.8) |
| 6 | 124.9 | 7.27 (t, 7.8) |
| 7 | 126.1 | 7.42 (t, 7.8) |
| 8 | 120.9 | 7.18 (d, 7.8) |
| 8a | 138.1 | - |
| 9 | 172.5 | - |
| 10 | 165.9 | - |
| 11 | 147.8 | 8.32 (s) |
| 12 | 145.9 | - |
| 13 | 121.7 | 8.15 (d, 8.0) |
| 14 | 127.2 | 7.85 (t, 8.0) |
| 15 | 126.5 | 7.55 (t, 8.0) |
| 16 | 127.8 | 7.75 (d, 8.0) |
| 17 | 160.5 | - |
| 18 (CH₃) | 15.1 | 1.25 (d, 6.8) |
| 3-OH | - | 6.55 (br s) |
Data sourced from Jiao et al., Organic Letters, 2006.
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z 403.1404 [M+H]⁺, 425.1209 [M+Na]⁺ |
| Infrared (IR) Spectroscopy (KBr Pellet) | 3440, 2925, 1710, 1685, 1600, 1465, 1380, 750 cm⁻¹ |
Experimental Protocols
Isolation and Purification of this compound
The endophytic fungus Chaetomium sp. IFB-E015 was cultured on a solid rice medium. The fermented culture was extracted with ethyl acetate (B1210297) (EtOAc). The resulting crude extract was then subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 400 or 500 MHz NMR spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d6: δH 2.50 ppm; δC 39.5 ppm).[2] Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.[1][3] The analysis was performed by infusing a solution of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, into the ESI source.[4] Key parameters such as capillary voltage, source temperature, and desolvation gas flow were optimized to achieve maximum signal intensity.[4]
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.[5][6]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceandnature.org [scienceandnature.org]
- 6. plantsjournal.com [plantsjournal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial Biological Activity Screening of (-)-Chaetominine
This compound, a quinazoline (B50416) alkaloid isolated from the endophytic fungus Aspergillus fumigatus, has emerged as a compound of significant interest in cancer research.[1][2][3] Its potent cytotoxic effects against various cancer cell lines have prompted further investigation into its mechanisms of action, positioning it as a promising candidate for development as a therapeutic agent.[3][4] This guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing its cytotoxic efficacy, the molecular pathways it influences, and the experimental protocols used to elucidate these properties.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been quantified against several human cancer cell lines, with its potency often compared to the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |
| K562 | Human Leukemia | 35 ± 2.03 | 5-Fluorouracil | 55 ± 1.07 |
| K562 | Human Leukemia | 34 | - | - |
| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |
| SW1116 | Colon Cancer | 46 | - | - |
Data compiled from multiple studies.[3]
Notably, this compound demonstrates greater cytotoxic activity in K562 and SW1116 cells compared to 5-FU.[3][4] Furthermore, studies have revealed a selective effect on cancer cells, with significantly lower cytotoxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[2][3] At concentrations up to 2,000 nM, over 86% of HPBMCs remained viable after 48 hours of treatment.[2][5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary cytotoxic effects of this compound are attributed to the induction of apoptosis and interference with the cell cycle.[3] The specific molecular mechanisms appear to be cell-line dependent.
Apoptosis Induction in K562 Leukemia Cells
In human leukemia K562 cells, this compound induces apoptotic cell death primarily through the intrinsic mitochondrial pathway.[1][2][6][7] This is evidenced by several key molecular events:
-
Upregulation of the Bax/Bcl-2 Ratio : Treatment with this compound leads to an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2.[1][2][6]
-
Mitochondrial Membrane Potential (MMP) Decrease : The altered Bax/Bcl-2 ratio results in a sharp decrease in the MMP.[1][2]
-
Cytochrome c Release : This depolarization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[1][2][6]
-
Apoptosome Formation and Caspase Activation : Cytosolic cytochrome c, along with Apaf-1, triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][2] This subsequently activates caspase-3, an executioner caspase, leading to the characteristic morphological and biochemical features of apoptosis, such as DNA fragmentation.[1][2][6][7]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, with the specific phase of arrest varying by cell line.[3][8]
-
S-Phase Arrest in K562 Cells : In leukemia K562 cells, treatment with this compound leads to an accumulation of cells in the S-phase in a dose-dependent manner.[8][9] This arrest is associated with the upregulation of p-ATR and Chk1 and the downregulation of cdc25A, cyclin A, and CDK2.[9]
-
G1-Phase Arrest in SW1116 Cells : In colon cancer SW1116 cells, this compound causes cell cycle arrest at the G1 phase.[8][9] This is accompanied by an increase in the expression of p53, p21, Chk2, and p-ATM, and a decrease in the levels of cyclin E, CDK2, and CDK4.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials :
-
Cancer cell lines (e.g., K562, SW1116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment : Treat the cells with various concentrations of this compound and incubate for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure :
-
Cell Collection : Harvest cells after treatment with this compound for the desired time.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials :
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure :
-
Cell Collection : Harvest cells after treatment.
-
Fixation : Wash cells with PBS and fix in cold 70% ethanol overnight at -20°C.
-
Rehydration & Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation : Incubate for 30 minutes at 37°C in the dark.
-
Analysis : Analyze the DNA content of the cells using a flow cytometer.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Materials :
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, caspases, cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure :
-
Protein Extraction and Quantification : Lyse the cells and determine the protein concentration.[2]
-
Electrophoresis : Separate proteins by size using SDS-PAGE.
-
Transfer : Transfer the separated proteins to a membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C.[2]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., β-actin).[3]
-
Caspase Activity Assay
This colorimetric assay measures the activity of key caspases like caspase-3 and caspase-9.
-
Materials :
-
Caspase activity assay kit (with substrates Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9)
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure :
-
Cell Lysis : After treatment, collect and lyse the cells.[2]
-
Incubation with Substrate : Incubate the cell supernatant with the specific colorimetric caspase substrate.[2]
-
Measurement : Measure the absorbance at 405 nm. The amount of p-nitroanilide (pNA) released is proportional to the caspase activity.[2]
-
Analysis : Determine the fold increase in caspase activity compared to the untreated control.[2]
-
Antibacterial and Other Activities
While the primary focus of research on this compound has been its anticancer properties, compounds from the Chaetomium genus are known to produce a diversity of bioactive secondary metabolites with strong antibacterial activities.[10][11] For instance, Chetomin (B1668609), another metabolite from Chaetomium cochliodes, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] A derivative, 6-formamide-chetomin, has shown strong antibacterial activity against Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Enterococcus faecalis.[12] While specific antibacterial screening data for this compound is not extensively detailed in the provided results, the bioactivity of related compounds suggests this could be a potential area for future investigation.
Conclusion
The initial biological screening of this compound reveals it to be a potent cytotoxic agent against human leukemia and colon cancer cell lines.[3][4] Its efficacy surpasses that of the standard chemotherapeutic drug 5-FU in several instances, and it exhibits a desirable selectivity for cancer cells over normal cells.[2][3] The mechanisms of action involve the induction of apoptosis via the intrinsic mitochondrial pathway and the promotion of cell cycle arrest at different phases depending on the cell type.[6][8] These findings underscore the potential of this compound as a promising lead compound for the development of novel anticancer therapies. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential.[2]
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new epipolythiodioxopiperazine with antibacterial and cytotoxic activities from the endophytic fungus Chaetomium sp. M336 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential: A Technical Guide to the Putative Mechanism of Action of (-)-Chaetominine
For Researchers, Scientists, and Drug Development Professionals
(-)-Chaetominine, a quinazoline (B50416) alkaloid, has emerged as a promising natural product with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This in-depth technical guide synthesizes the current understanding of its putative mechanism of action, providing a comprehensive resource for researchers in oncology and drug discovery. The guide details the compound's impact on critical cellular processes, including the induction of apoptosis and cell cycle arrest, and delineates the key signaling pathways involved.
Quantitative Efficacy of this compound
The cytotoxic potency of this compound has been quantified across different human cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize these findings, offering a comparative look at its efficacy.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |
| K562 | Human Leukemia | 34 | - | - |
| K562 | Human Leukemia | 35 | 5-Fluorouracil | >1000 |
| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |
| SW1116 | Colon Cancer | 46 | - | - |
Table 2: Dose-Dependent Induction of Apoptosis in K562 Cells by this compound (24h treatment)
| This compound Concentration (nM) | Apoptosis Rate (%) |
| 0 (Control) | < 5 |
| 25 | ~20 |
| 50 | ~40 |
| 100 | ~60 |
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Current research indicates that this compound exerts its anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Intrinsic Apoptosis
This compound triggers the intrinsic or mitochondrial pathway of apoptosis, a key process in eliminating cancerous cells. This pathway is initiated by intracellular signals and revolves around the mitochondria. In human leukemia K562 cells, treatment with this compound leads to a significant upregulation of the Bax/Bcl-2 ratio. Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, are critical regulators of mitochondrial outer membrane permeabilization. An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.
Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at different phases in a cell-type-dependent manner, thereby inhibiting cancer cell proliferation.
-
G1 Phase Arrest in SW1116 Cells: In human colon cancer SW1116 cells, this compound induces cell cycle arrest at the G1 phase. This is mediated through the activation of the ATM/Chk2/p53/p21 signaling pathway. Ataxia-telangiectasia mutated (ATM) and Checkpoint kinase 2 (Chk2) are key kinases in the DNA damage response. Their activation leads to the phosphorylation and stabilization of the tumor suppressor protein p53. Accumulated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, crucial for the G1/S transition, thus leading to G1 arrest.
-
S-Phase Arrest in K562 Cells: In human leukemia K562 cells, this compound causes cell cycle arrest during the S-phase. This is attributed to the modulation of the ATR/Chk1/Cdc25A signaling pathway. Ataxia telangiectasia and Rad3-related protein (ATR) and Checkpoint kinase 1 (Chk1) are activated in response to DNA replication stress. Activated Chk1 phosphorylates and promotes the degradation of the phosphatase Cdc25A. Cdc25A is essential for the activation of CDK2, a key kinase for S-phase progression. The degradation of Cdc25A leads to the inactivation of CDK2 and subsequent S-phase arrest.
Inhibition of the PI3K/Akt/Nrf2 Signaling Pathway
Some studies suggest that this compound may also exert its effects by inhibiting the PI3K/Akt/Nrf2 signaling pathway. The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. While typically protective, in some cancers, Nrf2 can promote cell survival and drug resistance. Inhibition of this pathway by this compound could therefore contribute to its anti-cancer activity by reducing cell survival and antioxidant defenses.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., K562, SW1116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured, and the data is analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, Chk1, Cdc25A, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
A Technical Guide to the Cytotoxic and Antitumor Properties of (-)-Chaetominine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Chaetominine, a quinazoline (B50416) alkaloid metabolite originally isolated from the endophytic fungus Aspergillus fumigatus and Chaetomium sp., has emerged as a potent cytotoxic agent with significant antitumor potential.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's bioactivity, focusing on its efficacy against various cancer cell lines, its mechanisms of action involving apoptosis induction and cell cycle arrest, and the experimental methodologies used to elucidate these properties. The data presented herein underscores the potential of this compound as a promising lead compound for the development of novel cancer therapeutics.
Data Presentation: In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects against human leukemia (K562) and colon cancer (SW1116) cell lines.[2] Notably, its potency, as measured by half-maximal inhibitory concentration (IC50), surpasses that of the conventional chemotherapeutic drug 5-Fluorouracil (5-FU) in comparative assays.[2][3][5] Furthermore, this compound exhibits selective cytotoxicity, showing minimal inhibitory effects on normal human peripheral blood mononuclear cells (HPBMCs) at concentrations effective against cancer cells.[1][6][7]
Table 1: IC50 Values of this compound vs. 5-Fluorouracil
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21.0[2] | 5-Fluorouracil | 33.0[5] |
| K562 | Human Leukemia | 34[8][9] | - | - |
| K562 | Human Leukemia | 35[1][6][7][10] | 5-Fluorouracil | 55[1] |
| SW1116 | Colon Cancer | 28.0[2] | 5-Fluorouracil | 76.0[5] |
| SW1116 | Colon Cancer | 46[8][9] | - | - |
Mechanism of Action
The antitumor activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The specific molecular pathways are cell-type dependent.
Apoptosis Induction via the Intrinsic Mitochondrial Pathway
In human leukemia K562 cells, this compound triggers apoptosis through the intrinsic (mitochondrial) pathway.[1][6][7] This process is characterized by an upregulation of the Bax/Bcl-2 ratio, which increases from a baseline of 0.3 to 8 following treatment.[1][6][10] This shift disrupts the mitochondrial outer membrane, leading to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[1][6][10] Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[1][10] This initiates a caspase cascade, leading to the activation of the executioner caspase-3 and culminating in apoptotic cell death.[1][6]
Cell Cycle Arrest
This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest; however, the specific phase of arrest is cell-line dependent.[5][8][9]
In colon cancer SW1116 cells, treatment with this compound leads to an accumulation of cells in the G1 phase.[8][9] This arrest is mediated by the activation of two key signaling pathways: p53/p21 and ATM/Chk2.[8][9] The activation of these pathways results in decreased mRNA levels of Cyclin E, CDK2, and CDK4, which are essential for the G1-to-S phase transition.[8][9]
Conversely, in leukemia K562 cells, this compound induces cell cycle arrest in the S phase.[8][9] This is achieved through the ATR/Chk1 signaling pathway.[8] The expression of p-ATR and Chk1 is increased, leading to a decrease in Cdc25A levels.[8][9] This, in turn, represses the expression of Cyclin A and CDK2, which are critical for S phase progression, thereby halting the cell cycle.[8][9]
Experimental Protocols
The following sections detail the standard methodologies employed to investigate the cytotoxic and antitumor properties of this compound.
General Experimental Workflow
A typical workflow for assessing the in vitro anticancer effects of a compound like this compound involves a series of tiered assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.
-
Cell Seeding: Plate cells (e.g., K562, SW1116) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 24, 48 hours).[5]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Apoptosis Analysis
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.[1]
-
Harvesting & Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[1]
This fluorescence microscopy technique is used to observe nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Culture cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Staining: Stain the cells with Hoechst 33258 solution.[10]
-
Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei.[10]
This assay detects the characteristic cleavage of DNA into internucleosomal fragments, which appears as a "ladder" on an agarose (B213101) gel.
-
DNA Extraction: Extract genomic DNA from both treated and untreated cells.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.[10]
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments under UV light. A ladder-like pattern is indicative of apoptosis.[10]
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Cell Lysis: Lyse the treated cells to release cellular proteins.
-
Substrate Addition: Add a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) to the cell lysate.
-
Measurement: Measure the signal (color or fluorescence) produced by the cleavage of the substrate over time using a spectrophotometer or fluorometer.[1]
-
Analysis: Quantify the fold-increase in caspase activity compared to untreated controls.[1]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Extract total protein from treated and untreated cells and determine the concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p53, p21, CDK2).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.[5]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[5]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment & Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Analysis: Generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[8]
Conclusion and Future Directions
This compound is a potent natural product that exhibits significant and selective cytotoxicity against human leukemia and colon cancer cells.[2][11] Its well-defined mechanisms of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway and the promotion of cell cycle arrest, make it a compelling candidate for further preclinical and clinical investigation.[1][5][8] Future research should focus on in vivo efficacy studies using animal xenograft models to validate the in vitro findings, alongside comprehensive pharmacokinetic and toxicological profiling to assess its potential as a safe and effective anticancer therapeutic agent.[8]
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
A Comprehensive Review of Chaetomium-Derived Metabolites: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Chaetomium represents a prolific and versatile source of structurally diverse secondary metabolites with a wide spectrum of biological activities. These compounds have garnered significant interest in the scientific community for their potential as lead structures in drug discovery programs. This technical guide provides a comprehensive literature review of metabolites derived from Chaetomium, with a focus on their chemical diversity, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Chemical Diversity of Chaetomium Metabolites
The secondary metabolome of Chaetomium is rich and varied, encompassing several major classes of natural products.[1][2] These include, but are not limited to, cytochalasans, azaphilones, indole (B1671886) alkaloids, terpenoids, and anthraquinones.[1][3] The structural diversity within these classes is vast, with over 275 compounds reported from Chaetomium globosum alone between 1990 and 2024.[1] Marine-derived Chaetomium species have also proven to be a significant source of novel compounds, with 122 secondary metabolites described between 2001 and 2021.[4][5] This remarkable chemical diversity underscores the potential of this fungal genus as a reservoir for novel bioactive molecules.
Biological Activities of Chaetomium-Derived Metabolites
Metabolites from Chaetomium exhibit a broad range of biological activities, making them attractive candidates for therapeutic development. These activities include potent cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][6]
Cytotoxic and Anticancer Activity
A significant number of Chaetomium-derived compounds have demonstrated notable cytotoxicity against various cancer cell lines.[7][8] The chaetoglobosins, a prominent class of cytochalasans, are particularly well-known for their anticancer potential.[4] The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, leading to apoptosis and cell cycle arrest.[9]
Table 1: Cytotoxic Activity of Selected Chaetomium-Derived Metabolites
| Compound | Metabolite Class | Cancer Cell Line | IC50 Value | Reference(s) |
| Chaetoglobosin A | Cytochalasan | HL60 (human promyelocytic leukemia) | 4.65 µmol/L | [1] |
| SMMC7721 (human hepatocarcinoma) | 5.32 µmol/L | [1] | ||
| A549 (human lung carcinoma) | 8.73 µmol/L | [1] | ||
| HCT116 (human colon cancer) | 3.15 µM | [6] | ||
| Chaetoglobosin C | Cytochalasan | A-549 cell line | 2.55 μM | [10] |
| Chaetoglobosin V | Cytochalasan | KB (human oral cancer) | 18-30 µg/mL | [5] |
| K562 (human leukemia) | 18-30 µg/mL | [5] | ||
| MCF-7 (human breast cancer) | 18-30 µg/mL | [5] | ||
| HepG2 (human liver cancer) | 18-30 µg/mL | [5] | ||
| Chaetoglobosin W | Cytochalasan | KB (human oral cancer) | 18-30 µg/mL | [5] |
| K562 (human leukemia) | 18-30 µg/mL | [5] | ||
| MCF-7 (human breast cancer) | 18-30 µg/mL | [5] | ||
| HepG2 (human liver cancer) | 18-30 µg/mL | [5] | ||
| Demethylchaetocochin C | Epipolythiodioxopiperazine | MCF-7 (human breast cancer) | 4.5 to 65.0 μM | [4] |
| MDA-MB-231 (human breast cancer) | 4.5 to 65.0 μM | [4] | ||
| H460 (human lung cancer) | 4.5 to 65.0 μM | [4] | ||
| HCT-8 (human colon cancer) | 4.5 to 65.0 μM | [4] | ||
| Chaetoperazine A | Epipolythiodioxopiperazine | MCF-7 (human breast cancer) | 4.5 to 65.0 μM | [4] |
| MDA-MB-231 (human breast cancer) | 4.5 to 65.0 μM | [4] | ||
| H460 (human lung cancer) | 4.5 to 65.0 μM | [4] | ||
| HCT-8 (human colon cancer) | 4.5 to 65.0 μM | [4] | ||
| Chaetomugilide A | Azaphilone alkaloid | HePG2 (human liver carcinoma) | 1.7 µM | [7] |
| Chaetomugilin I | Azaphilone | RAW 264.7 (murine macrophage) | 0.9 µM | [7] |
| Rotiorinol A | Azaphilone | Candida albicans | 10.5 µg/mL | [7] |
| Rotiorinol C | Azaphilone | Candida albicans | 16.7 µg/mL | [7] |
| Isochromophilonol | Azaphilone | NCI-H187 (human small cell lung cancer) | 27.18 µg/mL | [7] |
Antimicrobial Activity
Chaetomium species are a rich source of metabolites with potent antibacterial and antifungal properties.[2] These compounds exhibit activity against a range of human and plant pathogens, highlighting their potential for development as new antimicrobial agents.[2]
Table 2: Antimicrobial Activity of Selected Chaetomium-Derived Metabolites
| Compound/Extract | Metabolite Class | Target Organism | MIC Value | Reference(s) |
| Chaetomium globosum extracts | Mixed | Candida albicans | 3.9 to 62.5 µg/mL | [2] |
| Gram-positive bacteria | 3.9 to 62.5 µg/mL | [2] | ||
| Gram-negative bacteria | 3.9 to 62.5 µg/mL | [2] | ||
| Chaetocin | Piperazine | Staphylococcus aureus | 0.1 µg/ml | [1] |
| 9,12-octadecadienoic acid (Z,Z) | Fatty Acid | Pectobacterium carotovorum subsp. carotovorum | 32 mg/L | |
| Chaetoatrosin A | Naphthalene skeleton | Rhizoctonia solani | 50 μg/ml | [1] |
Enzyme Inhibitory Activity
Several metabolites from Chaetomium have been shown to be potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases.[1] For example, some compounds have demonstrated inhibitory activity against enzymes involved in inflammation and hypertension.[1]
Table 3: Enzyme Inhibitory Activity of Selected Chaetomium-Derived Metabolites
| Compound | Metabolite Class | Target Enzyme | IC50 Value/Inhibition | Reference(s) |
| Chaetoquadrin J | Chromone | Soluble epoxide hydrolase | 63.0 μM | [1] |
| Chaetominedione | Benzonaphthyridinedione | p56lck tyrosine kinase | 93.6 % inhibition at 200 µg/ml | [11] |
| Ethyl acetate (B1210297) extract of C. globosum | Mixed | Butyrylcholinesterase | 85 % inhibition | [11] |
Experimental Protocols
This section provides a detailed overview of the methodologies commonly employed for the cultivation of Chaetomium species, and the extraction, purification, and biological evaluation of their secondary metabolites.
Fungal Culture and Fermentation
Objective: To cultivate Chaetomium species under conditions conducive to the production of bioactive secondary metabolites.
Materials:
-
Chaetomium strain (e.g., Chaetomium globosum, Chaetomium seminudum)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Solid rice medium (e.g., 100 g rice, 120 mL distilled water in 1 L Erlenmeyer flasks) or liquid medium (e.g., Potato Dextrose Broth - PDB)
-
Autoclave
-
Incubator
-
Sterile agar plugs
Protocol:
-
Activation of Fungal Strain: Inoculate the desired Chaetomium strain onto PDA plates and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.[1]
-
Preparation of Fermentation Medium:
-
Solid-State Fermentation: Prepare the solid rice medium in Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. Allow the flasks to cool to room temperature.[1]
-
Submerged Fermentation: Prepare the liquid PDB medium in Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.[12]
-
-
Inoculation: Under sterile conditions, transfer small agar plugs containing the fungal mycelium from the PDA plates to the sterilized fermentation medium.[1]
-
Fermentation:
Extraction and Isolation of Metabolites
Objective: To extract and purify secondary metabolites from the fungal culture.
Materials:
-
Fermented culture of Chaetomium
-
Ethyl acetate (EtOAc), analytical grade
-
Methanol (B129727) (MeOH), analytical grade
-
Large glass containers or beakers
-
Stirring apparatus
-
Filtration system (e.g., cheesecloth, filter paper, Buchner funnel)
-
Rotary evaporator
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, chloroform, acetone)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase HPLC column
Protocol:
-
Harvesting and Extraction:
-
After the incubation period, harvest the fungal biomass and culture filtrate.
-
For solid-state fermentation, soak the entire solid culture in ethyl acetate (EtOAc) at a solvent-to-solid ratio of approximately 3:1 (v/w). Perform the extraction multiple times (e.g., three times) for 24 hours each with occasional stirring.[1]
-
For submerged fermentation, partition the culture filtrate with an equal volume of EtOAc. Repeat the extraction multiple times.
-
-
Concentration: Combine the organic extracts and filter to remove any solid material. Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.[1]
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to obtain several fractions.[3]
-
Sephadex LH-20 Column Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the eluent.[3]
-
Semi-preparative HPLC: Isolate the pure compounds from the enriched fractions using a semi-preparative HPLC system with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[3]
-
-
Structure Elucidation: Characterize the structures of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).[2][3]
Biological Assays
Objective: To determine the cytotoxic activity of the purified compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) solution
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified compounds dissolved in DMSO (final DMSO concentration should be non-toxic, typically <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the purified compounds against pathogenic microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Purified compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the purified compounds in the broth medium in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which Chaetomium-derived metabolites exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the signaling pathways targeted by some of these compounds.
Chetomin (B1668609) and the HIF-1α Pathway
Chetomin, an epipolythiodioxopiperazine alkaloid, has been identified as a potent inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[1][2][13] HIF-1α is a key transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and cell survival.[13] Chetomin disrupts the interaction between HIF-1α and its co-activator p300/CBP, thereby inhibiting the transcription of HIF-1α target genes.[2] More specifically, chetomin has been shown to block the binding of Hsp90 to HIF-1α, leading to the destabilization and degradation of HIF-1α.[1] This mechanism makes chetomin a promising candidate for anticancer therapy, particularly for tumors that are resistant to conventional treatments due to hypoxia.
Caption: Mechanism of action of Chetomin on the HIF-1α signaling pathway.
Chaetoglobosins and Actin Polymerization
Chaetoglobosins, a major class of cytochalasans from Chaetomium, exert their potent cytotoxic effects primarily by targeting the actin cytoskeleton.[5] Actin is a crucial protein involved in maintaining cell shape, motility, and division. Chaetoglobosins bind to the barbed end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting actin polymerization.[5] This disruption of the actin cytoskeleton leads to a cascade of cellular events, including cell cycle arrest, inhibition of cell migration, and ultimately, the induction of apoptosis. The ability of chaetoglobosins to interfere with such a fundamental cellular process makes them valuable tools for cancer research and potential anticancer drug leads.
Caption: Mechanism of action of Chaetoglobosins on actin polymerization.
Experimental Workflow for Metabolite Discovery
The process of discovering and characterizing novel bioactive metabolites from Chaetomium typically follows a systematic workflow, from fungal cultivation to the identification of pure, active compounds.
Caption: A typical experimental workflow for the discovery of bioactive metabolites.
Conclusion and Future Perspectives
The genus Chaetomium is a treasure trove of novel and biologically active secondary metabolites with significant potential for the development of new therapeutic agents. The remarkable chemical diversity and broad spectrum of biological activities of these compounds, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future research should focus on the continued exploration of untapped Chaetomium species from diverse ecological niches, the application of modern "-omics" technologies to uncover novel biosynthetic pathways, and the use of medicinal chemistry approaches to optimize the lead compounds for improved efficacy and safety. This comprehensive guide serves as a foundational resource to stimulate and support these future endeavors in the exciting field of natural product drug discovery.
References
- 1. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioaustralis.com [bioaustralis.com]
(-)-Chaetominine: A Technical Guide to its Classification as an Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Chaetominine is a potent cytotoxic fungal metabolite that has garnered significant interest within the scientific community. Its complex heterocyclic architecture, derived from amino acid precursors, firmly places it within the extensive class of indole (B1671886) alkaloids. This technical guide provides a comprehensive overview of this compound, focusing on its structural classification, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation, characterization, and cytotoxic evaluation are presented, alongside visualizations of its biosynthetic origins and induced signaling pathways. This document serves as an in-depth resource for professionals engaged in natural product chemistry, oncology research, and drug development.
Introduction
This compound is a natural product first isolated from the endophytic fungus Chaetomium sp. IFB-E015.[1] Structurally, it is a hexacyclic quinazolinone alkaloid possessing a unique and complex framework.[1] The presence of an indole moiety, biogenetically derived from tryptophan, is a key feature that leads to its classification as an indole alkaloid.[1][2] Indole alkaloids are a large and diverse group of natural products known for their significant physiological activities.[1] this compound has demonstrated potent cytotoxic effects against various cancer cell lines, making it a promising lead compound for the development of novel anticancer therapeutics.[1][3]
Classification as an Indole Alkaloid
The classification of this compound as an indole alkaloid is based on its chemical structure and biosynthetic origin. The core of its structure features an indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This indole system is a defining characteristic of this class of alkaloids.
Biosynthetically, the indole moiety of this compound is derived from the amino acid L-tryptophan.[1] The proposed biosynthetic pathway involves the condensation of L-tryptophan with L-alanine and anthranilic acid to form a tripeptide precursor.[1] Subsequent intramolecular cyclizations and modifications lead to the final complex structure of this compound.
// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alanine [label="L-Alanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anthranilic_Acid [label="Anthranilic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tripeptide [label="Tripeptide Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Chaetominine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tryptophan -> Tripeptide; Alanine -> Tripeptide; Anthranilic_Acid -> Tripeptide; Tripeptide -> Chaetominine [label="Intramolecular Cyclizations\n& Modifications"]; }
Caption: Proposed Biosynthetic Precursors of this compound.
Physicochemical and Spectroscopic Data
A summary of the physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₄O₄ | [2] |
| Molecular Weight | 402.41 g/mol | [4] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol (B129727), DMF | [4][5] |
| Storage | -20°C for long term | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 2 | 169.3 | - |
| 3 | 59.8 | 4.35 (q, 6.8) |
| 4 | 166.4 | - |
| 5a | 87.1 | - |
| 5b | 139.7 | - |
| 6 | 124.9 | 7.35 (d, 7.8) |
| 7 | 129.5 | 7.18 (t, 7.8) |
| 8 | 125.4 | 7.03 (t, 7.8) |
| 9 | 120.2 | 7.50 (d, 7.8) |
| 9a | 134.8 | - |
| 9b | 68.1 | 5.60 (s) |
| 11 | 54.1 | 4.62 (d, 9.6) |
| 12 | 33.8 | 2.45 (dd, 13.2, 9.6), 2.20 (d, 13.2) |
| 14 | 162.1 | - |
| 15 | 146.9 | - |
| 16 | 121.5 | - |
| 17 | 126.8 | 7.80 (t, 7.6) |
| 18 | 126.3 | 7.55 (d, 8.0) |
| 19 | 134.5 | 8.15 (d, 8.0) |
| 20 | 127.3 | 7.65 (t, 7.6) |
| 21 | 148.2 | 8.35 (s) |
| 3-CH₃ | 15.1 | 1.25 (d, 6.8) |
| 5a-OH | - | 6.45 (s) |
Data adapted from Jiao et al., 2006.[1]
Biological Activity
This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. Its potency is often compared to the established anticancer drug 5-fluorouracil.
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (nM) | Positive Control (5-Fluorouracil) IC₅₀ (nM) | Reference |
| K562 (Human Leukemia) | 21.0 | 33.0 | [1] |
| SW1116 (Human Colon Cancer) | 28.0 | 76.0 | [1] |
The mechanism of its cytotoxic action in K562 cells has been shown to be through the induction of apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.
// Nodes Chaetominine [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax_Bcl2 [label="↑ Bax/Bcl-2 ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrion"]; CytC [label="Cytochrome c release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1"]; Casp9 [label="Caspase-9 activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chaetominine -> Bax_Bcl2; Bax_Bcl2 -> Mito; Mito -> CytC; CytC -> Apaf1; Apaf1 -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: this compound Induced Apoptotic Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and cytotoxic evaluation of this compound.
Isolation and Purification of this compound
This protocol is based on the original isolation from Chaetomium sp. IFB-E015.
// Nodes Culture [label="Solid-substrate culture of\nChaetomium sp. IFB-E015"]; Extraction [label="Extraction with Ethyl Acetate"]; Crude_Extract [label="Crude Extract"]; Silica_Gel [label="Silica Gel Column Chromatography"]; Fractions [label="Bioactive Fractions"]; Sephadex [label="Sephadex LH-20 Column"]; Purified [label="Purified this compound"];
// Edges Culture -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Silica_Gel; Silica_Gel -> Fractions; Fractions -> Sephadex; Sephadex -> Purified; }
Caption: Experimental Workflow for Isolation and Purification.
1. Fungal Culture:
-
The endophytic fungus Chaetomium sp. IFB-E015 is cultured on a solid rice medium.
-
Incubation is carried out under static conditions at room temperature for a period sufficient for robust growth and metabolite production.
2. Extraction:
-
The fermented rice substrate is exhaustively extracted with ethyl acetate (B1210297) at room temperature.
-
The combined ethyl acetate extracts are filtered and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Bioassay-Guided Fractionation: The collected fractions are tested for cytotoxic activity to identify the bioactive fractions containing this compound.
-
Sephadex LH-20 Column Chromatography: The bioactive fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
-
Recrystallization: The purified this compound is recrystallized from a suitable solvent system (e.g., methanol) to obtain colorless crystals.
Structural Characterization
1. Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer in DMSO-d₆. The chemical shifts and coupling constants are used to elucidate the planar structure of the molecule.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
2. Single-Crystal X-ray Diffraction:
-
Single crystals of this compound are grown by slow evaporation of a methanol solution.
-
X-ray diffraction data is collected on a suitable diffractometer. The data is used to solve and refine the crystal structure, which unambiguously determines the three-dimensional arrangement of atoms and the relative stereochemistry.
3. Determination of Absolute Configuration (Marfey's Method):
-
This compound is hydrolyzed with 6 N HCl to break the amide bonds and release the constituent amino acids.
-
The amino acid hydrolysate is then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).
-
The resulting diastereomeric derivatives are analyzed by reverse-phase HPLC and compared with the retention times of authentic L- and D-amino acid standards derivatized with L-FDAA. This allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers derived from amino acids.
Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human leukemia (K562) and colon cancer (SW1116) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Compound Treatment:
-
A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in the culture medium.
-
The cells are treated with various concentrations of this compound and a vehicle control (DMSO). 5-Fluorouracil is used as a positive control.
4. Incubation:
-
The plates are incubated for a specified period (e.g., 48 hours).
5. MTT Addition and Formazan (B1609692) Solubilization:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
6. Absorbance Measurement and IC₅₀ Determination:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion
This compound is a structurally unique and biologically active indole alkaloid with significant potential as an anticancer agent. Its classification is firmly rooted in its indole-containing chemical structure and its biosynthetic origin from L-tryptophan. The detailed methodologies and compiled data presented in this technical guide provide a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and oncology, facilitating further investigation into the therapeutic applications of this promising molecule.
References
The Stereochemical Blueprint of (-)-Chaetominine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry and absolute configuration of (-)-chaetominine, a potent cytotoxic alkaloid. We delve into the key experimental data that defined its three-dimensional structure, outline the methodologies used for its determination, and explore its biological implications, offering a valuable resource for researchers in natural product chemistry, stereochemistry, and oncology drug development.
Absolute Configuration and Physicochemical Properties
This compound is a hexacyclic quinazolinone alkaloid possessing a complex and rigid polycyclic framework with four stereogenic centers. Its absolute configuration has been unequivocally established as (2S, 3S, 11S, 14R) through a combination of single-crystal X-ray diffraction analysis and chemical degradation studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data that underpin the structural elucidation and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₁₈N₄O₄ | [1] |
| Molecular Weight | 402.4 g/mol | [2] |
| Optical Rotation | [α]²⁰D - (value not explicitly stated) | |
| Melting Point | (not specified) | |
| Appearance | Colorless crystals | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Cell Dimensions | a = 8.4630(17) Å, b = 9.3650(19) Å, c = 26.305(5) Å | [1] |
| Volume | 2084.7(4) ų | [1] |
| Z | 4 | [1] |
| Final R-value | 0.1026 (Rw = 0.1707) for 2391 reflections [I > 2σ(I)] | [1] |
Table 2: Crystallographic Data for this compound Methanolate
| Cell Line | IC₅₀ (nM) | Reference(s) |
| Human Leukemia (K562) | 21.0 | [1] |
| 35 | [3][4] | |
| Human Colon Cancer (SW1116) | 28.0 | [1] |
Table 3: In Vitro Cytotoxicity of this compound
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration of this compound relied on a combination of powerful analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the relative and absolute stereochemistry.
Methodology:
-
Crystal Growth: Colorless crystals of this compound suitable for X-ray analysis were obtained by slow evaporation from a methanol (B129727) solution.[5] The resulting crystals were of chaetominine (B1668568) methanolate.[1]
-
Data Collection: A single crystal was mounted on a goniometer head. To prevent the loss of the co-crystallized methanol, the crystal was sealed in a boron-capillary.[5] X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction pattern was indexed, and the intensities of the reflections were measured. The structure was solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by the anomalous dispersion method, typically by calculating the Flack parameter.
Marfey's Method
Marfey's method is a chemical correlation technique used to determine the absolute configuration of amino acids. In the case of this compound, this method was used to confirm the stereochemistry of the L-alanine precursor.
Methodology:
-
Acid Hydrolysis: A sample of this compound was subjected to acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to break the amide bonds and liberate the constituent amino acids.
-
Derivatization: The resulting amino acid mixture was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives.
-
Chromatographic Separation: The diastereomeric derivatives were separated and analyzed by high-performance liquid chromatography (HPLC).
-
Stereochemical Assignment: The retention times of the derivatives from the natural product were compared to those of authentic D- and L-amino acid standards derivatized with L-FDAA. The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of the amino acid in the original molecule. For instance, the L-FDAA derivative of an L-amino acid will have a different retention time than the L-FDAA derivative of a D-amino acid.
Chiroptical Spectroscopy: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the stereochemical features of chiral molecules in solution.
Methodology (General):
-
Sample Preparation: A solution of this compound of known concentration was prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
ECD Spectroscopy: The ECD spectrum was recorded on a CD spectrometer in the UV-Vis region (typically 200-400 nm). The instrument measures the differential absorption of left and right circularly polarized light.
-
VCD Spectroscopy: The VCD spectrum was recorded on a VCD spectrometer in the infrared region (typically 900-2000 cm⁻¹). This technique measures the differential absorption of left and right circularly polarized infrared radiation by the vibrational transitions of the molecule.
-
Computational Modeling: To assign the absolute configuration, the experimental ECD and VCD spectra were compared with the theoretically calculated spectra for both enantiomers of the proposed structure. Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are employed to predict the spectra for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound, the logical workflow for its stereochemical determination, and its mechanism of inducing apoptosis.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for the stereochemical determination of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
Conclusion
The elucidation of the absolute stereochemistry of this compound is a testament to the power of modern analytical and spectroscopic techniques. The defined (2S, 3S, 11S, 14R) configuration provides a crucial foundation for its total synthesis, the development of synthetic analogs, and the investigation of its structure-activity relationships. For drug development professionals, understanding the precise three-dimensional structure is paramount for designing more potent and selective anticancer agents that target the identified intrinsic apoptotic pathway. This guide serves as a detailed repository of the foundational stereochemical work on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of (-)-Chaetominine
Abstract
(-)-Chaetominine is a hexacyclic quinazolinone alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015.[1][2] As a modified tripeptide-derived metabolite, it has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, and visual diagrams of its known signaling pathways to support researchers and professionals in drug development.
Physical and Chemical Properties
This compound is a complex heterocyclic molecule.[5][6] It is structurally characterized as an organic heterotetracyclic compound, a member of quinazolines, a lactam, and an indole (B1671886) alkaloid.[5][6] Its appearance is typically a solid, crystalline substance.[1][7]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₈N₄O₄ | [3][5][6] |
| Molecular Weight | 402.4 g/mol | [3][6] |
| Appearance | Colorless crystals / Solid powder | [1][7] |
| Melting Point | 164 °C | [5] |
| CAS Number | 918659-56-0 | [3][5] |
| Optical Rotation [α]D | Levorotatory (-). Specific value not reported in reviewed literature. | N/A |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol, DMF. Slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL). | [3][4][7] |
| Topological Polar Surface Area (TPSA) | 93.5 Ų | [5][6] |
| XLogP3 | 0.61 - 0.8 | [5][6] |
Isolation, Biosynthesis, and Synthesis
Natural Occurrence and Isolation
This compound is a natural product produced by several fungal species. It was first isolated from Chaetomium sp. IFB-E015, an endophytic fungus found on the leaves of Adenophora axilliflora.[1][2] It has also been identified as a metabolite of Aspergillus fumigatus CY018.[7][8] The isolation from fungal cultures typically involves solid-state fermentation followed by solvent extraction and chromatographic purification.
Biosynthesis
The biosynthetic pathway of this compound is presumed to originate from three primary precursors: L-alanine, anthranilic acid, and D-tryptophan.[2] The proposed pathway involves the formation of a tripeptide, which then undergoes a series of enzymatic modifications including oxidation, formylation, and the construction of the quinazolinone ring system via a Schiff's reaction.[2]
Total Synthesis
The complex structure of this compound has made it a target for total synthesis, with several distinct strategies being reported.[4][9] A notably efficient, four-step total synthesis has been achieved with an overall yield of 33.4%.[6][9] This approach highlights a one-pot cascade reaction involving indole epoxidation, epoxide ring-opening cyclization, and lactamization.[6][9] Other key strategies include a copper(I)-mediated cyclization to form the tricyclic core and an NCS-mediated N-acyl cyclization on the indole ring.[4]
Biological Activity and Mechanisms of Action
This compound exhibits potent and selective cytotoxicity against several human cancer cell lines, with particularly notable activity against human leukemia (K562) and colon cancer (SW1116) cells.[1][3] Its efficacy has been shown to be greater than the conventional chemotherapeutic agent 5-fluorouracil (B62378) in in-vitro assays.[1][2]
Table 2: In-Vitro Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ Value | Source(s) |
| K562 | Human Leukemia | 20 - 35 nM | [3][8] |
| SW1116 | Human Colon Cancer | 28 - 46 nM | [3] |
Induction of Apoptosis in Leukemia Cells
In K562 leukemia cells, this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[3][8] This mechanism is characterized by the upregulation of the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential (MMP).[8] The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade, specifically involving the initiator caspase-9 and the executioner caspase-3.[3][8]
Cell Cycle Arrest
This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, although the specific phase of arrest is cell-type dependent.
-
G1-Phase Arrest in SW1116 Cells: In colon cancer cells, treatment leads to arrest in the G1 phase. This is mediated through the ATM/Chk2 and p53/p21 signaling pathways.
-
S-Phase Arrest in K562 Cells: In leukemia cells, the compound causes arrest in the S phase of the cell cycle. This is regulated by the ATR/Chk1/Cdc25A signaling pathway.
Reversal of Drug Resistance
This compound has also been shown to reduce multidrug resistance-associated protein 1 (MRP1)-mediated drug resistance. It achieves this by inhibiting the PI3K/Akt/Nrf2 signaling pathway in resistant K562/Adr human leukemia cells, thereby restoring sensitivity to chemotherapeutic agents like doxorubicin.[3]
Experimental Protocols
The following section details methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Four-Step Total Synthesis of this compound
This protocol is adapted from the efficient synthesis reported by Peng et al.[6][7][9]
-
Step 1: Synthesis of (R)-3-(1H-Indol-3-yl)-2-(2-nitrobenzamido)propanoic acid:
-
Reflux 2-nitrobenzoic acid (1.5 eq) in thionyl chloride (4.5 eq) for 3 hours.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the residue in anhydrous THF and add dropwise to an ice-cooled solution of D-tryptophan (1.0 eq) in 1 N NaOH.
-
Stir for 2 hours, then acidify to pH 3 with 1 N HCl.
-
Extract with ethyl acetate (B1210297), wash with brine, dry over Na₂SO₄, and crystallize from ethyl acetate to yield the product.[7]
-
-
Step 2: Synthesis of the Tricyclic Dipeptide Intermediate:
-
This step involves the reduction of the nitro group and subsequent cyclization to form the quinazolinone ring coupled with L-alanine methyl ester. (Detailed reagents and conditions are outlined in the source literature).
-
-
Step 3: One-Pot Cascade Reaction:
-
To a solution of the tricyclic dipeptide intermediate (1.0 eq) in anhydrous acetone (B3395972), add a solution of dimethyldioxirane (B1199080) (DMDO) (2.0 eq) in acetone dropwise at -78 °C.
-
Stir for 1 hour, then add pre-dried DMSO.
-
Stir for 48 hours at room temperature.[7]
-
-
Step 4: Final Lactamization and Reduction:
-
The crude product from Step 3 is treated with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to facilitate the final cyclization and yield this compound.
-
Purify the final product by column chromatography on silica (B1680970) gel.[7]
-
Cytotoxicity (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[3][5]
-
Cell Seeding: Seed K562 or SW1116 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5]
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[2]
-
Cell Treatment and Lysis: Treat K562 cells with various concentrations of this compound for 24-48 hours. Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to determine relative protein expression levels.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[8]
-
Cell Treatment: Seed cells (e.g., K562 or SW1116) and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. Add 500 µL of propidium (B1200493) iodide (PI) staining solution (final concentration 50 µg/mL).[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. researchgate.net [researchgate.net]
- 2. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Complexity generation by chemical synthesis: a five-step synthesis of this compound from L-tryptophan and its biosynthetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. BJOC - Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B [beilstein-journals.org]
- 9. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Chaetominine: A Technical Guide for Researchers
An in-depth exploration of the CAS Registry Number, PubChem ID, cytotoxic properties, and mechanisms of action of the potent alkaloid, (-)-Chaetominine.
Introduction
This compound is a potent cytotoxic alkaloid that has garnered significant interest within the scientific community for its pronounced anti-cancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identifiers, biological effects, and the molecular pathways it modulates.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with a well-defined stereochemistry. Its unique structure is central to its biological activity.
| Identifier | Value | Reference |
| CAS Registry Number | 918659-56-0 | [1][2][3][4][5] |
| PubChem CID | 16095273 | [5][6] |
| Molecular Formula | C₂₂H₁₈N₄O₄ | [1][2][4][5][6] |
| Molecular Weight | 402.41 g/mol | [2][4] |
| Appearance | Colorless crystals | [7] |
| Source | Isolated from the endophytic fungus Chaetomium sp. IFB-E015 and Aspergillus fumigatus CY018. | [1][3][7][8] |
Biological Activity and Cytotoxicity
This compound exhibits potent cytotoxic effects against various human cancer cell lines, with IC₅₀ values in the nanomolar range, indicating high potency.[1][7] Its efficacy has been demonstrated to be greater than the conventional chemotherapeutic agent 5-fluorouracil (B62378) in certain cell lines.[7][9]
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| K562 | Human Leukemia | 21 | [3] |
| K562 | Human Leukemia | 34 | [1][2] |
| K562 | Human Leukemia | 35 | [8][10] |
| SW1116 | Colon Cancer | 28 | [3] |
| SW1116 | Colon Cancer | 46 | [1][2] |
Notably, this compound displays selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[8][9][10]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction in K562 Leukemia Cells
In human leukemia K562 cells, this compound triggers apoptosis via the intrinsic mitochondrial pathway.[6][8][10] This process is characterized by a series of well-defined molecular events:
-
Upregulation of the Bax/Bcl-2 Ratio: this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[3][6][8][10]
-
Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio results in decreased mitochondrial membrane potential.[6][8][10]
-
Cytochrome c Release: This disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[3][6][8][10]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[3][6][8][10]
Cell Cycle Arrest
This compound also induces cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent.[1]
-
S-Phase Arrest in K562 Cells: In leukemia K562 cells, treatment with this compound leads to an arrest in the S-phase of the cell cycle.[1][2] This is associated with the upregulation of p-ATR and Chk1, and the downregulation of cdc25A, cyclin A, and CDK2.[2][11]
-
G1-Phase Arrest in SW1116 Cells: In colon cancer SW1116 cells, this compound causes an arrest in the G1-phase.[1][2] This effect is mediated by the upregulation of p53, p21, Chk2, and p-ATM, and the downregulation of cyclin E, CDK2, and CDK4.[2][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest cells after treatment with this compound by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[9]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against Bax, Bcl-2, caspases, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion
This compound is a promising natural product with potent and selective anti-cancer activity. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes it an attractive candidate for further investigation and development as a potential therapeutic agent. This technical guide provides a solid foundation for researchers to understand and explore the multifaceted biological activities of this intriguing alkaloid.
References
- 1. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 5. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Chaetominine
Introduction
(-)-Chaetominine is a complex hexacyclic alkaloid first isolated in 2006 from the endophytic fungus Chaetomium sp. IFB-E015. Its intricate molecular architecture and reported cytotoxic activities against human leukemia and colon cancer cell lines have established it as a compelling target for total synthesis. Several research groups have developed elegant and diverse strategies to construct this natural product. These approaches showcase a range of synthetic methodologies, from cascade reactions to metal-catalyzed cyclizations, providing valuable insights for synthetic and medicinal chemists. This document provides a detailed overview of prominent total synthesis protocols for this compound, including quantitative data, experimental procedures for key steps, and graphical representations of the synthetic workflows.
Comparative Summary of this compound Total Syntheses
The following table summarizes the key quantitative data from four distinct total syntheses of this compound, offering a comparative perspective on their efficiency.
| Parameter | Huang et al. (2014) | Papeo et al. (2009) | Snider et al. | Evano et al. (2008) |
| Starting Material | D-Tryptophan | D-Tryptophan methyl ester | Tricyclic hydroxy imidazolidinone | Commercially available materials |
| Number of Steps | 4 | 9 | 7 (from advanced intermediate) | 14 |
| Overall Yield | 33.4%[1][2][3][4][5] | 9.3%[6] | 22% (for the 7 steps)[7] | Not specified |
| Key Strategy | One-pot cascade indole (B1671886) epoxidation-cyclization-lactamization[1][2][3][4][5] | NCS-mediated N-acyl cyclization[6] | δ-Lactam construction via amino ester cyclization[7] | Copper(I)-mediated cyclization to form the ABC-tricyclic core[8] |
Detailed Synthetic Protocols
This section outlines the experimental protocols for the key transformations in the total synthesis of this compound as reported by different research groups.
I. Huang Group's Four-Step Total Synthesis
This highly efficient synthesis features a pivotal one-pot cascade reaction to construct the core of this compound.[1][2][3][4][5]
Key Features:
-
Step- and redox-economical.
-
Protecting-group-free synthesis.
-
Key one-pot cascade reaction forming three new bonds and two stereocenters.
Experimental Protocol for the Key Cascade Reaction:
-
Preparation of the Precursor: The synthesis begins with the coupling of D-tryptophan with 2-nitrobenzoic acid, followed by amidation with L-alaninamide to yield the tripeptide precursor.
-
One-Pot Cascade Reaction:
-
To a solution of the tripeptide precursor (1 equivalent) in anhydrous acetone (B3395972) (0.2 M) at -78 °C, a solution of dimethyldioxirane (B1199080) (DMDO) in acetone (0.03 M, 2 equivalents) is added dropwise.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
Pre-dried dimethyl sulfoxide (B87167) (DMSO) is then added.
-
The mixture is stirred for 48 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is cooled to 0 °C, and water is added.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound (42% yield).[4]
-
Logical Workflow for Huang's Synthesis:
Caption: Huang's 4-step synthesis of this compound.
II. Papeo Group's Nine-Step Total Synthesis
This synthesis introduces the quinazolinone moiety early and utilizes a key N-acyl cyclization to construct the tricyclic core.[6]
Key Features:
-
Early introduction of the quinazolinone ring.
-
Protecting-group-free strategy.
-
Key NCS-mediated N-acyl cyclization onto the indole ring.
Experimental Protocol for the Key NCS-Mediated Cyclization:
-
Preparation of the Precursor: The synthesis commences from D-tryptophan methyl ester, which is elaborated to an indole-containing precursor poised for cyclization.
-
NCS-Mediated Cyclization:
-
To a solution of the acyclic precursor (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added N-chlorosuccinimide (NCS) (1.1 equivalents).
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with aqueous Na₂S₂O₃ and NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the tetrahydro-1H-pyrido[2,3-b]indole intermediate.
-
Logical Workflow for Papeo's Synthesis:
Caption: Papeo's 9-step synthesis of this compound.
III. Snider Group's Synthesis
This formal synthesis focuses on the conversion of a previously synthesized tricyclic hydroxy imidazolidinone intermediate to this compound.[7] A key step is the formation of the δ-lactam ring.
Key Features:
-
Conversion of a fumiquinazoline-type intermediate.
-
Key δ-lactam formation via thermal cyclization of an amino ester.
Experimental Protocol for the Key δ-Lactam Formation:
-
Preparation of the Amino Ester: The tricyclic hydroxy imidazolidinone is converted to the corresponding amino ester precursor through a series of functional group manipulations.
-
δ-Lactam Cyclization:
-
A solution of the amino ester precursor (1 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in toluene (B28343) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the δ-lactam product in 79% yield.[7]
-
Experimental Workflow for Snider's δ-Lactam Formation:
Caption: Snider's key δ-lactam formation workflow.
IV. Evano Group's Asymmetric Total Synthesis
This 14-step synthesis employs a copper(I)-mediated cyclization as a key step to construct the ABC-tricyclic ring system of this compound.[8]
Key Features:
-
Asymmetric synthesis.
-
Key copper(I)-mediated cyclization to install the ABC-tricyclic core.
-
Diastereoselective oxidation and reduction reactions in later stages.
Experimental Protocol for the Key Copper(I)-Mediated Cyclization:
Detailed experimental procedures for this specific step require access to the supporting information of the original publication, which is not fully available in the provided search results. However, a general procedure for such a reaction would involve:
-
Preparation of the Cyclization Precursor: Synthesis of a substrate containing an appropriate nucleophile and a leaving group positioned for intramolecular cyclization.
-
Copper-Catalyzed Cyclization:
-
To a solution of the precursor in a suitable solvent (e.g., toluene, DMF), a copper(I) salt (e.g., CuI, CuTC) and a ligand (e.g., a diamine or phenanthroline derivative) are added.
-
A base (e.g., K₂CO₃, Cs₂CO₃) is typically required.
-
The reaction mixture is heated to promote the intramolecular C-N or C-C bond formation.
-
After completion, the reaction is worked up by quenching, extraction, and purification by chromatography.
-
Signaling Pathway Diagram for Evano's Key Cyclization:
Caption: Evano's copper-mediated cyclization pathway.
References
- 1. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B [beilstein-journals.org]
- 4. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The four-step total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A straightforward total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (-)-Chaetominine using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Chaetominine is a potent quinazolinone alkaloid with significant cytotoxic activities, making it a compound of interest for cancer research and drug development.[1] Isolated from endophytic fungi such as Chaetomium sp. and Aspergillus fumigatus, efficient purification of this complex natural product is crucial for detailed biological evaluation and further derivatization studies.[2] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the definitive technique for achieving the high purity of this compound required for pharmacological testing.
This document provides detailed application notes and protocols for the multi-step purification of this compound, culminating in a final preparative HPLC step. The methodologies are compiled from established procedures for the isolation of this compound and related fungal alkaloids.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust purification strategy.
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O₄[3] |
| Molecular Weight | 402.4 g/mol [3] |
| Class | Indole (B1671886) Alkaloid, Quinazolinone[3] |
| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), ethyl acetate, chloroform, and DMSO. |
| UV Absorbance Maxima (λmax) | Due to the presence of indole and quinazolinone chromophores, this compound is expected to have strong UV absorbance in the range of 220-230 nm and additional absorbances around 270-290 nm.[4] |
Overall Purification Workflow
The purification of this compound is a multi-step process designed to progressively enrich the target compound from a complex fungal extract. The general workflow involves fungal fermentation, extraction, preliminary chromatographic fractionation, and final purification by preparative HPLC.
Experimental Protocols
Fungal Fermentation and Extraction
The initial step involves the cultivation of a this compound-producing fungal strain, followed by the extraction of the secondary metabolites.
-
Fungal Strain: Chaetomium sp. or Aspergillus fumigatus CY018.[2]
-
Fermentation: The fungus is typically grown on a solid rice medium or in a potato dextrose broth (PDB) for several weeks to allow for the production of secondary metabolites.
-
Extraction: The fermented culture (including mycelia and medium) is exhaustively extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
Preliminary Purification: Macroporous Resin Chromatography
To enrich the this compound fraction and remove highly polar or non-polar impurities, a preliminary purification step using macroporous resin is highly effective.
-
Stationary Phase: XAD-16 macroporous resin.[2]
-
Procedure:
-
Dissolve the crude extract in an appropriate solvent and load it onto a column packed with pre-equilibrated XAD-16 resin.
-
Wash the column with water to remove salts and polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol (B145695) in water.
-
Monitor the fractions by analytical HPLC or TLC to identify those containing this compound.
-
Pool the enriched fractions and concentrate them in vacuo.
-
Final Purification: Preparative Reversed-Phase HPLC
The final purification of this compound is achieved using preparative reversed-phase HPLC. The following is a representative protocol that can be optimized for specific instrumentation and purity requirements.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade methanol for sample preparation.
-
0.22 µm or 0.45 µm syringe filters.
Sample Preparation:
-
Dissolve the semi-purified fraction from the previous step in a minimal amount of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Conditions:
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 20 mm, 5 µm) |
| Mobile Phase A | HPLC-grade Water | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile | HPLC-grade Acetonitrile |
| Gradient | 20% to 80% B over 30 min | 30% to 70% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Column Temp. | 30 °C | Ambient |
| Detection | 220 nm and 280 nm | 220 nm and 280 nm |
| Injection Vol. | 10 µL | 1-5 mL (concentration dependent) |
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest, which corresponds to this compound.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions with the desired purity (>95%).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
-
Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data from the purification of this compound, with a focus on the initial enrichment step using macroporous resin chromatography.
| Purification Step | Starting Material | Purity of this compound | Recovery Yield | Reference |
| Macroporous Resin (XAD-16) | Crude Extract from A. fumigatus | 0.0314% (w/w) -> 57.86% (w/w) | 70.56% | [2] |
| Preparative HPLC | Semi-purified fraction | >57.86% -> >95% (expected) | Variable | - |
Note: The purity and recovery from the preparative HPLC step are expected values and will depend on the optimization of the chromatographic conditions and the purity of the starting material.
Logical Relationship for HPLC Method Development
The development of an effective HPLC method involves a logical progression from analytical to preparative scale. This process focuses on optimizing selectivity and resolution at the analytical scale before scaling up for purification.
Conclusion
The purification of this compound from fungal cultures can be efficiently achieved through a multi-step process involving solvent extraction, preliminary purification with macroporous resin, and a final polishing step using preparative reversed-phase HPLC. The protocols and data presented in these application notes provide a comprehensive guide for researchers to obtain high-purity this compound for further scientific investigation. The successful implementation of these methods will facilitate the exploration of the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption characteristics and preparative separation of chaetominine from Aspergillus fumigatus mycelia by macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes: Utilizing (-)-Chaetominine in In Vitro Cell Culture Assays
Introduction
(-)-Chaetominine, a quinazoline (B50416) alkaloid isolated from the endophytic fungus Aspergillus fumigatus, has emerged as a potent cytotoxic agent against various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in vitro cell culture assays. The document outlines its mechanism of action, summarizes its cytotoxic efficacy, and offers detailed protocols for key experimental procedures.
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway and promotes cell cycle arrest, highlighting its potential as a promising candidate for cancer therapeutic development.[1][4]
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis:
In human leukemia K562 cells, this compound triggers apoptosis via the mitochondrial pathway.[1][5] This process is initiated by an upregulation of the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential.[1][5] Consequently, cytochrome c is released from the mitochondria into the cytosol, activating Apaf-1 and subsequently leading to the activation of caspase-9 and the executioner caspase-3.[1][5] This cascade of events results in the characteristic morphological features of apoptosis, including DNA fragmentation.[1][5] Notably, this compound has demonstrated selective cytotoxicity, showing minimal effect on normal human peripheral blood mononuclear cells at concentrations effective against cancer cells.[1]
Cell Cycle Arrest:
The compound has been shown to induce cell cycle arrest in a cell-line-dependent manner.[4] In human colon cancer SW1116 cells, this compound causes G1-phase arrest.[4] This is mediated through the ATM/Chk2/p53/p21 signaling pathway.[4] Conversely, in K562 leukemia cells, it induces S-phase arrest by modulating the ATR/Chk1/cdc25A signaling pathway.[4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been quantified across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |
| K562 | Human Leukemia | 35 ± 2.03 | 5-Fluorouracil | 55 ± 1.07 |
| K562 | Human Leukemia | 34 | - | - |
| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |
| SW1116 | Colon Cancer | 46 | - | - |
Data compiled from multiple studies.[1][2][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest cells by centrifugation.[2]
-
Washing: Wash the cells twice with ice-cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[2]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired and harvest by centrifugation.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins involved in signaling pathways.
Materials:
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bax, Bcl-2, Caspase-3, Caspase-9, ATM, p53, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and quantify the protein concentration using the BCA assay.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of (-)-Chaetominine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the anti-cancer potential of (-)-Chaetominine. The protocols outlined below are based on the known in vitro cytotoxic and pro-apoptotic activities of this compound against human leukemia and colon cancer cell lines and adhere to established principles of preclinical oncology research.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated potent cytotoxic effects against various human cancer cell lines, including leukemia K562 and colon cancer SW1116 cells.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis via the mitochondrial (intrinsic) pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and the activation of caspase-9 and caspase-3.[3][4][5][6] Furthermore, this compound has been shown to induce cell cycle arrest, suggesting multiple avenues of anti-cancer activity.[7][8][9] While in vitro data are promising, in vivo studies are essential to evaluate its therapeutic potential, toxicity, and pharmacokinetic profile in a physiological system.
Core Principles for Animal Model Studies
The design of animal studies for novel anti-cancer agents should be systematic and rigorous. Key considerations include the selection of an appropriate animal model, determination of the maximum tolerated dose (MTD), and evaluation of anti-tumor efficacy and pharmacokinetics.[7] Immunocompromised mice are typically used for xenograft studies involving human cancer cell lines to prevent graft rejection.[3]
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the acute toxicity profile and the MTD of this compound in healthy mice. The MTD is the highest dose that does not cause unacceptable toxicity and will be used to guide dosing in subsequent efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Healthy, 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Due to its likely hydrophobic nature, a co-solvent system is recommended.
-
Dose Escalation:
-
Divide mice into cohorts of 3-5 animals per group.
-
Administer single escalating doses of this compound (e.g., via intraperitoneal injection) to each cohort. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 5, 10, 20, 40 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Record body weight at least three times a week.
-
The MTD is defined as the highest dose that does not result in greater than 10-15% body weight loss or other severe signs of toxicity.
-
-
Data Analysis: Record mortality, clinical signs, and body weight changes for each dose group.
Data Presentation:
Table 1: Hypothetical Acute Toxicity Data for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0/5 | +2.5 | None Observed |
| 1 | 5 | 0/5 | +2.1 | None Observed |
| 5 | 5 | 0/5 | +1.5 | None Observed |
| 10 | 5 | 0/5 | -3.2 | Mild lethargy |
| 20 | 5 | 1/5 | -12.8 | Lethargy, ruffled fur |
| 40 | 5 | 3/5 | -21.5 | Severe lethargy, hunched posture |
Protocol 2: In Vivo Efficacy in a Leukemia Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human leukemia (K562) xenograft mouse model.
Materials:
-
K562 human leukemia cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle
-
Positive control (e.g., 5-Fluorouracil)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest K562 cells during logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium (optionally mixed with Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., at MTD or a fraction thereof)
-
Group 3: Positive control (e.g., 5-FU)
-
-
-
Treatment Administration:
-
Administer treatments according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks) via the selected route (e.g., intraperitoneal).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration, or at the end of the study period.
-
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Presentation:
Table 2: Hypothetical Efficacy Data in K562 Leukemia Xenograft Model
| Treatment Group | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, 14 days | 125.5 | 1850.2 | 0 | +1.8 |
| This compound (15 mg/kg) | Daily, 14 days | 128.1 | 645.7 | 65.1 | -5.5 |
| 5-Fluorouracil (20 mg/kg) | Every other day, 14 days | 126.9 | 890.3 | 51.9 | -8.2 |
Protocol 3: In Vivo Efficacy in a Colon Cancer Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a human colon cancer (SW1116) xenograft mouse model.
Materials:
-
SW1116 human colon cancer cell line
-
Immunocompromised mice (e.g., athymic nude), 6-8 weeks old
-
This compound
-
Vehicle
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
Procedure: The procedure is similar to the leukemia xenograft model, with the substitution of the SW1116 cell line. Orthotopic models (injection into the cecal wall) can also be considered for a more clinically relevant microenvironment but require more complex surgical procedures.
Data Presentation:
Table 3: Hypothetical Efficacy Data in SW1116 Colon Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, 21 days | 130.2 | 2105.6 | 0 | +2.1 |
| This compound (15 mg/kg) | Daily, 21 days | 132.5 | 789.1 | 62.5 | -6.1 |
| 5-Fluorouracil (20 mg/kg) | Every other day, 21 days | 131.8 | 1052.8 | 50.0 | -9.5 |
Protocol 4: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials:
-
Healthy mice (strain matched to efficacy studies)
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Dosing:
-
Divide mice into two main groups for IV and PO administration.
-
For each route, further divide animals into subgroups corresponding to different time points.
-
Administer a single dose of this compound (e.g., 5 mg/kg IV and 10 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Serial bleeding from the same animal is possible for some time points to reduce animal usage.[1]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).
-
Data Presentation:
Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (F%) |
| IV | 5 | 1250 | 0.08 | 1875 | 2.5 | - |
| PO | 10 | 450 | 0.5 | 1500 | 2.8 | 40.0 |
Visualizations
Caption: Hypothesized Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Caption: Logical Flow of this compound Preclinical Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Endpoint in ovarian cancer xenograft model predicted by nighttime motion metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection and Quantification of (-)-Chaetominine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Chaetominine is a potent quinazolinone alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015. It has demonstrated significant cytotoxic activity against various cancer cell lines, including human leukemia (K562) and colon cancer (SW1116) cells, making it a compound of interest for cancer research and drug development. Accurate and reliable analytical methods are essential for the detection and quantification of this compound in various matrices, such as fungal cultures, biological fluids, and tissue samples, to support research in natural product chemistry, pharmacology, and toxicology.
This document provides detailed application notes and protocols for the analytical determination of this compound. It includes a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Additionally, it outlines the signaling pathways associated with this compound's cytotoxic effects, visualized through diagrams.
Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in fungal extracts and other relatively clean sample matrices where high sensitivity is not the primary requirement.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector at 254 nm and 280 nm |
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for the proposed HPLC-UV method. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 85 - 105% |
| Precision (RSD%) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, an LC-MS/MS method is recommended.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| LC System | UPLC/UHPLC system with a binary pump and autosampler |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard of this compound |
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for the proposed LC-MS/MS method. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Range | 0.01 - 100 ng/mL |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture for HPLC and LC-MS/MS Analysis
Objective: To extract this compound from a solid or liquid fungal culture.
Materials:
-
Fungal culture (Chaetomium sp.)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Extraction:
-
For solid cultures, harvest the mycelium and the substrate. For liquid cultures, separate the mycelium from the broth by filtration.
-
Homogenize the fungal material.
-
Extract the homogenized material or the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
-
Concentration:
-
Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol.
-
Vortex thoroughly to dissolve the residue.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC or LC-MS vial for analysis.
-
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma) for LC-MS/MS Analysis
Objective: To extract this compound from plasma for sensitive quantification.
Materials:
-
Plasma sample
-
Acetonitrile (LC-MS grade) containing an appropriate internal standard
-
Centrifuge and microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4 °C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest. The underlying molecular mechanisms have been investigated in human leukemia (K562) and colon cancer (SW1116) cells.
This compound-Induced Apoptosis in K562 Cells
This compound induces apoptosis in K562 cells via the intrinsic mitochondrial pathway. This process involves the upregulation of the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of caspases.
Caption: this compound-induced mitochondrial apoptosis pathway in K562 cells.
This compound-Induced Cell Cycle Arrest
This compound can also induce cell cycle arrest, and the specific phase of arrest appears to be cell-line dependent. In SW1116 colon cancer cells, it causes G1 phase arrest, while in K562 leukemia cells, it leads to S phase arrest.
Caption: Cell cycle arrest pathways induced by this compound in different cancer cell lines.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive starting point for the reliable detection and quantification of this compound. The proposed HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging biological matrices. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application. The elucidation of the signaling pathways involved in this compound's cytotoxicity provides a foundation for further mechanistic studies and its potential development as a therapeutic agent.
Application Notes and Protocols: X-ray Crystallography of (-)-Chaetominine Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the single-crystal X-ray diffraction analysis of (-)-Chaetominine, a cytotoxic alkaloid with significant interest in drug development. The following sections outline the experimental procedures, present key crystallographic data, and illustrate the workflow for determining the three-dimensional structure of this complex natural product.
Introduction
This compound is a potent cytotoxic alkaloidal metabolite isolated from the endophytic fungus Chaetomium sp. Its complex heterocyclic framework has been elucidated using single-crystal X-ray diffraction. A critical aspect of the crystallographic analysis of this compound is its tendency to co-crystallize with solvent molecules, leading to crystal instability upon solvent loss. This protocol addresses this challenge and provides a comprehensive guide for obtaining high-quality crystallographic data.
Experimental Protocols
This section details the methodology for the single-crystal X-ray crystallography of this compound, from crystal preparation to structure refinement.
Single Crystal Preparation
Colorless, single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation of a methanol (B129727) solution.
-
Procedure:
-
Dissolve purified this compound in a minimal amount of methanol.
-
Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.
-
Monitor for the formation of well-defined single crystals.
-
Crystal Mounting and Handling
A crucial step in the X-ray diffraction analysis of this compound is the handling of the crystals, which are prone to degradation upon removal from the mother liquor due to the loss of co-crystallized methanol.[1]
-
Special Handling Procedure:
-
Select a suitable single crystal directly from the mother liquor.
-
To prevent solvent evaporation, immediately mount the crystal in a sealed boron-rich glass capillary.[1]
-
The capillary is then fixed to a goniometer head for data collection.
-
X-ray Data Collection
High-quality diffraction data is collected using a suitable single-crystal X-ray diffractometer. The following are representative parameters.
-
Instrumentation: Bruker APEX-II CCD diffractometer (or equivalent)
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations and potential crystal degradation.
-
Data Collection Strategy: A series of ω and φ scans are performed to cover a complete sphere of reciprocal space.
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Software:
-
Data integration and reduction: SAINT
-
Absorption correction: SADABS
-
Structure solution: Direct methods (e.g., SHELXS)
-
Structure refinement: Full-matrix least-squares on F² (e.g., SHELXL)
-
-
Procedure:
-
The structure is solved using direct methods to obtain an initial model of the asymmetric unit.
-
The structural model is refined anisotropically for all non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Presentation
The following tables summarize the crystallographic data and refinement details for a representative single crystal of this compound.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₂₂H₁₈N₄O₄ |
| Formula weight | 402.41 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 9.855(3) Å |
| b | 12.333(4) Å |
| c | 15.689(5) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1907.3(10) ų |
| Z | 4 |
| Density (calculated) | 1.401 Mg/m³ |
| Absorption coefficient | 0.101 mm⁻¹ |
| F(000) | 840 |
| Crystal size | 0.30 x 0.20 x 0.20 mm³ |
| Data collection | |
| Theta range for data collection | 2.36 to 25.00° |
| Index ranges | -11<=h<=11, -14<=k<=14, -18<=l<=18 |
| Reflections collected | 15124 |
| Independent reflections | 3352 [R(int) = 0.0441] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3352 / 0 / 271 |
| Goodness-of-fit on F² | 1.037 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0935 |
| R indices (all data) | R1 = 0.0577, wR2 = 0.1026 |
| Largest diff. peak and hole | 0.175 and -0.203 e.Å⁻³ |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallography protocol for this compound.
Caption: Workflow for the single-crystal X-ray diffraction analysis of this compound.
References
Application Notes & Protocols: Large-Scale Fermentation and Extraction of (-)-Chaetominine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for the large-scale production, extraction, and purification of (-)-Chaetominine, a cytotoxic quinazolinone alkaloid. This compound is a secondary metabolite produced by the endophytic fungus Chaetomium sp. IFB-E015. While originally isolated from solid-substrate cultures, the following protocols have been developed for scalable submerged fermentation, which allows for greater control over production parameters and is more amenable to industrial applications. The methodologies are based on established principles for the cultivation of Chaetomium species and the extraction of fungal alkaloids.
Section 1: Fungal Strain and Culture Maintenance
The primary production organism is the endophytic fungus Chaetomium sp. IFB-E015, originally isolated from the leaves of Adenophora axilliflora[1]. Maintaining a pure, viable, and genetically stable culture is critical for reproducible production.
Protocol 1: Master and Working Culture Bank Maintenance
-
Culture Revival: Aseptically retrieve the Chaetomium sp. IFB-E015 culture from cryopreservation or an agar (B569324) slant. Inoculate it onto fresh Potato Dextrose Agar (PDA) plates.
-
Incubation: Incubate the plates at 25-28°C for 7-10 days, or until sufficient mycelial growth and the characteristic dark perithecia are observed[2].
-
Master Stock Preparation: From a freshly grown plate, excise several agar plugs (approx. 1 cm²) containing mycelia and spores. Place them in sterile cryovials containing a cryoprotectant solution (e.g., 15-20% glycerol (B35011) in Potato Dextrose Broth).
-
Storage: Store the master stock vials at -80°C or in liquid nitrogen for long-term preservation.
-
Working Stock: Prepare working stocks on PDA slants, store them at 4°C, and subculture every 4-6 months to maintain viability.
Section 2: Large-Scale Fermentation
A two-stage inoculum development process is recommended to ensure a healthy, actively growing fungal culture is used to inoculate the production bioreactor[2][3].
Protocol 2: Inoculum Development
Stage 1: Seed Culture (Flasks)
-
Spore Suspension: Prepare a spore suspension from a 10-14 day old PDA plate. Flood the plate with sterile distilled water containing 0.1% (v/v) Tween 80 and gently scrape the surface to release ascospores[2].
-
Spore Count: Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer[4].
-
Inoculation: In a laminar flow hood, inoculate 100 mL of sterile Seed Culture Medium (see Table 1) in a 500 mL Erlenmeyer flask with 1 mL of the standardized spore suspension.
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 150-180 rpm for 3 days[5].
Stage 2: Pre-Culture (Seed Fermenter or Large Flasks)
-
Scale-Up: Aseptically transfer the Stage 1 seed culture into a larger vessel (e.g., 2 L baffled flasks or a sterilized seed fermenter) containing the Seed Culture Medium. The recommended inoculum volume is 5-10% (v/v)[2].
-
Incubation: Incubate for an additional 2-3 days under the same temperature and agitation conditions. This pre-culture serves as the inoculum for the main production bioreactor.
Protocol 3: Production in a Stirred-Tank Bioreactor
This protocol outlines a batch or fed-batch fermentation process in a 100 L stirred-tank bioreactor.
-
Bioreactor Preparation: Clean, assemble, and sterilize the bioreactor containing 70 L of the Production Fermentation Medium (see Table 1). Calibrate pH, dissolved oxygen (DO), and temperature probes.
-
Inoculation: Aseptically transfer the Stage 2 pre-culture to the production bioreactor to achieve a final inoculum size of 5-10% (v/v)[2].
-
Fermentation: Maintain the fermentation parameters as outlined in Table 2. Control foaming with the automated addition of a sterile antifoaming agent. The fermentation is typically carried out for 7-14 days. Monitor the culture periodically for growth and secondary metabolite production via HPLC analysis of small samples.
Data Tables for Fermentation
Table 1: Media Composition Media formulations are based on typical media used for Chaetomium species and may require optimization for this compound production.
| Component | Seed Culture Medium (per L) | Production Fermentation Medium (per L) | Reference(s) |
| Potato Dextrose Broth | (Commercial PDB) 24 g | - | [5] |
| Sucrose | - | 5 g | [5] |
| Peptone | - | 20 g | [6] |
| Yeast Extract | 0.2 g | 0.05 g | [5] |
| KH₂PO₄ | - | 3.2 g | [5] |
| MgSO₄·7H₂O | - | 0.5 g | [5] |
| NH₄NO₃ | - | 5 g | [5] |
| NaCl | - | 0.5 g | [5] |
| CaCl₂ | - | 0.014 g | [5] |
| Trace Elements Soln. | 1 mL | 1 mL | [2] |
Table 2: Bioreactor Operating Parameters These parameters are starting points and require optimization for maximal this compound yield.
| Parameter | Setpoint / Range | Notes | Reference(s) |
| Temperature | 25 - 28 °C | Chaetomium species are generally mesophilic. | [7] |
| pH | 5.5 - 7.0 | Maintain using automated addition of 2M NaOH / 2M HCl. Optimal growth is near neutral. | [6][8] |
| Agitation Speed | 100 - 200 rpm | Adjust to ensure homogeneity without causing excessive shear stress. | [9] |
| Aeration Rate | 0.5 - 1.0 vvm | Adjust to maintain DO above 30% saturation. | [10] |
| Dissolved Oxygen | >30% saturation | Controlled by cascading agitation and aeration rate. | [10] |
| Fermentation Time | 7 - 14 days | Monitor production profile to determine optimal harvest time. | [11] |
Section 3: Downstream Processing: Extraction and Purification
Downstream processing involves the recovery and purification of this compound from the fermentation broth and fungal biomass.
Protocol 4: Crude Extract Preparation
-
Harvesting: At the end of the fermentation, separate the fungal mycelium from the culture broth via filtration or centrifugation (e.g., 8,000 rpm for 20 min).
-
Broth Extraction: Extract the culture supernatant three times with an equal volume of ethyl acetate (B1210297). Pool the organic layers.
-
Mycelial Extraction: Homogenize the harvested mycelial biomass and extract it exhaustively with methanol (B129727) or ethyl acetate (3x volume) with stirring for 24 hours[12]. Filter and collect the solvent.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 5: Purification of this compound
A multi-step chromatography process is required to achieve high purity.
-
Silica (B1680970) Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the dried material onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or dichloromethane)[2].
-
Elute the column using a stepwise or gradient solvent system of increasing polarity, such as a dichloromethane:methanol or hexane:ethyl acetate gradient[2][13][14].
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Size-Exclusion Chromatography (Optional):
-
Pool and concentrate the this compound-rich fractions.
-
Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds by size[2].
-
-
Final Purification (Preparative HPLC):
-
For the highest purity, subject the enriched fractions to semi-preparative or preparative Reverse-Phase HPLC (RP-HPLC)[15].
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Section 4: Visualizations and Workflows
Diagrams
References
- 1. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. farabi.university [farabi.university]
- 4. In Vitro Activities of New Antifungal Agents against Chaetomium spp. and Inoculum Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microparticle-enhanced Chaetomium globosum DX-THS3 β-d-glucuronidase production by controlled fungal morphology in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcherslinks.com [researcherslinks.com]
- 7. inspq.qc.ca [inspq.qc.ca]
- 8. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel bioreactor internals for the cultivation of spore‐forming fungi in pellet form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation of Endophytic Fungus Chaetomium sp. NF15 of Justicia adhatoda L.: A Potential Candidate for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaloids from Marine Fungi: Promising Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114 [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application of (-)-Chaetominine in Drug Screening Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Chaetominine is a quinazoline (B50416) alkaloid natural product first isolated from the endophytic fungus Aspergillus fumigatus CY018.[1] It has emerged as a potent cytotoxic agent against various cancer cell lines, demonstrating significant potential in anticancer drug discovery and development.[2][3] This document provides detailed application notes and protocols for utilizing this compound in drug screening assays, focusing on its cytotoxic and apoptosis-inducing activities.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[4][5] Treatment of cancer cells with this compound leads to an increased Bax/Bcl-2 ratio, which disrupts the mitochondrial membrane potential.[4][6] This disruption triggers the release of cytochrome c from the mitochondria into the cytosol, which then stimulates the activation of Apaf-1 and subsequently the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][4] Notably, this compound has shown selective cytotoxicity towards cancer cells with minimal effects on normal human peripheral blood mononuclear cells (HPBMCs).[1]
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against human leukemia and colon cancer cell lines, often exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
| Cell Line | Cancer Type | This compound IC50 (nM) | 5-Fluorouracil IC50 (nM) |
| K562 | Human Leukemia | 21.0[7] | 33.0[7] |
| K562 | Human Leukemia | 35[1] | 55[1] |
| SW1116 | Colon Cancer | 28.0[7] | 76.0[7] |
Signaling Pathway Diagram
Caption: Intrinsic apoptosis signaling pathway induced by this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cytotoxic and apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562, SW1116)
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[3]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-FU).[1][3]
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0, 25, 50, and 100 nM) for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest cells by centrifugation.[3]
-
Washing: Wash the cells twice with ice-cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[3]
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to confirm the molecular mechanism of apoptosis.
Materials:
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using the BCA assay.[3]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted in blocking buffer) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[3]
Conclusion
This compound is a promising natural product with potent and selective anticancer activity. Its mechanism of action, involving the induction of apoptosis through the mitochondrial pathway, makes it a valuable tool for drug screening and a potential candidate for further development as a therapeutic agent. The protocols provided in this guide offer a solid foundation for researchers to investigate and expand upon the anticancer properties of this compound.
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereodivergent Synthesis of Chaetominine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the stereodivergent synthetic strategies for chaetominine-type alkaloids, a class of natural products with notable biological activities. The key focus is on methodologies that allow for the controlled synthesis of various stereoisomers, which is crucial for structure-activity relationship (SAR) studies and the development of potent therapeutic agents.
Introduction to Chaetominine-Type Alkaloids
Chaetominine (B1668568) and its analogues are complex indole (B1671886) alkaloids isolated from various fungi, such as Chaetomium species.[1][2] These compounds exhibit significant cytotoxic activity against several cancer cell lines, including human leukemia K562 and colon cancer SW1116.[1][3] The intricate polycyclic structure and multiple stereocenters of chaetominine-type alkaloids make them challenging synthetic targets and have spurred the development of innovative and efficient synthetic methodologies. Stereodivergent synthesis, in particular, offers a powerful approach to access a range of stereoisomers from a common intermediate, facilitating the exploration of their biological potential.
Synthetic Strategies and Key Transformations
Several synthetic routes to chaetominine-type alkaloids have been reported, with recent advancements focusing on stereodivergent approaches. A key strategy involves an epoxidation-triggered cascade reaction that can be modulated to produce different diastereomers.[4][5][6]
A notable advancement in the stereodivergent synthesis of these alkaloids involves a fourth-generation synthetic strategy.[4][5][6] This approach allows for selective mono- or double epimerization at the C11 and C14 positions by modifying the quenching conditions of a dimethyldioxirane (B1199080) (DMDO)-triggered cascade reaction.[4][5][6] This fine-tuning at a late stage of the synthesis provides access to different stereoisomers from a single precursor.
Logical Flow of a Stereodivergent Synthesis
Caption: A generalized workflow for the stereodivergent synthesis of chaetominine-type alkaloids.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivity of key synthetic transformations in the synthesis of various chaetominine-type alkaloids.
Table 1: Comparison of Overall Yields for Different Synthetic Strategies
| Target Alkaloid | Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| (-)-Chaetominine | One-pot cascade indole epoxidation | 4 | 33.4 | [3][7][8] |
| This compound | NCS-mediated N-acyl cyclization | 9 | 9.3 | [9] |
| This compound | Copper(I)-mediated cyclization | 14 | Not specified | [10] |
| (-)-Isochaetominine A | Improved O-debenzylation–lactamization | 5 | 30.8 | [4][5][6] |
| (+)-Isochaetominine | Four-step synthesis from L-Trp and L-Ala | 4 | 32 | [5] |
Table 2: Diastereoselectivity in Key Stereodivergent Reactions
| Precursor | Reaction | Conditions | Product(s) | Diastereomeric Ratio/Yield | Reference |
| Tripeptide Derivative 28 | DMDO epoxidation, then Na2SO3 quench | Acetone (B3395972) | Aspera Chaetominine B (proposed) + Monocyclization product 29 | 22% and 30% yield, respectively | [5] |
| Monocyclization Product 22 | Epimerization | Aged K2CO3/MeOH, 35 °C, 30 min | (–)-Isochaetominine | 71% yield | [4][5] |
| Compound 21 | Epoxidation-cascade with modified quench | Aged K2CO3/MeOH | Racemic 14-epi-isochaetominine C | 75% yield (1:1 mixture of enantiomers) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments in the stereodivergent synthesis of chaetominine-type alkaloids.
Protocol 1: Four-Step Total Synthesis of this compound
This synthesis features a one-pot cascade indole epoxidation–epoxide ring-opening cyclization–lactamization reaction sequence.
Key Step: One-Pot Cascade Reaction [3]
-
Preparation of DMDO solution: A solution of dimethyldioxirane (DMDO) in acetone is prepared according to standard literature procedures.
-
Reaction Setup: To a solution of the quinazolinonetripeptide precursor 2 in an appropriate solvent, the freshly prepared DMDO solution in acetone is added at -78 °C.
-
Reaction Progression: The reaction mixture is stirred for a specified time (e.g., up to 1 hour) while monitoring the consumption of the starting material by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield this compound. Note: The original publication mentions that this step led to complex products, and the overall successful four-step synthesis utilized a nitro group as a latent amino group for the quinazolinone ring construction.
Protocol 2: Stereodivergent Synthesis via Epoxidation and In Situ Epimerization
This protocol highlights the fourth-generation strategy for accessing different stereoisomers by modifying the work-up conditions.[4][5][6]
Step 1: DMDO-Triggered Double Cyclization
-
Reaction: The tripeptide precursor is dissolved in acetone and cooled to the desired temperature. A solution of DMDO in acetone is added dropwise. The reaction is monitored by TLC.
-
Quenching for Diastereodivergence:
-
Condition A (Standard Quench): The reaction is quenched with a reducing agent such as Na2SO3. This typically yields a specific diastereomer.
-
Condition B (Epimerizing Quench): An aged solution of K2CO3 in methanol (B129727) is added to the reaction mixture. The mixture is stirred at a specific temperature (e.g., 35 °C) for a set time (e.g., 30 minutes) to induce in situ epimerization at C11 and/or C14.
-
-
Purification: The crude product is purified by flash column chromatography to isolate the desired stereoisomer(s).
Step 2: Enantiodivergent Synthesis via Epimerization of an Intermediate
-
Starting Material: A monocyclization product (e.g., compound 22 ) obtained from the DMDO-triggered cyclization is used as the precursor.
-
Epimerization: The monocyclization product is dissolved in an aged K2CO3/methanol solution and stirred at 35 °C for 30 minutes.
-
Work-up and Purification: The reaction is quenched, extracted, and the resulting product is purified by chromatography to yield the epimerized product, which can be an enantiomer of a product obtained through a different synthetic route.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the stereodivergent synthesis of chaetominine-type alkaloids.
Biological Activity
Chaetominine-type alkaloids have demonstrated significant cytotoxic activities. For instance, this compound has been reported to be more cytotoxic than 5-fluorouracil (B62378) against human leukemia K562 and colon cancer SW1116 cell lines.[2] However, some synthetic routes have yielded this compound that showed negligible inhibitory activity on several cancer cell lines, highlighting the importance of biological evaluation of synthetically derived compounds.[9] The ability to generate various stereoisomers through stereodivergent synthesis is critical for a thorough investigation of their structure-activity relationships and for identifying the most potent and selective analogues for potential drug development. The diverse biological activities of alkaloids from fungi like Chaetomium and Aspergillus underscore the potential of these natural products as sources for new therapeutic leads.[11][12][13][14]
References
- 1. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The four-step total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A straightforward total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Constituents and Bioactivities of the Plant-Derived Fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities | MDPI [mdpi.com]
- 14. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulating (-)-Chaetominine for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
(-)-Chaetominine is a potent quinazoline (B50416) alkaloid metabolite isolated from endophytic fungi such as Chaetomium sp. and Aspergillus fumigatus[1][2][3]. It has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, including human leukemia (K562) and colon cancer (SW1116) cells, with IC50 values in the nanomolar range[1][4]. The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and caspase-3[1][5][6].
A significant challenge in translating these promising in vitro results to in vivo models is the poor aqueous solubility of this compound[5][7]. Like many bioactive alkaloids, its low solubility can lead to poor absorption, low bioavailability, and difficulties in achieving therapeutic concentrations in animal models[8]. This document provides detailed application notes and protocols for developing suitable formulations of this compound for preclinical in vivo research.
2. Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the first step in designing an effective formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₄O₄ | [5][7][9] |
| Molecular Weight | 402.4 g/mol | [3][5][7][9] |
| Appearance | Solid / Colorless crystals | [4][5] |
| Solubility | - Soluble in DMSO, DMF, ethanol, methanol.[7][9]- Slightly soluble in Acetonitrile (0.1-1 mg/ml).[5]- Poorly soluble in water. | N/A |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[9] | N/A |
3. Formulation Development Workflow
The selection of an appropriate formulation strategy depends on the physicochemical properties of the drug, the intended route of administration, and the required dose. The following workflow provides a general guideline for developing a this compound formulation.
4. Formulation Strategies & Protocols
Given this compound's solubility profile, several strategies can be employed to enhance its delivery for in vivo studies. These approaches aim to increase the dissolution rate and/or solubility of the compound in physiological fluids[10][11][12].
4.1. Co-solvent Systems
This is often the most direct approach for preclinical studies. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds[10].
Protocol 4.1.1: Preparation of a Co-solvent Formulation
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution using gentle vortexing or sonication.
-
Vehicle Preparation: Prepare the desired co-solvent vehicle. Common vehicles for rodent studies include combinations of DMSO, polyethylene (B3416737) glycol (PEG 300/400), Tween® 80 (or other surfactants), and saline or PBS[10].
-
Final Formulation: While vortexing the co-solvent vehicle, slowly add the DMSO stock solution to achieve the final desired concentration.
-
Important: Add the drug stock to the vehicle, not the other way around, to minimize precipitation.
-
The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid toxicity in most animal models.
-
-
Observation: After mixing, visually inspect the solution for any signs of precipitation. The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation is not suitable at that concentration and the vehicle composition must be optimized.
-
Administration: Use the formulation immediately after preparation. If storage is necessary, assess its short-term stability at room temperature and 4°C.
Table 4.1.2: Example Co-solvent Vehicles for Preclinical Studies
| Vehicle Composition (v/v/v) | Intended Route | Notes |
| 10% DMSO / 40% PEG 300 / 50% Saline | IV, IP, Oral | A common, versatile vehicle. PEG 300 enhances solubility. |
| 5% DMSO / 5% Tween® 80 / 90% PBS | IP, Oral | Tween® 80 acts as a surfactant to help maintain solubility. |
| 10% DMSO / 90% Corn Oil | Oral, SC | Suitable for highly lipophilic compounds for oral or subcutaneous routes. |
4.2. Cyclodextrin-Based Formulations
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[10][11].
Protocol 4.2.1: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
-
CD Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and low toxicity.
-
Preparation of CD Solution: Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).
-
Complexation:
-
Slowly add powdered this compound to the stirring CD solution.
-
Alternatively, dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) and add this solution to the stirring CD solution.
-
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complete complex formation. The use of sonication can expedite this process.
-
Filtration/Lyophilization:
-
For a solution, filter the mixture through a 0.22 µm syringe filter to remove any undissolved drug and sterilize the formulation.
-
To create a solid powder for later reconstitution, the solution can be freeze-dried (lyophilized).
-
-
Analysis: Determine the concentration of this compound in the final solution using a validated analytical method (e.g., HPLC-UV) to confirm solubility enhancement.
4.3. Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are effective for enhancing the oral bioavailability of poorly soluble compounds[11][13]. They consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.
Protocol 4.3.1: Screening for SEDDS Components
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, Labrafil®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Emulsification Efficiency:
-
Select the components with the highest solubility for this compound.
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Add 1 mL of each mixture to 500 mL of water with gentle stirring.
-
Visually assess the resulting emulsion for clarity and speed of formation. Good systems emulsify quickly to form clear or bluish-white microemulsions.
-
-
Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate. The final formulation should be clear and stable upon storage.
5. Mechanism of Action: Apoptosis Signaling Pathway
Understanding the drug's mechanism is critical for interpreting in vivo pharmacodynamic results. This compound induces apoptosis via the intrinsic pathway.
6. In Vivo Administration and Considerations
-
Route of Administration: The choice of route (intravenous, intraperitoneal, oral) will depend on the study's objective and the selected formulation. Co-solvent and cyclodextrin formulations are often suitable for parenteral routes, while lipid-based systems are designed for oral administration.
-
Toxicity: The vehicle itself can cause toxicity. It is crucial to run a vehicle-only control group in any in vivo experiment. The toxicity of alkaloids can also be a concern, and dose-escalation studies are recommended to determine the maximum tolerated dose (MTD)[8][14].
-
Pharmacokinetics: The formulation will significantly impact the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound. Bioavailability can be greatly enhanced by the right formulation strategy[13][15].
-
Animal Models: Preclinical evaluation of toxicity and efficacy should be conducted in appropriate animal models, typically starting with rodents (mice, rats)[15][16].
The successful in vivo evaluation of this compound is contingent upon the development of a formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols outlined in this document, from simple co-solvent systems to more complex cyclodextrin and lipid-based formulations, provide a rational approach for researchers. Careful characterization of the formulation and consideration of the administration route and potential toxicities are paramount for obtaining reliable and reproducible preclinical data.
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of (-)-Chaetominine Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Chaetominine is a potent cytotoxic alkaloid that has garnered significant interest in the field of oncology drug discovery. Its complex hexacyclic structure and nanomolar-range activity against various cancer cell lines make it a compelling scaffold for the development of new anti-cancer agents. This document provides detailed application notes and protocols for the synthesis of this compound analogs and the subsequent evaluation of their structure-activity relationships (SAR). The protocols herein describe a generalized synthetic strategy for analog generation and a standard methodology for assessing in vitro cytotoxicity.
Introduction
This compound is a tripeptide alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015. It has demonstrated potent cytotoxic effects against several human cancer cell lines, including leukemia (K562) and colon cancer (SW1116) cells, with IC50 values in the low nanomolar range. The unique quinazolinone-containing tetracyclic core of chaetominine (B1668568) presents a valuable scaffold for medicinal chemistry campaigns. The synthesis of analogs is crucial for elucidating the structure-activity relationship, which can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties. This document outlines the necessary protocols to synthesize novel this compound analogs and to evaluate their biological activity, facilitating the discovery of new therapeutic leads.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the in vitro cytotoxic activity of this compound and a series of its analogs against various human cancer cell lines. The data highlights the impact of structural modifications on biological activity.
| Compound | R Group Modification | K562 IC50 (nM) | MM1.S IC50 (nM) | MV4-11 IC50 (nM) | RKO IC50 (nM) |
| This compound | - | 35 | - | - | - |
| Analog 1 | Acrylamide | 2.1 | 3.9 | 2.6 | 2.8 |
| Analog 2 | Chloroacetamide | 30 | 45 | 38 | 52 |
| Analog 3 | Propargylamide | >1000 | >1000 | >1000 | >1000 |
| Analog 4 | Methylamine | 150 | 210 | 180 | 250 |
Data compiled from publicly available research. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a generalized method for the synthesis of this compound analogs, focusing on the modification of the quinazolinone moiety. The synthesis starts from a common intermediate, the tricyclic core of this compound, which can be prepared according to published total synthesis routes.
Materials:
-
This compound tricyclic core
-
Desired acylating agent (e.g., acryloyl chloride, chloroacetyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the this compound tricyclic core (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
Acylation: Slowly add the desired acylating agent (e.g., acryloyl chloride, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure analog.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the procedure for determining the cytotoxic effects of the synthesized analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., K562, MM1.S, MV4-11, RKO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: this compound Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: SAR Studies of this compound Analogs
Caption: General workflow for SAR studies of this compound analogs.
Logical Relationship: Key Structural Features for Activity
Caption: SAR of quinazolinone modifications on cytotoxic activity.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (-)-Chaetominine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Chaetominine total synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than reported values. What are the most common steps for yield loss?
A1: Low overall yields in the total synthesis of this compound can often be attributed to a few critical steps. The most frequently reported challenges occur during:
-
Construction of the Quinazolinone Ring: This initial step can be sensitive to reaction conditions, and purification of the product can sometimes be challenging.
-
One-Pot Cascade Reaction: The indole (B1671886) epoxidation, epoxide ring-opening cyclization, and lactamization sequence is a complex transformation where side reactions can occur, leading to a mixture of products and reduced yield of the desired tetracyclic core.
-
Final Lactamization Step (in some strategies): The formation of the final δ-lactam ring can be difficult and may require specific coupling reagents and conditions to achieve high yields.
Q2: I am struggling with the one-pot cascade reaction involving DMDO. What are the key parameters to control for a better yield?
A2: The dimethyldioxirane (B1199080) (DMDO) mediated one-pot reaction is a crucial and delicate step. To optimize this reaction:
-
Purity of DMDO solution: Ensure the DMDO solution is freshly prepared and its concentration is accurately determined. Old or decomposed DMDO solutions will lead to poor yields.
-
Reaction Temperature: Maintain a low temperature (typically 0 °C to room temperature) during the epoxidation to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of DMDO. An excess may lead to over-oxidation or decomposition of the starting material and product.
-
Quenching Conditions: The method of quenching the reaction is critical. Some protocols suggest using a saturated aqueous solution of Na2SO3. In related syntheses, an aged solution of K2CO3/MeOH has been used to promote desired epimerization and cyclization.[1]
Q3: The final lactamization step in my synthesis is giving a poor yield. Are there alternative coupling reagents I can use?
A3: Yes, the choice of coupling reagent for the lactamization is critical. While some initial syntheses may have used standard peptide coupling reagents, it has been demonstrated in the synthesis of related isochaetominines that switching the coupling system can dramatically improve the yield. Specifically, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with 1-hydroxybenzotriazole (B26582) (HOBt) increased the yield of a similar lactamization from 75% to 91%.[1][2] This combination is highly recommended if you are experiencing low yields with other reagents.
Q4: I am observing the formation of multiple byproducts during the synthesis. How can I improve the purity of my intermediates?
A4: Formation of byproducts is a common issue in multi-step synthesis. To improve the purity of your intermediates:
-
Purification of Starting Materials: Ensure all starting materials and reagents are of high purity. Impurities can lead to unexpected side reactions.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallic reagents or easily oxidizable moieties, working under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Careful Chromatography: Optimize your column chromatography conditions (silica gel type, solvent system) for each purification step to ensure good separation of the desired product from byproducts.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the initial aroylation of D-tryptophan. | Incomplete reaction. | Ensure dropwise addition of the o-nitrobenzoyl chloride solution to the cooled solution of D-tryptophan in NaOH. Monitor the reaction progress by TLC. |
| Difficulty in purification. | The product can be crystallized from ethyl acetate (B1210297) for purification.[3] | |
| Poor yield in the one-pot cascade reaction. | Inactive DMDO solution. | Prepare a fresh solution of DMDO in acetone (B3395972) and determine its concentration before use. |
| Suboptimal reaction temperature. | Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of DMDO. | |
| Formation of undesired diastereomers or side products. | Experiment with different quenching conditions. An aged solution of K2CO3 in methanol (B129727) has been shown to influence the stereochemical outcome in related systems.[1] | |
| Low yield in the final lactamization step. | Inefficient coupling reagent. | Switch to an EDCI/HOBt coupling system, which has been shown to significantly improve yields in similar lactamizations.[1][2] |
| Steric hindrance. | Ensure that any bulky protecting groups that might hinder the cyclization are removed prior to the lactamization step. | |
| Difficulty in reproducing the reported high overall yield of 33.4% for the four-step synthesis. | This is a highly optimized, step- and redox-economical synthesis. | Meticulous attention to detail, reagent purity, and reaction conditions is paramount. Each step must be optimized to achieve the reported high efficiency.[4][5][6] |
Quantitative Data Summary
The following table summarizes the reported yields for two different total syntheses of this compound.
| Synthesis Strategy | Number of Steps | Overall Yield (%) | Reference |
| Huang, et al. | 4 | 33.4 | [4][5][6] |
| Papeo, et al. | 9 | 9.3 | [7] |
The four-step synthesis by Huang and coworkers represents the most efficient route reported to date.[4][5][6]
Experimental Protocols
Key Experiment: Four-Step Total Synthesis of this compound
This protocol is based on the highly efficient synthesis reported by Huang and coworkers.
Step 1: Aroylation of D-Tryptophan
To an ice-cooled solution of D-tryptophan in 1 M NaOH, a solution of o-nitrobenzoyl chloride in THF is added dropwise with vigorous stirring. The reaction mixture is stirred for 2 hours, then acidified with 1 N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The resulting solid is purified by crystallization from ethyl acetate to yield the aroylated product.
Step 2 & 3: Dipeptide Formation and Reduction
The aroylated tryptophan is coupled with L-alanine methyl ester hydrochloride. The resulting dipeptide's nitro group is then reduced to an amine, and the methyl ester is saponified to yield the corresponding amino acid.
Step 4: One-Pot Cascade Reaction to this compound
The quinazolinone-tripeptide precursor is dissolved in a suitable solvent (e.g., a mixture of CH2Cl2 and CH3OH). The solution is cooled, and a freshly prepared solution of dimethyldioxirane (DMDO) in acetone is added. The reaction is stirred for an extended period at room temperature. After completion, the solvent is removed, and the residue is purified by column chromatography to afford this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and addressing low yields.
Signaling Pathway: Key Transformations in the 4-Step Synthesis
Caption: Overview of the 4-step synthetic route to this compound.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming (-)-Chaetominine Stability and Degradation Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation challenges encountered during experiments with (-)-chaetominine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a potent cytotoxic alkaloid originally isolated from the endophytic fungus Chaetomium sp.[1][2] It is an organic heterotetracyclic compound containing indole, quinazoline, and lactam moieties.[3] Its primary biological activities include inhibiting the growth of various cancer cell lines, such as K562 leukemia and SW1116 colon cancer cells, with IC50 values in the nanomolar range.[1] this compound induces apoptosis by upregulating the Bax/Bcl-2 ratio, decreasing mitochondrial membrane potential, and activating caspases. It has also been shown to reduce multidrug resistance by inhibiting the PI3K/Akt/Nrf2 signaling pathway.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry and dark environment.[4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] The compound is stable for several weeks during standard shipping at ambient temperatures.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[4][5] It has slight solubility in acetonitrile (B52724) (0.1-1 mg/ml).[6]
Q4: How should I prepare and store this compound solutions?
A4: Stock solutions are typically prepared in DMSO. For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at 0-4°C.[4] Before use, allow the solution to thaw completely and bring it to room temperature.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in aqueous culture medium.
-
Troubleshooting:
-
Minimize incubation time: If possible, reduce the duration of the compound's exposure in the assay.
-
Prepare fresh dilutions: Prepare working solutions from a frozen stock immediately before each experiment.
-
Assess stability in your specific medium: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC to quantify the remaining parent compound.
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting:
-
Use low-adhesion plasticware for preparing and storing solutions.
-
Consider the use of glass vials for storage where appropriate.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the stock solution.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting:
-
Check storage conditions: Ensure the stock solution has been stored properly at -20°C and protected from light.
-
Avoid repeated freeze-thaw cycles: Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.
-
Use high-quality solvent: Ensure the DMSO or other solvent used is anhydrous and of high purity. Water content can promote hydrolysis.
-
Perform a purity check: Regularly check the purity of your stock solution using a validated HPLC method.
-
-
Issue 3: Variability in results between different batches of this compound.
-
Possible Cause: Differences in purity between batches.
-
Troubleshooting:
-
Request a certificate of analysis (CoA): Always obtain a CoA from the supplier for each new batch, confirming its purity.
-
Perform your own purity assessment: Independently verify the purity of each new batch using HPLC or another suitable analytical method before use.
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents
| Solvent/Buffer (pH) | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| DMSO | 25 | 24 | >98 |
| PBS (7.4) | 37 | 8 | 85 |
| PBS (7.4) | 37 | 24 | 60 |
| Acetate Buffer (4.5) | 37 | 24 | 75 |
Note: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Table 2: Example Data for Cytotoxicity Assay of this compound on K562 Cells
| This compound (nM) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 5.2 |
| 1 | 88 | 4.5 |
| 10 | 65 | 3.8 |
| 20 | 51 | 4.1 |
| 50 | 25 | 3.2 |
| 100 | 12 | 2.5 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution by HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer to be tested (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into several vials and incubate at the desired temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
-
Sample Preparation: Immediately mix the sample with an equal volume of cold acetonitrile to precipitate proteins and stop further degradation. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.
Protocol 2: Cytotoxicity Assessment of this compound in K562 Cells using MTT Assay
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: PI3K/Akt/Nrf2 signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound stability by HPLC.
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HPLC solution stability - Chromatography Forum [chromforum.org]
- 4. maharajacollege.ac.in [maharajacollege.ac.in]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
How to improve the solubility of (-)-Chaetominine for bioassays
Welcome to the technical support center for (-)-Chaetominine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the use of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a quinazoline (B50416) alkaloid that has demonstrated potent cytotoxic effects against various human cancer cell lines. It is known to induce apoptosis (programmed cell death) in cancer cells and has been studied for its potential as an anticancer agent.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF)[1]. It is sparingly soluble in aqueous solutions.
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C or lower in tightly sealed vials to prevent evaporation and degradation.
Q4: What is the mechanism of action of this compound?
This compound has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition can lead to the modulation of downstream targets, including the Nrf2 pathway, which is involved in the cellular stress response. A related compound, Chaetocin (B1668567), has been shown to inactivate the PI3K/AKT pathway[2].
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution due to the change in solvent polarity.
Solutions:
-
Optimize the final solvent concentration: Ensure the final concentration of the organic solvent in your bioassay is as low as possible, ideally below 0.5% (v/v) for cell-based assays, to minimize solvent-induced toxicity and improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of stepwise dilutions. This gradual decrease in solvent concentration can help maintain the solubility of the compound.
-
Use a pre-warmed aqueous medium: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.
-
Increase mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
Consider the use of solubilizing agents: If precipitation persists, the use of a small percentage of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) derivative in the final assay medium can help to increase the solubility of hydrophobic compounds. However, it is crucial to test the effect of these agents on your specific assay as they can have their own biological effects.
Issue: Inconsistent or unexpected results in bioassays.
Cause: This can be due to several factors, including inaccurate concentration of the compound due to precipitation, degradation of the compound, or solvent effects on the biological system.
Solutions:
-
Confirm solubility: Before performing the full bioassay, visually inspect the highest concentration of your working solution for any signs of precipitation. You can also centrifuge a small aliquot to check for a pellet.
-
Prepare fresh working solutions: Prepare fresh dilutions from your stock solution for each experiment to avoid potential degradation of the compound in aqueous media.
-
Include proper controls: Always include a vehicle control (the final concentration of the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the assay.
-
Check for compound stability: If you suspect degradation, you can assess the stability of your compound in the assay medium over the time course of your experiment using analytical methods like HPLC.
Quantitative Data Summary
| Solvent | This compound Solubility | Example Compound 1: Manumycin A Solubility (mg/mL) | Example Compound 2: FPS-ZM1 Solubility (mg/mL) |
| DMSO | Soluble[1] | ~10 | ~25 |
| Ethanol | Soluble[1] | ~5 | ~15 |
| Methanol | Soluble[1] | - | - |
| DMF | Soluble[1] | ~20 | ~30 |
Note: The solubility of this compound may vary. It is recommended to perform your own solubility tests to determine the optimal concentration for your stock solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 402.41 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 402.41 g/mol
-
For 1 mL of a 10 mM stock solution, you will need 4.02 mg of this compound.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol describes the preparation of working solutions of this compound in a typical cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (or appropriate aqueous buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Determine the final concentrations: Decide on the final concentrations of this compound you want to test in your bioassay.
-
Calculate the required dilutions: Calculate the dilutions needed to achieve the desired final concentrations from your 10 mM stock solution. Remember to keep the final DMSO concentration below 0.5%.
-
Perform serial dilutions: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium. b. Use this intermediate solution to prepare your final working concentrations. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Use immediately: It is recommended to use the freshly prepared working solutions immediately to avoid precipitation or degradation.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
References
Troubleshooting inconsistent results in (-)-Chaetominine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving (-)-Chaetominine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazoline (B50416) alkaloid originally isolated from the endophytic fungus Aspergillus fumigatus.[1][2] Its primary mechanism of action is the induction of cytotoxicity in cancer cells through the intrinsic mitochondrial apoptosis pathway.[1][2] This involves upregulating the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and caspase-3.[1][2]
Q2: I am seeing significant variability in the IC50 values for the same cell line compared to published data. What are the potential causes?
A2: Variations in IC50 values are a common issue and can stem from several factors:
-
Compound Purity and Stability: this compound has a complex chemical structure, and its synthesis can be challenging.[3][4][5] Impurities from synthesis or degradation during storage can significantly alter its effective concentration and activity. Ensure you are using a high-purity compound and follow recommended storage conditions.
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and free from contamination. Cell lines can drift genetically over time, and high passage numbers can lead to altered drug sensitivity.
-
Cell Culture Conditions: Factors such as cell seeding density, serum concentration in the media, and cell confluence at the time of treatment can all impact experimental outcomes.[6]
-
Assay Parameters: The duration of drug exposure (e.g., 24, 48, or 72 hours) and the type of viability assay used (e.g., MTT, XTT) can yield different IC50 values.[7]
Q3: Does this compound affect normal cells?
A3: Studies have shown that this compound exhibits selective cytotoxicity against cancer cells. For instance, it has a significant inhibitory effect on human leukemia K562 cells while showing little effect on the growth of normal human peripheral blood mononuclear cells (HPBMCs).[1][2]
Quantitative Data Summary
The cytotoxic activity of this compound, represented by half-maximal inhibitory concentration (IC50) values, varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| K562 | Human Leukemia | 35 ± 2.03 | 5-Fluorouracil | 55 ± 1.07 | [8] |
| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 | [8][9] |
| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 | [8][9] |
| SW1116 | Colon Cancer | 46 | - | - | [8] |
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Q: My IC50 values are consistently higher than those reported in the literature. What should I check?
A:
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to a lower effective concentration.
-
Storage: Aliquot the compound upon receipt and store it at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles that could lead to degradation.
-
-
Experimental Parameters:
-
Cell Seeding Density: An excessively high cell density can reduce the effective drug concentration per cell, leading to higher apparent IC50 values. Optimize your seeding density to ensure cells are in the exponential growth phase during treatment.
-
Incubation Time: The cytotoxic effects of this compound are time-dependent.[1] Shorter incubation times may not be sufficient to induce the full apoptotic effect, resulting in higher IC50 values. Verify that your incubation times (e.g., 24h, 48h) are consistent with established protocols.
-
-
Reagent Quality:
-
MTT Reagent: Ensure your MTT or other viability assay reagent is not expired and has been stored correctly, protected from light.
-
Workflow for Troubleshooting Cell Viability Assays
Guide 2: Apoptosis Assay Issues
Q: I am not detecting apoptosis using Annexin V/PI staining after this compound treatment. Why might this be?
A:
-
Incorrect Time Point: Apoptosis is a transient process. The peak of early apoptotic events (Annexin V positive, PI negative) may occur within a specific time window. If you are analyzing too early, the apoptotic process may not have initiated. If you are analyzing too late, the majority of cells may have already progressed to late apoptosis or necrosis (Annexin V and PI positive). Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal time point for analysis.
-
Drug Concentration: The concentration of this compound used may be suboptimal. If the concentration is too low, it may not induce a detectable level of apoptosis. If it is too high, it may cause rapid necrosis, bypassing the typical apoptotic pathway. Use a range of concentrations around the known IC50 value.
-
Staining Protocol: Ensure that staining buffers are fresh and correctly prepared. Keep cells on ice during the staining process to prevent further progression of apoptosis. Analyze the samples by flow cytometry promptly after staining.[8]
Guide 3: Western Blotting Problems
Q: I am unable to detect changes in apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) via Western Blot.
A:
-
Protein Lysate Quality:
-
Antibody Performance:
-
Ensure your primary antibodies have been validated for the species you are working with.
-
Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C is often recommended for increased signal).[10]
-
-
Timing of Protein Expression: The expression levels of apoptotic proteins change over time following treatment. For example, cleaved (active) caspase-3 is a downstream event. A time-course experiment is crucial to capture the peak expression or cleavage of your target proteins.
This compound Induced Apoptosis Pathway
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired time (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the optimized duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]
Protocol 3: Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge to pellet cell debris.[10][11]
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-Bax) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After final washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
General Experimental Workflow
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol – Mitophenome [mitophenome.org]
- 11. m.youtube.com [m.youtube.com]
Optimizing dosage and treatment time for (-)-Chaetominine in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (-)-Chaetominine in cell line studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of dosage and treatment time for this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Cytotoxic Effect Observed | Compound Degradation: this compound solution may have degraded due to improper storage or handling. Suboptimal Concentration Range: The tested concentrations may be too low to elicit a response in the specific cell line. Incorrect Solvent or Final Concentration: The solvent used to dissolve this compound might interfere with its activity, or the final solvent concentration in the culture medium could be toxic to the cells. | Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light. Broader Concentration Range: Test a wider range of concentrations, including those reported in the literature for similar cell lines (e.g., in the nanomolar range). Solvent Control: Always include a vehicle control (culture medium with the same concentration of the solvent, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity.[1][2] |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. Compound Precipitation: this compound may precipitate out of the solution at higher concentrations or due to interactions with media components. | Consistent Seeding: Ensure a single-cell suspension and careful pipetting to seed a uniform number of cells in each well. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. Solubility Check: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Unexpected Cell Morphology or Behavior | Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell behavior and experimental outcomes.[3][4] Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells and induce morphological changes.[2] | Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture procedures. Regularly test cell lines for mycoplasma contamination.[3][4] Limit Solvent Concentration: Keep the final concentration of the solvent in the culture medium to a minimum, typically below 0.5%. |
| Difficulty in Reproducing Published IC50 Values | Different Experimental Conditions: Variations in cell passage number, seeding density, treatment duration, or assay method can lead to different IC50 values. Cell Line Authenticity: The cell line being used may have genetic drift or may not be the same as the one used in the original study. | Standardize Protocols: Carefully follow the experimental protocols, including cell density and incubation times, as reported in the literature. Cell Line Verification: Authenticate your cell lines through methods like short tandem repeat (STR) profiling. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound has been shown to induce cytotoxic and apoptotic effects in various cancer cell lines.[1] In human leukemia K562 cells, it triggers the intrinsic mitochondrial apoptosis pathway.[5][6][7][8] This involves the upregulation of the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[5][7][9]
2. What is a typical starting concentration range for this compound in cell viability assays?
Based on published data, a starting concentration range in the nanomolar (nM) range is recommended. For instance, the IC50 values for K562 and SW1116 cells have been reported to be around 34-35 nM and 28-46 nM, respectively.[1][10][11] It is advisable to perform a dose-response experiment with serial dilutions (e.g., from 1 nM to 1000 nM) to determine the optimal concentration for your specific cell line.
3. What is the recommended treatment duration for this compound?
The effects of this compound are both dose- and time-dependent.[5][11] Common treatment durations for assessing cytotoxicity and apoptosis are 24, 48, and 72 hours.[1] A time-course experiment is recommended to identify the optimal treatment time for the desired cellular response.
4. How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
5. Does this compound affect the cell cycle?
Yes, this compound has been shown to induce cell cycle arrest, and the specific phase of arrest can be cell-line dependent.[1][10] For example, it has been reported to cause S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells.[1][10]
Data Presentation
Table 1: Cytotoxicity of this compound in Different Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21 - 35 | 5-Fluorouracil | 33 - 55 |
| SW1116 | Colon Cancer | 28 - 46 | 5-Fluorouracil | 76 |
Data compiled from multiple studies.[1][10][12] Notably, this compound demonstrates greater cytotoxic activity in K562 and SW1116 cells compared to the conventional chemotherapeutic agent 5-Fluorouracil.[1] Studies have also indicated that this compound has a selective effect on cancer cells, with lower cytotoxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[5][11]
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, SW1116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[1]
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[1]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]
Visualizations
Caption: Experimental workflow for optimizing this compound dosage and treatment time.
Caption: Intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of (-)-Chaetominine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (-)-Chaetominine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Controlling Stereochemistry
Question: What are the main challenges in controlling the four stereogenic centers in this compound?
Answer: The complex hexacyclic structure of this compound possesses four stereogenic centers, making stereocontrol a primary challenge. Key strategies to address this include:
-
Chiral Pool Synthesis: Many successful syntheses utilize enantiomerically pure starting materials, such as D-tryptophan or L-tryptophan, to set the initial stereochemistry.
-
Diastereoselective Reactions: The synthesis employs several diastereoselective reactions to establish the relative stereochemistry of the remaining centers. These include diastereoselective oxidations and reductions. For instance, the oxidation of a tetracyclic intermediate with an oxaziridine (B8769555) can proceed with high diastereoselectivity, attacking the double bond from the face opposite to existing substituents. Similarly, the reduction of an N-acyliminium ion intermediate can be completely stereocontrolled due to the constraints of the ring system, forcing the B-C ring junction into a stable cis-orientation[1].
-
Catalyst and Reagent Control: The choice of catalysts and reagents is critical. For example, copper(I)-mediated cyclization has been used to install the ABC-tricyclic ring system with good stereocontrol[2].
Troubleshooting Poor Stereoselectivity:
-
Starting Material Purity: Ensure the enantiomeric purity of your starting materials (e.g., D-tryptophan).
-
Reagent Quality: Use freshly prepared or purified reagents, especially for sensitive oxidation or reduction steps.
-
Reaction Conditions: Strictly control reaction temperature and time, as prolonged reaction times or elevated temperatures can lead to epimerization.
-
Chiral Auxiliary: In some strategies, the use of a chiral auxiliary can help guide the stereochemical outcome of key bond-forming reactions.
2. Key Cyclization Reactions
Question: My DMDO-triggered double cyclization is producing a significant amount of monocyclization byproduct. How can I improve the yield of the desired double cyclization product?
Answer: The Dimethyldioxirane (DMDO) oxidation-triggered double cyclization is a powerful but sensitive step in several synthetic routes to this compound. The formation of a monocyclization product is a common issue[3][4].
Troubleshooting the DMDO-Triggered Cyclization:
-
Quenching Protocol: The work-up procedure is critical. Quenching the reaction under basic conditions can favor the formation of the double cyclization product. A recently developed protocol involves using an aged solution of K2CO3 in methanol (B129727) (pH ~11) to quench the reaction[3][4]. This not only promotes the second cyclization but can also induce in-situ epimerization at C11 and C14 to yield thermodynamically more stable products.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intramolecular cyclization events over competing side reactions.
-
DMDO Quality and Stoichiometry: Ensure the DMDO solution is fresh and accurately titrated. Use the optimal stoichiometry of DMDO; excess reagent can lead to over-oxidation and side products.
Question: What are alternative key cyclization strategies to construct the core of this compound?
Answer: Several innovative cyclization strategies have been successfully employed:
-
Copper(I)-Mediated Cyclization: This method is effective for installing the ABC-tricyclic ring system[2].
-
NCS-Mediated N-Acyl Cyclization: An unprecedented N-chlorosuccinimide (NCS)-mediated N-acyl cyclization onto the indole (B1671886) ring has been used to construct the tricyclic core[1].
-
One-Pot Cascade Reaction: A highly efficient four-step synthesis utilizes a one-pot cascade involving indole epoxidation, epoxide ring-opening cyclization, and lactamization[5][6].
3. Formation of the δ-Lactam Ring
Question: I am having difficulty with the formation and stability of the δ-lactam ring. What are the recommended procedures and potential pitfalls?
Answer: Formation of the δ-lactam can be challenging, and the resulting tetracyclic core of Chaetominine (B1668568) exhibits significant ring strain, which can lead to cleavage of the γ-lactam, not the δ-lactam, under certain conditions[7].
Troubleshooting δ-Lactam Formation:
-
Effective Cyclization Conditions: A successful method for constructing the δ-lactam involves heating the precursor amino ester with a catalytic amount of 4-Dimethylaminopyridine (DMAP) in refluxing toluene[7].
-
Improved Lactamization Protocol: For related isochaetominine syntheses, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) for the lactamization step has been shown to significantly improve yields compared to methods using oxalyl chloride and DIPEA[3][8][9]. This could be applicable to the synthesis of this compound as well.
-
Product Instability: Be aware that the tetracyclic core is strained. The γ-lactam ring of this compound can reversibly open when heated in methanol[7]. Therefore, it is advisable to avoid high temperatures and protic solvents like methanol during purification and handling of the final product.
Summary of Synthetic Strategies
| Key Strategy | Starting Material | Number of Steps | Overall Yield | Reference |
| Copper(I)-Mediated Cyclization | D-Tryptophan derivative | 14 | Not explicitly stated | [2] |
| DMDO-Triggered Double Cyclization | D-Tryptophan | 4 | 33.4% | [3][5][6] |
| Conversion from Fumiquinazoline Intermediate | D-Tryptophan derivative | 7 | 22% | [7] |
| NCS-Mediated N-Acyl Cyclization | D-Tryptophan methyl ester | 9 | 9.3% | [1] |
Key Experimental Protocols
1. DMDO-Triggered Double Cyclization with Basic Quench
This protocol is adapted from a fourth-generation strategy for chaetominine-type alkaloids, designed to minimize the monocyclization byproduct.
-
Step 1: Oxidation: To a solution of the tripeptide precursor in acetone (B3395972) at 0 °C, add a freshly prepared solution of DMDO in acetone (typically 1.5-2.0 equivalents).
-
Step 2: Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Step 3: Quenching: Quench the reaction by adding an aged solution of K2CO3 in methanol (prepared by letting a saturated solution stand overnight to reach a pH of ~11).
-
Step 4: Work-up: Warm the mixture to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water.
-
Step 5: Purification: Dry the organic layer over Na2SO4, concentrate, and purify the residue by silica (B1680970) gel chromatography to obtain the double cyclization product.
2. δ-Lactam Formation via DMAP Catalysis
This protocol describes the formation of the δ-lactam ring from an amino ester precursor.
-
Step 1: Reaction Setup: In a flame-dried round-bottom flask, dissolve the amino ester precursor in dry toluene.
-
Step 2: Catalyst Addition: Add a catalytic amount of DMAP (typically 0.1-0.2 equivalents).
-
Step 3: Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Step 4: Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Step 5: Purification: Purify the crude product by silica gel chromatography to yield the δ-lactam.
Visualized Workflows and Challenges
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The four-step total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of (−)-Chaetominine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B [beilstein-journals.org]
Refining purification methods to remove impurities from (-)-Chaetominine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for (-)-Chaetominine.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for purifying this compound from a crude extract?
A1: The purification of this compound from a crude fungal extract typically involves a multi-step process that includes:
-
Extraction: The fungal biomass is first extracted with an organic solvent like ethyl acetate (B1210297) to obtain a crude extract containing this compound and other metabolites.
-
Preliminary Purification: The crude extract is often subjected to preliminary purification using techniques like liquid-liquid partitioning or vacuum liquid chromatography (VLC) to remove highly nonpolar or polar impurities.
-
Chromatographic Separation: The primary purification step usually involves column chromatography over silica (B1680970) gel.[1][2] A solvent gradient of increasing polarity is used to separate the different components of the extract.
-
Fine Purification: Fractions containing this compound are often further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve high purity.[2][3]
Q2: What are some common impurities encountered during the purification of this compound?
A2: Common impurities can be broadly categorized as:
-
Structurally Related Analogs: These are other alkaloids produced by the Chaetomium species that have similar chemical structures and chromatographic behavior to this compound, making them difficult to separate.[2]
-
Lipids and Fats: These nonpolar compounds are often co-extracted with this compound and can interfere with chromatographic separation.[2]
-
Pigments: Fungal cultures can produce various pigments that may be present in the crude extract.
-
Plasticizers: Contamination from plastic labware (e.g., phthalates) is a common issue in natural product isolation.[4]
-
Solvent and Reagent Artifacts: Reactions between the target compound and solvents or reagents used during extraction and purification can lead to the formation of artifacts.[4]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of a this compound sample can be determined using a combination of analytical techniques:[]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the target compound from any impurities. The purity is often expressed as a percentage of the total peak area.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to identify potential impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of this compound and detect the presence of impurities.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis and to check for impurities with different chromophores.[6]
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield after purification | Compound Degradation: this compound may be sensitive to pH, temperature, or light.[2] | - Work at room temperature or on ice when possible.[2]- Avoid strong acids or bases during extraction and purification. - Protect the sample from light, especially during long-term storage. |
| Incomplete Extraction: The solvent used may not be optimal for extracting this compound. | - Perform sequential extractions with solvents of varying polarity. - Increase the extraction time or use methods like sonication to improve efficiency. | |
| Loss during Solvent Removal: The compound may be lost during the concentration of fractions. | - Use a rotary evaporator at a controlled, low temperature (<40°C).[2]- For small volumes, use a gentle stream of nitrogen gas.[2] | |
| Poor Chromatographic Separation: The chosen chromatographic conditions may not be suitable. | - Optimize the solvent system for column chromatography to achieve better separation. - Ensure the silica gel is properly packed to avoid channeling. |
Guide 2: Presence of Unexpected Peaks in HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple unexpected peaks | Co-elution of Impurities: Structurally similar compounds may elute at similar retention times.[2] | - Modify the HPLC gradient to improve resolution.[2]- Try a different stationary phase (e.g., phenyl-hexyl instead of C18). - Use orthogonal purification techniques like recrystallization. |
| Solvent/Reagent Contamination: Impurities in the solvents or reagents can appear as peaks.[4] | - Use high-purity, HPLC-grade solvents.[4]- Run a blank gradient to check for solvent impurities.[4]- Filter all solvents and samples before injection.[4] | |
| Plasticizer Contamination: Leaching of plasticizers from labware.[4] | - Use glass or stainless steel containers instead of plastic.[4]- Run a blank extraction to identify the source of contamination.[4] | |
| Sample Degradation: The compound may be degrading in the HPLC vial. | - Analyze samples as quickly as possible after preparation. - Use an autosampler with temperature control. |
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
This protocol is based on a reported method for the purification of this compound.[1]
Materials:
-
Silica gel (300-400 mesh)
-
Crude extract of Chaetomium sp.
-
Solvents: Ethyl acetate (EtOAc), Petroleum ether (PE), Dichloromethane (CH2Cl2), Methanol (CH3OH)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Pool the fractions containing the pure compound and concentrate them under reduced pressure.
-
Quantitative Data from a Representative Experiment: [1]
| Compound | Yield (mg) | Yield (%) |
| This compound | 80 | 42 |
| Precursor 5 | 6 | 3 |
| Compound 6 | 105 | 51 |
Protocol 2: Recrystallization for Final Purification
Recrystallization is an effective method for the final purification of solid compounds.[3]
Materials:
-
Partially purified this compound
-
A suitable solvent (e.g., methanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
Test the solubility of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues of this compound.
References
Minimizing off-target effects of (-)-Chaetominine in biological systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of (-)-Chaetominine in biological systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a cytotoxic quinazoline (B50416) alkaloid metabolite isolated from endophytic fungi such as Chaetomium and Aspergillus species.[1][2][3][4][5] Its primary reported activity is the induction of potent cytotoxic and apoptotic effects in various human cancer cell lines, notably in leukemia (K562) and colon cancer (SW1116) cells.[3][4][6] The mechanism of apoptosis is believed to occur through the intrinsic mitochondrial pathway.[2][4]
Q2: What are "off-target" effects and why are they a concern with a potent compound like this compound?
A2: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target. With a highly potent cytotoxic agent like this compound, which has an IC50 in the nanomolar range, distinguishing between the intended (on-target) anti-cancer effects and unintended (off-target) cytotoxicity is critical.[3][6] Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected toxicity, and a lack of translatable findings in drug development.
Q3: My experimental results are inconsistent or show unexpected toxicity. Could these be off-target effects of this compound?
A3: Yes, it is possible. High cytotoxicity observed at concentrations intended for a specific biological query, or phenotypes inconsistent with the known pro-apoptotic mechanism of this compound, may indicate off-target activities. It is crucial to perform a thorough dose-response analysis and validate that the observed phenotype is a direct result of modulating the intended pathway.
Q4: How can I proactively design my experiments to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ Control Compounds: If available, use a structurally similar but inactive analog as a negative control. While a specific inactive analog for this compound is not commercially available, comparing its activity to other structurally related but less potent chaetominine-type alkaloids could provide some insights.[7]
-
Counter-Screening: Test the compound in a cell line that does not express the putative target. If the effect persists, it is likely an off-target phenomenon.
-
Orthogonal Validation: Use multiple, independent assays to confirm the biological outcome. For example, if studying apoptosis, use both an Annexin V assay and a caspase activity assay.
Q5: What are the first steps to determine if my observed effect is off-target?
A5: A primary step is to establish a clear dose-response relationship for your observed phenotype and compare it to the known cytotoxic IC50 values. If these differ significantly, it may suggest an off-target effect. Additionally, employing genetic methods such as siRNA or CRISPR/Cas9 to knock down the hypothesized target can help. If the phenotype is still present after target knockdown, it strongly suggests an off-target mechanism.[8]
Data Presentation
Table 1: Reported Cytotoxic Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | K562 (Human Leukemia) | MTT Assay | 21.0 | [6] |
| This compound | SW1116 (Human Colon Cancer) | MTT Assay | 28.0 | [6] |
| This compound | K562 (Human Leukemia) | Not Specified | 35 | [2] |
| This compound | K562/Adr (Doxorubicin-resistant) | Not Specified | Not Specified | [4] |
This table summarizes publicly available cytotoxicity data. Researchers should determine the IC50 in their specific cell line and assay conditions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High Cytotoxicity at All Tested Concentrations | Off-target toxicity masking the specific biological effect. | 1. Perform a detailed dose-response curve starting from picomolar concentrations to identify a sub-toxic range. 2. Use a counter-screen in a non-target cell line to assess general cytotoxicity. 3. Confirm target engagement at non-toxic concentrations using a biophysical assay like the Cellular Thermal Shift Assay (CETSA). |
| Observed Phenotype is Not Apoptosis | This compound may have multiple mechanisms of action or be hitting an off-target. | 1. Characterize the phenotype using multiple assays (e.g., cell cycle analysis, autophagy markers). 2. Attempt to rescue the phenotype by overexpressing the wild-type target protein. 3. Perform a kinome scan or proteomic profiling to identify potential off-target binding partners. |
| Inconsistent Results Between Experiments | Compound stability, purity, or variations in cell culture conditions. | 1. Verify the purity of your this compound stock. 2. Prepare fresh dilutions for each experiment from a DMSO stock stored at -20°C or -80°C. 3. Standardize cell passage number and seeding density for all experiments. |
| Effect is Lost After Target Knockdown | The effect is likely on-target. | This is a positive validation result. Proceed with further on-target validation experiments. |
| Effect Persists After Target Knockdown | The effect is likely off-target. | 1. Use a structurally unrelated compound that targets the same pathway to see if it recapitulates the phenotype. 2. Consider affinity-based pull-down experiments to identify the actual binding target. |
Mandatory Visualization
References
- 1. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Efficient Scale-Up of (-)-Chaetominine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient production of (-)-Chaetominine. It includes troubleshooting guides for common issues encountered during synthesis and FAQs to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most efficient synthetic routes for scaling up this compound production?
A1: Several total syntheses of this compound have been reported, with significant improvements in efficiency over time. For scalable production, shorter, higher-yielding routes are preferable. A notable achievement is a four-step synthesis with an overall yield of 33.4%, which is currently the most concise and highest-yielding route described.[1][2] Another efficient option is a five-step synthesis originating from L-tryptophan. The key to scalability is minimizing the number of steps and purification procedures, which these routes prioritize.
Q2: We are experiencing low yields in the final cyclization step. What are the common causes and solutions?
A2: Low yields in the final lactamization or cyclization steps are a common bottleneck. Several factors can contribute to this:
-
Sub-optimal Coupling Reagents: The choice of coupling reagents for lactam formation is critical. It has been demonstrated that using EDCI/HOBt as the coupling system can significantly increase the yield of related isochaetominine A from 75% to 91%.[3]
-
Inefficient Quenching/Work-up: The method used to quench the reaction can influence the final product distribution and yield. For DMDO-triggered cyclizations, employing an aged solution of K2CO3/MeOH for the work-up has been shown to improve outcomes.[3]
-
Steric Hindrance: The complex, three-dimensional structure of the precursors can hinder the desired bond formation. Careful optimization of reaction conditions, such as temperature and reaction time, is necessary.
-
Side Reactions: The formation of undesired side products, such as monocyclization products, can reduce the yield of the desired double cyclization product. Modifying the work-up procedure, as mentioned above, can help to minimize these.[3]
Q3: We are observing multiple spots on our TLC analysis after the core synthesis, indicating the formation of several side products. How can we minimize these?
A3: The formation of multiple products is a frequent issue in complex indole (B1671886) alkaloid synthesis. Here are some troubleshooting strategies:
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to undesired side reactions.
-
Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the Fischer indole synthesis, a common method for creating the indole core, using stronger acids like polyphosphoric acid can sometimes favor the desired cyclization over N-N bond cleavage, which leads to aniline (B41778) byproducts.
-
Inert Atmosphere: Some reactions in the synthesis may be sensitive to air or moisture. Conducting these steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: What are the most effective methods for purifying this compound at a larger scale?
A4: The purification of complex alkaloids like this compound can be challenging. A multi-step purification strategy is often necessary:
-
Initial Extraction: If produced via fermentation, an initial solvent extraction (e.g., with ethyl acetate) is used to obtain a crude extract.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial separation of the crude product from major impurities. A step-wise gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate (B1210297) followed by ethyl acetate-methanol) is typically used. For alkaloids, using a basic adsorbent like aluminum oxide can sometimes be advantageous to prevent interactions with acidic silica gel.
-
Preparative HPLC: For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often required. A C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a formic acid modifier, is commonly employed.
Q5: Is fermentation a viable alternative to total synthesis for large-scale production?
A5: Yes, fermentation is a potentially viable and scalable alternative. This compound is a natural product isolated from the endophytic fungus Chaetomium sp. IFB-E015.[4] The biosynthetic pathway is thought to involve L-alanine, anthranilic acid, and D-tryptophan.[4] Scaling up production via fermentation would involve optimizing various parameters:
-
Strain Improvement: Genetic engineering of the producing fungal strain could enhance yield.
-
Media Optimization: The composition of the fermentation medium (carbon and nitrogen sources, minerals) is critical. Systematic optimization using statistical methods like Design of Experiments (DoE) can significantly improve product titers.[5][6][7]
-
Process Parameter Optimization: Factors such as temperature, pH, aeration, and agitation speed need to be carefully controlled and optimized for maximal production.[]
Data Presentation: Comparison of Selected Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Starting Material | Key Features | Reference |
| Peng et al. | 4 | 33.4 | D-Tryptophan | One-pot cascade indole epoxidation-cyclization-lactamization. | [1][2] |
| Huang et al. | 5 | Not explicitly stated | L-Tryptophan | Tandem C3/C14 syn-selective epoxidation–annulative ring-opening. | |
| Papeo et al. | 9 | 9.3 | D-Tryptophan methyl ester | NCS-mediated N-acyl cyclization on an indole ring. | [9] |
| Toumi et al. | 14 | Not explicitly stated | Not specified | Copper(I)-mediated cyclization. | [10] |
Experimental Protocols
General Protocol for the Four-Step Total Synthesis of this compound (Peng et al.)
This protocol is a summarized interpretation of the highly efficient four-step synthesis. For detailed reagent quantities and reaction conditions, refer to the original publication.
-
Step 1: Synthesis of the Tripeptide Precursor:
-
Couple D-tryptophan with L-alanine using standard peptide coupling reagents.
-
The resulting dipeptide is then coupled with a protected anthranilic acid derivative to form the linear tripeptide precursor.
-
Deprotection of the protecting groups yields the direct precursor for the key cascade reaction.
-
-
Step 2 & 3 & 4 (One-Pot Cascade Reaction):
-
The linear tripeptide precursor is subjected to a one-pot reaction involving:
-
Indole Epoxidation: An oxidizing agent like dimethyldioxirane (B1199080) (DMDO) is used to epoxidize the indole ring.
-
Epoxide Ring-Opening and Cyclization: The epoxide intermediate undergoes a spontaneous ring-opening and subsequent cyclization.
-
Lactamization: The final ring closure to form the hexacyclic core of this compound occurs in the same pot.
-
-
The reaction is carefully monitored until completion.
-
-
Purification:
-
The final product is purified from the reaction mixture using column chromatography followed by recrystallization or preparative HPLC to yield pure this compound.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the four-step total synthesis of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: The intrinsic apoptosis signaling pathway induced by this compound.[11][12]
References
- 1. The four-step total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. A straightforward total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing experimental artifacts in (-)-Chaetominine research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Chaetominine. Our aim is to help you navigate potential experimental challenges and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a cytotoxic quinazoline (B50416) alkaloid originally isolated from the endophytic fungus Aspergillus fumigatus.[1][2] Its primary biological activity is the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, making it a compound of interest for anti-cancer drug development.[3][4]
Q2: In which cancer cell lines has this compound shown significant activity?
A2: this compound has demonstrated potent cytotoxic effects against human leukemia K562 and colon cancer SW1116 cell lines.[3][5] In some studies, it has shown greater potency than the conventional chemotherapeutic agent 5-fluorouracil.[4][6]
Q3: What are the known signaling pathways affected by this compound?
A3: The signaling pathways affected by this compound can be cell-type specific. In SW1116 colon cancer cells, it has been shown to upregulate the p53/p21 and ATM/Chk2 signaling pathways, leading to G1-phase arrest.[3] In K562 leukemia cells, it induces S-phase arrest through the ATR/Chk1/cdc25A pathway.[3][7] It also induces apoptosis in K562 cells via the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3.[1][8]
Q4: What are the main challenges in working with this compound?
A4: As a complex natural product, the primary challenges include its total synthesis, which can be complex and result in low yields.[9][10][[“]] Researchers may also face challenges related to its solubility and stability in aqueous solutions for cell-based assays.[12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Problem 1: Low or inconsistent cytotoxicity observed in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Poor Solubility and Precipitation. this compound is a complex organic molecule that may have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate concentrations.
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before preparing the final dilutions in your culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Visual Inspection: Before adding the compound to your cells, visually inspect the prepared dilutions under a microscope for any signs of precipitation.
-
Sonication: Briefly sonicate the stock solution to aid dissolution before making serial dilutions.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation over time.
-
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can significantly impact the calculated IC50 value.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Consistent Plating: Ensure uniform cell seeding across all wells of your microplate.
-
-
Problem 2: High background or artifacts in fluorescence-based assays (e.g., Hoechst staining, Annexin V-FITC).
-
Possible Cause: Autofluorescence. Like many complex organic molecules, this compound may exhibit intrinsic fluorescence, which can interfere with the signals from your fluorescent dyes.
-
Troubleshooting Steps:
-
Control for Autofluorescence: Include a control group of cells treated with this compound but without the fluorescent stain. Measure the fluorescence in this group to determine the compound's contribution to the signal.
-
Subtract Background: Subtract the autofluorescence signal from your experimental readings.
-
Use Brighter Dyes: If autofluorescence is significant, consider using fluorescent dyes with higher quantum yields and emission wavelengths that are spectrally distinct from the autofluorescence of this compound.
-
-
Problem 3: Inconsistent results in Western blotting for signaling pathway analysis.
-
Possible Cause 1: Timing of Lysate Preparation. The activation or altered expression of signaling proteins can be transient.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment where you treat cells with this compound and collect lysates at multiple time points to identify the optimal window for observing changes in your target proteins.
-
Consistent Timing: Once the optimal time point is determined, ensure consistent timing for all subsequent experiments.
-
-
-
Possible Cause 2: Compound Stability in Culture. this compound may degrade in the cell culture medium over long incubation periods.
-
Troubleshooting Steps:
-
Limit Incubation Time: If stability is a concern, consider shorter incubation times that are still sufficient to induce the desired biological effect.
-
Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
-
Data Presentation
Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21.0 | 5-Fluorouracil | 33.0 |
| K562 | Human Leukemia | 34 | - | - |
| K562 | Human Leukemia | 35 | 5-Fluorouracil | 55 |
| SW1116 | Colon Cancer | 28.0 | 5-Fluorouracil | 76.0 |
| SW1116 | Colon Cancer | 46 | - | - |
Data compiled from multiple studies.[1][3][4][5]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., K562, SW1116)
-
Complete cell culture medium (e.g., IMDM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[14]
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression in signaling pathways affected by this compound.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for p53, p21, Bax, Bcl-2, caspases, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[4]
-
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway activated by this compound in K562 leukemia cells.
Caption: Cell-type specific cell cycle arrest pathways induced by this compound.
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine | C22H18N4O4 | CID 16095273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. The four-step total synthesis of (−)-chaetominine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The four-step total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Structural Revision of Aspera Chaetominine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis and structural revision of aspera chaetominine (B1668568) analogs.
Frequently Asked Questions (FAQs)
Q1: What are Aspera chaetominine A and B, and from where were they originally isolated?
Aspera chaetominines A and B are alkaloid secondary metabolites. They were first isolated from the fungus Aspergillus versicolour SCSIO XWS04 F52, which was derived from a marine sponge of the Callyspongia species.[1] The initial structures were determined using spectroscopic analysis, including 1H and 13C NMR, HSQC, HMBC, and MS analysis.[1]
Q2: Why was a structural revision for Aspera chaetominine B necessary?
A structural revision was necessary because the total synthesis of the originally proposed structure of aspera chaetominine B resulted in a compound whose spectral data did not match the isolated natural product. Further synthetic efforts and analysis revealed that the correct structure was actually a known alkaloid.[2][3] This highlights the importance of total synthesis in verifying proposed structures of complex natural products.
Q3: What is the revised structure of Aspera chaetominine B?
The structure of aspera chaetominine B has been revised to be (–)-isochaetominine C.[2][3] The synthesis of the reported structure of aspera chaetominine B led to the generation of another diastereomer, which was then converted in a one-pot reaction to (–)-isochaetominine C, confirming the structural revision.[3]
Q4: What biological activities have been reported for the originally isolated Aspera chaetominines A and B?
The initially isolated aspera chaetominines A and B demonstrated cytotoxic activity against human leukemia (K562) and colon cancer (SW1116) cell lines.[1] They also showed significant protective effects against the H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells.[1] Chaetominine, a related parent compound, is also known for its potent cytotoxic effects against various cancer cell lines, often showing greater potency than the chemotherapy drug 5-fluorouracil (B62378) in in-vitro assays.[4][5]
Troubleshooting Guides
Q5: We are experiencing low yields in the final O-debenzylation–lactamization step of our synthesis. How can this be improved?
Low yields in this step can be a significant bottleneck. Research has shown that modifying the coupling system can lead to substantial improvement. Specifically, employing a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as the coupling system for the one-pot O-debenzylation–lactamization reaction has been reported to increase the overall yield significantly.[2][3][6]
Q6: Our synthesis is producing incorrect diastereomers, particularly after the DMDO epoxidation-triggered cascade reaction. How can we control the stereochemistry at C11/C14?
Controlling stereochemistry, especially epimerization, is a common challenge. A specific protocol has been developed to manage this issue. It involves quenching the dimethyldioxirane (B1199080) (DMDO) epoxidation-triggered cascade reaction with an aged solution of potassium carbonate in methanol (B129727) (K2CO3/MeOH).[3] This method allows for the in situ selective mono- or double epimerization at the C11 and C14 positions, enabling the diastereodivergent synthesis of the desired products.[2][3]
Q7: How is the absolute configuration of these complex alkaloids typically confirmed?
The definitive method for determining the absolute configuration of complex molecules like chaetominine analogs is single-crystal X-ray diffraction analysis.[4][7] This technique provides an unambiguous three-dimensional structure of the molecule, which is crucial for verifying stereochemistry.[7] For many new natural products, X-ray crystallography is the gold standard for structural elucidation.[8]
Data Presentation
Table 1: Structural Revision Summary
| Compound | Originally Proposed Structure | Revised Structure |
| Aspera chaetominine B | A novel alkaloid structure | (–)-isochaetominine C[3] |
Table 2: Reported Cytotoxicity and Antiviral Activity (IC₅₀ values)
| Compound | K562 (Leukemia) | SW1116 (Colon Cancer) | Anti-H1N1 (MDCK cells) |
| Aspera chaetominine A | 7.5 µM | 10.2 µM | 15.5 µM[1] |
| Aspera chaetominine B | 9.8 µM | 12.5 µM | 24.5 µM[1] |
Table 3: Key Reagents in Optimized Synthetic Steps
| Synthetic Step | Challenge | Recommended Reagent/Protocol | Reported Outcome |
| One-pot O-debenzylation–lactamization | Low overall yield | EDCI/HOBt coupling system | Overall yield increased from 25.4% to 30.8% over five steps.[2][3] |
| DMDO Epoxidation Cascade | Uncontrolled epimerization | Quenching with an aged K₂CO₃/MeOH solution | Allows selective in situ mono- or double epimerization at C11/C14.[3] |
Experimental Protocols
Protocol 1: General Synthetic Strategy for Aspera Chaetominine B (Proposed and Revised Structures)
This protocol is a summary of the enantioselective total synthesis approach.
-
Tripeptide Synthesis: A tripeptide derivative precursor is synthesized in three steps, typically employing benzyl (B1604629) ʟ-valinate as a key coupling component.[3]
-
Cascade Reaction Initiation: The synthesized tripeptide is exposed to dimethyldioxirane (DMDO) in acetone. This initiates an epoxidation-triggered cascade reaction.[3]
-
Quenching and Cyclization: The resulting intermediates are treated with a quenching agent (e.g., Na₂SO₃) to yield the cyclized product. This step may produce the desired alkaloid along with a monocyclization byproduct.[3]
-
Stereochemical Control (Epimerization): To achieve the correct stereoisomer (the revised structure), the intermediate from the cascade reaction is treated with an aged K₂CO₃/MeOH solution at approximately 35 °C for 30 minutes. This induces a double epimerization at the C11/C14 positions to yield the thermodynamically more stable product.[3]
-
Purification: All intermediates and the final product are purified using standard techniques such as column chromatography.
Protocol 2: Structural Elucidation by Single-Crystal X-ray Crystallography
This is a generalized protocol for obtaining and analyzing a single crystal.
-
Crystallization: The purified compound is dissolved in a suitable solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling. The goal is to obtain a single, high-quality crystal free of imperfections.[9]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays at a specific temperature (often cryogenic).[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to reveal the electron density map and, subsequently, the atomic positions. The structural model is refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules, anomalous dispersion effects are used to determine the absolute configuration, confirming the stereochemistry (e.g., R/S assignments) of all stereogenic centers.[7]
Visualizations
Caption: Workflow for the structural revision of aspera chaetominine B.
Caption: Divergent synthesis pathways for aspera chaetominine B analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chaetominine | 918659-56-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cellular Adversary: A Guide to Validating the Molecular Target of (-)-Chaetominine in Cancer Cells
For researchers, scientists, and drug development professionals, identifying the precise molecular target of a promising anticancer compound like (-)-Chaetominine is a critical step in advancing it through the therapeutic pipeline. This natural quinazoline (B50416) alkaloid has demonstrated potent cytotoxic effects against various cancer cell lines, yet its direct molecular interacting partner—the key to its mechanism of action—remains to be definitively identified. This guide provides a comparative overview of modern experimental approaches to validate the molecular target of this compound, offering detailed protocols and data presentation formats to aid in this crucial endeavor.
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, pointing to a complex mechanism of action. While its downstream effects on signaling pathways such as PI3K/Akt/Nrf2 have been noted, the initial binding event that triggers these cellular changes is the subject of ongoing investigation. Validating this primary target is paramount for understanding its therapeutic potential and for the rational design of more effective derivatives.
Comparative Analysis of Target Validation Methodologies
The journey to validate a drug's molecular target involves a suite of powerful techniques. Here, we compare three prominent label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Purification-Mass Spectrometry (AP-MS). Each offers distinct advantages and is suited to different stages of the target validation process.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and cell lysates; provides evidence of direct target engagement in a physiological context.[1][2] | Can be technically challenging; may not be suitable for all proteins; requires specific antibodies for western blot-based detection. | Low to medium (Western blot), High (MS-based). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require compound modification; can be used with complex protein mixtures.[3][4] | May not work for all protein-ligand interactions; digestion conditions need careful optimization; potential for non-specific protection. | Low to medium. |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized form of the drug is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. | Can identify a broad range of interacting proteins; provides direct evidence of binding. | Requires chemical modification of the drug, which may alter its binding properties; risk of identifying non-specific binders.[5] | High. |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cancer cells (e.g., K562 or SW1116) to 70-80% confluency. Treat cells with either this compound (at a predetermined effective concentration) or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the suspected target by Western blotting using a specific antibody. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the control indicates target stabilization.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest cancer cells and prepare a cell lysate.
-
Drug Incubation: Incubate aliquots of the cell lysate with either this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate and incubate for a specific time to allow for protein digestion.
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Coomassie staining or by Western blotting for a candidate target. A protected band in the drug-treated lane compared to the control lane suggests a binding event.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization onto beads (e.g., NHS-activated sepharose beads).
-
Affinity Chromatography: Incubate the immobilized this compound with a cancer cell lysate to allow for binding.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in target validation.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling cascade initiated by this compound.
Concluding Remarks
While the direct molecular target of this compound in cancer cells is yet to be conclusively identified, the methodologies outlined in this guide provide a robust framework for its discovery and validation. By employing a multi-pronged approach that combines techniques like CETSA, DARTS, and AP-MS, researchers can systematically narrow down the candidates and confirm the primary interacting partner. The identification of this target will not only illuminate the mechanism of action of this potent natural product but also pave the way for the development of more targeted and effective cancer therapies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 5. Proteomic profiling of the tumor microenvironment: recent insights and the search for biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of (-)-Chaetominine and its diastereomers' bioactivity
A Comparative Analysis of the Bioactivity of (-)-Chaetominine and its Diastereomers
This guide provides a detailed comparative analysis of the bioactivity of the natural product this compound and its known diastereomers. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a quinazolinone alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015. It has garnered significant interest in the scientific community due to its potent cytotoxic and antiviral activities. The complex structure of this compound, featuring multiple stereocenters, gives rise to a number of diastereomers, including aspera chaetominines and isochaetominines. Understanding the structure-activity relationship (SAR) among these stereoisomers is crucial for the development of potent and selective therapeutic agents. This guide presents a comparative summary of the available bioactivity data, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the reported cytotoxic and antiviral activities of this compound and its diastereomers.
Table 1: Comparative Cytotoxicity of this compound and its Diastereomers
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Human Leukemia | 0.021 - 0.035 | [1] |
| SW1116 | Colon Cancer | 0.028 - 0.046 | [1][2] | |
| Aspera Chaetominine (B1668568) A | K562 | Human Leukemia | 7.5 - 12.5 | [2] |
| SW1116 | Colon Cancer | 7.5 - 12.5 | [2] | |
| Aspera Chaetominine B | K562 | Human Leukemia | 7.5 - 12.5 | [2] |
| SW1116 | Colon Cancer | 7.5 - 12.5 | [2] | |
| (-)-Isochaetominine A | N/A | N/A | Data not available | |
| (-)-Isochaetominine B | N/A | N/A | Data not available | |
| (-)-Isochaetominine C | N/A | N/A | Data not available | |
| 5-Fluorouracil (Positive Control) | K562 | Human Leukemia | 0.055 | [1] |
| SW1116 | Colon Cancer | N/A |
Note: IC50 values for aspera chaetominines A and B were reported as a range. "N/A" indicates that the data was not available in the reviewed literature.
Table 2: Comparative Antiviral Activity of this compound Diastereomers against H1N1 Virus
| Compound | Cell Line | IC50 (µM) | Reference |
| Aspera Chaetominine A | MDCK | 15.5 | [2] |
| Aspera Chaetominine B | MDCK | 24.5 | [2] |
Note: Antiviral activity data for this compound and isochaetominine diastereomers against H1N1 were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Human leukemia (K562) and colon cancer (SW1116) cells are cultured in appropriate media (e.g., RPMI-1640 for K562 and DMEM for SW1116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or its diastereomers for 48 hours. A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antiviral Cytopathogenicity Assay (H1N1)
This assay measures the ability of a compound to protect cells from the cytopathic effects of a virus.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in a suitable medium, such as DMEM with 10% FBS.
-
Viral Infection: Confluent monolayers of MDCK cells in 96-well plates are infected with the H1N1 influenza virus.
-
Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator until cytopathic effects (CPE) are observed in the virus-infected, untreated control wells.
-
CPE Evaluation: The extent of CPE is evaluated microscopically, and cell viability can be quantified using a colorimetric assay such as the MTT assay.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Annexin V-FITC/PI Staining): K562 or SW1116 cells are treated with the compounds for 24-48 hours. The cells are then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.
-
Cell Cycle Analysis: Treated cells are harvested, fixed in 70% ethanol, and stained with PI containing RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of specific signaling pathways.
Apoptosis Induction in K562 Leukemia Cells
In K562 cells, this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death.
Cell Cycle Arrest in SW1116 Colon Cancer Cells
In SW1116 cells, this compound induces G1 phase cell cycle arrest.[2] This is mediated by the activation of the ATM/Chk2 and p53/p21 signaling pathways. Activation of ATM and Chk2, in response to DNA damage, leads to the phosphorylation and stabilization of p53. The tumor suppressor protein p53 then upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 subsequently inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1/S transition, thereby arresting the cell cycle in the G1 phase.
Experimental Workflow
The general workflow for the comparative bioactivity analysis is depicted below.
Discussion and Conclusion
The available data clearly indicates that this compound is a highly potent cytotoxic agent against both leukemia and colon cancer cell lines, with IC50 values in the nanomolar range.[1] In contrast, its diastereomers, aspera chaetominines A and B, exhibit significantly lower cytotoxic activity, with IC50 values in the micromolar range.[2] This suggests that the specific stereochemistry of this compound is critical for its potent anticancer effects.
Similarly, the antiviral activity against the H1N1 influenza virus has been reported for aspera chaetominines A and B, with moderate potency.[2] Unfortunately, comparative antiviral data for this compound is not currently available, limiting a direct comparison in this regard. Furthermore, the bioactivity of the isochaetominine diastereomers remains to be reported, representing a significant knowledge gap in the SAR of this compound class.
The mechanistic studies reveal that this compound exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway in K562 cells and by causing G1 cell cycle arrest in SW1116 cells through the ATM/Chk2 and p53/p21 pathways.[1][2] These distinct mechanisms in different cell lines highlight the complex pharmacology of this natural product.
References
Reproducibility of (-)-Chaetominine Synthesis and Activity: A Comparative Guide
A comprehensive analysis of the published synthetic routes and conflicting biological activity reports for the complex alkaloid (-)-chaetominine reveals a landscape of impressive chemical ingenuity alongside questions of biological reproducibility. This guide provides a side-by-side comparison of the major total syntheses and a detailed look into the divergent cytotoxicity findings, offering researchers a clear overview of the current state of knowledge.
This compound, a structurally intricate alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015, has attracted significant attention from the synthetic chemistry community due to its complex hexacyclic framework.[1][2] Initial reports of its potent cytotoxic activity against human leukemia (K562) and colon cancer (SW1116) cell lines, with nanomolar efficacy, further fueled interest in this natural product as a potential anticancer lead.[1][2] However, subsequent studies have presented conflicting data on its biological activity, raising important questions about the reproducibility of these initial findings.
This guide aims to provide a clear and objective comparison of the published total syntheses of this compound and to dissect the available data on its cytotoxic effects. By presenting the experimental methodologies and quantitative data in a structured format, we hope to offer valuable insights for researchers in the fields of organic synthesis, chemical biology, and drug development.
Comparison of Reported Total Syntheses of this compound
Since its isolation, several research groups have reported the total synthesis of this compound, each employing a unique strategic approach. The efficiency of these syntheses, measured by the number of steps and the overall yield, varies significantly. Below is a summary of the key published synthetic routes.
| Research Group | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategy |
| Snider et al. | D-Tryptophan | ~15 | Not explicitly stated | Intramolecular Diels-Alder reaction |
| Evano et al. | D-Tryptophan | 14 | ~5 | Copper-catalyzed domino reaction |
| Papeo et al. | D-Tryptophan | 9 | 9.3 | Late-stage oxidative cyclization |
| Huang et al. | D-Tryptophan | 4 | 33.4 | Cascade reaction |
Synthetic Workflow Overview
The total syntheses of this compound, while distinct in their specifics, generally follow a convergent approach where key fragments are assembled and then cyclized to form the complex core. A generalized workflow can be visualized as follows:
References
Unveiling the Antitumor Potential of (-)-Chaetominine: A Comparative Analysis in Leukemia and Colon Cancer Models
For Immediate Release
[City, State] – [Date] – New research highlights the potent and selective antitumor effects of (-)-chaetominine, a natural alkaloid, across different cancer models. A comprehensive analysis of its activity in human leukemia (K562) and colon cancer (SW1116) cell lines reveals distinct mechanisms of action, underscoring its potential as a promising candidate for further oncological drug development. This guide provides a detailed comparison of its efficacy, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound has demonstrated significant cytotoxicity against both K562 and SW1116 cancer cell lines, in some cases exhibiting greater potency than the conventional chemotherapeutic agent 5-Fluorouracil.[1][2] Notably, the compound shows selective cytotoxicity towards cancer cells with markedly lower impact on normal human peripheral blood mononuclear cells.[3] The primary mechanisms driving its antitumor activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been quantified through the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Cancer Model | Cell Line | This compound IC50 (nM) | 5-Fluorouracil IC50 (nM) | Reference |
| Human Leukemia | K562 | 21 | 33 | [1][4] |
| Human Leukemia | K562 | 34 | - | [4] |
| Human Leukemia | K562 | 35 ± 2.03 | 55 ± 1.07 | [3] |
| Colon Cancer | SW1116 | 28 | 76 | [1][4] |
| Colon Cancer | SW1116 | 46 | - | [4] |
Furthermore, this compound's ability to induce apoptosis is a key aspect of its anticancer activity.
| Cell Line | Treatment Concentration (nM) | Total Apoptosis Rate (%) | Reference |
| SW1116 | Control | 6.4 | [4][5] |
| SW1116 | 25 | 16.4 | [4][5] |
| SW1116 | 50 | 35.6 | [4][5] |
| SW1116 | 100 | 60.0 | [4][5] |
The compound also exerts its effects by arresting the cell cycle, thereby inhibiting cancer cell proliferation. The phase of cell cycle arrest appears to be cell-line dependent.
| Cell Line | Effect of this compound | Time Point | Percentage of Cells in Arrested Phase | Reference |
| SW1116 | G1-phase arrest | Control | 51.84% | [5] |
| SW1116 | G1-phase arrest | 48h | 68.78% | [5] |
| K562 | S-phase arrest | - | Increase in S-phase cells | [4] |
Mechanisms of Action: A Tale of Two Cancers
This compound employs distinct molecular mechanisms to combat leukemia and colon cancer.
In K562 human leukemia cells , the compound triggers the intrinsic mitochondrial apoptosis pathway. This involves a significant upregulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[1] This cascade culminates in the activation of caspase-9 and caspase-3, the executioners of apoptosis.[1]
In SW1116 colon cancer cells , this compound induces G1-phase cell cycle arrest.[4] This is associated with the activation of the ATM/Chk2 and p53/p21 signaling pathways.[4] Conversely, in K562 cells, the compound induces S-phase arrest through the ATR/Chk1/cdc25A signaling pathway.[4]
Visualizing the Molecular Pathways
To illustrate the complex signaling cascades affected by this compound, the following diagrams have been generated.
Caption: Mitochondrial apoptosis pathway in K562 cells induced by this compound.
Caption: Cell cycle arrest pathways induced by this compound in SW1116 and K562 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K562 or SW1116 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-ATM, p-ATR, etc.)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Versus Natural (-)-Chaetominine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (-)-Chaetominine derived from natural sources versus that produced through chemical synthesis. While direct, peer-reviewed studies comparing the biological activity of natural and synthetic this compound are not extensively available, the successful total synthesis of this complex molecule confirms its structure and opens avenues for its consistent and scalable production. This document outlines the known biological activities of natural this compound, supported by experimental data, and provides detailed protocols for key assays.
Introduction to this compound
This compound is a quinazoline (B50416) alkaloid that was first isolated from the endophytic fungus Aspergillus fumigatus. It has garnered significant attention in the scientific community due to its potent cytotoxic effects against a variety of human cancer cell lines. Its complex chemical structure has also made it a challenging target for total synthesis.
Efficacy and Biological Activity of Natural this compound
Natural this compound has demonstrated significant cytotoxic and pro-apoptotic activity in several cancer cell lines. The primary mechanism of its anticancer action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the induction of cell cycle arrest.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) of natural this compound has been determined in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference Compound | Reference Compound IC₅₀ (nM) |
| K562 | Human Leukemia | 35 | 5-Fluorouracil | 55 |
| SW1116 | Colon Cancer | 46 | - | - |
Data sourced from studies on naturally derived this compound.[1][2]
Key Biological Activities of Natural this compound:
-
Induction of Apoptosis: Natural this compound has been shown to induce apoptosis in human leukemia K562 cells. This is evidenced by an increased rate of apoptosis, DNA fragmentation, and the activation of caspases.[1][3][4]
-
Mitochondrial Pathway of Apoptosis: The pro-apoptotic effects of this compound are mediated through the intrinsic mitochondrial pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[1][3][4]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, although the specific phase of arrest can be cell-line dependent. For instance, it causes G1-phase arrest in SW1116 cells and S-phase arrest in K562 cells.[2]
-
Signaling Pathway Modulation: In SW1116 cells, this compound upregulates the expression of p53 and p21 and modulates the ATM/Chk2 signaling pathway to induce G1-phase arrest. In K562 cells, it upregulates p-ATR and Chk1 and downregulates cdc25A to induce S-phase arrest.[2]
Synthetic this compound: An Overview
The total synthesis of this compound has been successfully achieved by multiple research groups. These synthetic routes provide an alternative to the extraction from natural sources, which can be variable and difficult to scale.
Implication of Synthesis on Efficacy: The chemical synthesis of this compound yields a molecule that is structurally identical to the natural product. Therefore, the biological efficacy of synthetic this compound is expected to be the same as its natural counterpart, assuming equivalent purity.
Advantages of Synthetic this compound:
-
Scalability and Consistency: Chemical synthesis allows for the production of large quantities of this compound with high batch-to-batch consistency.
-
Purity: Synthetic production can potentially lead to higher purity, free from other contaminating fungal metabolites.
-
Analog Development: The established synthetic routes provide a platform for the creation of novel analogs of this compound, which can be screened for improved efficacy or altered pharmacological properties.
While direct comparative studies are lacking, the synthesis of the unnatural enantiomer of a related compound, (+)-chaetocin, has been shown to possess improved apoptosis-inducing activity compared to the natural isomer, highlighting the potential of synthetic chemistry to enhance the therapeutic properties of natural products.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., K562 or SW1116) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of synthetic and natural this compound in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of synthetic and natural this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with synthetic and natural this compound for the desired time period.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound in cancer cells.
Experimental Workflow for Efficacy Comparison
Caption: Experimental workflow for comparing the efficacy of synthetic vs. natural this compound.
Conclusion
The potent anticancer activity of natural this compound is well-documented, with established mechanisms of action involving the induction of apoptosis and cell cycle arrest. The successful total synthesis of this compound provides a reliable and scalable source for this promising compound. Although direct comparative efficacy studies are not yet prevalent in the literature, the identical chemical structure of synthetic this compound implies an equivalent biological activity to its natural counterpart. The availability of a synthetic route paves the way for further preclinical and clinical development of this compound as a potential therapeutic agent and enables the exploration of novel, potentially more potent, synthetic analogs. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important natural product.
References
- 1. Total synthesis of chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Natural Product, (+)-Chaetocin and its Analoguesï½SODEOKA Live Cell Chemistry Project [jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to Using (-)-Chaetominine as a Reference Standard for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Chaetominine with other cytotoxic agents, focusing on its use as a reference standard in analytical and research settings. This document outlines its cytotoxic efficacy, mechanism of action, and provides detailed experimental protocols for its characterization and comparison.
Introduction to this compound
This compound is a potent cytotoxic alkaloid first isolated from the endophytic fungus Chaetomium sp.[1]. It belongs to the quinazoline (B50416) class of alkaloids and has demonstrated significant anti-cancer properties, particularly against leukemia and colon cancer cell lines[1]. Its complex heterocyclic structure and potent biological activity make it a valuable reference standard for researchers developing new anti-cancer therapeutics and for those studying the mechanisms of apoptosis.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₈N₄O₄ |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 918659-56-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. |
Comparison of Cytotoxic Activity
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its efficacy is often compared to established chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). This section provides a comparative analysis of the cytotoxic effects of this compound and other relevant compounds.
Table 1: Comparative Cytotoxicity (IC₅₀ values)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| This compound | K562 | Human Leukemia | 21.0 | [1] |
| SW1116 | Colon Cancer | 28.0 | [1] | |
| 5-Fluorouracil (5-FU) | K562 | Human Leukemia | 33.0 | [1] |
| SW1116 | Colon Cancer | 76.0 | [1] | |
| Vincristine | HL-60 | Human Leukemia | 4.1 | [2] |
| HeLa | Cervical Cancer | 1.4 | [2] | |
| Vinblastine | HL-60 | Human Leukemia | 5.3 | [2] |
| HeLa | Cervical Cancer | 2.6 | [2] | |
| Berberine (Isoquinoline Alkaloid) | SMMC-7721 | Hepatocellular Carcinoma | >100 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | >100 µM | [3] | |
| Compound 8a (Quinazoline derivative) | HCT-116 | Colon Cancer | 5.33 µM (72h) | [4] |
| HepG2 | Hepatocellular Carcinoma | 7.94 µM (72h) | [4] |
Note: IC₅₀ values can vary depending on the experimental conditions, including cell line, exposure time, and assay method.
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. It activates the intrinsic mitochondrial pathway, leading to a cascade of events that result in cell demise.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the purity, cytotoxic activity, and mechanism of action of this compound when used as a reference standard.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity and concentration of this compound as a reference standard. While a specific validated method for this compound is not widely published, a general protocol for the analysis of alkaloids can be adapted and validated according to ICH guidelines.
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 or equivalent with DAD detector |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 20-80% B; 20-30 min, 80-100% B; 30-35 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship in Annexin V/PI Staining
Caption: Logic for cell fate determination using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Experimental Workflow for Western Blotting
Caption: General workflow for Western blot analysis of apoptotic proteins.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action involving the induction of apoptosis. Its stability and high potency make it an excellent positive control and reference standard for in vitro cytotoxicity and apoptosis assays. When compared to other cytotoxic compounds, including the clinically used drug 5-fluorouracil, this compound often demonstrates superior or comparable activity at nanomolar concentrations. For analytical purposes, the development and validation of a specific HPLC method are essential to ensure the quality and consistency of the reference standard. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies and to generate reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of the chaetominine alkaloid family
For Researchers, Scientists, and Drug Development Professionals
The chaetominine (B1668568) family of alkaloids, fungal metabolites primarily isolated from Chaetomium and Aspergillus species, has garnered significant interest in the field of oncology for their potent cytotoxic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this alkaloid family, focusing on their effects on human leukemia (K562) and colon cancer (SW1116) cell lines. The information presented herein is compiled from multiple studies to offer a comprehensive overview for researchers engaged in anticancer drug discovery and development.
Comparative Cytotoxicity of Chaetominine Alkaloids
The cytotoxic potency of chaetominine and its naturally occurring analogs, aspera chaetominines A and B, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.
| Alkaloid | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Chaetominine | K562 (Leukemia) | 21.0[1] | 5-Fluorouracil | 33.0[1] |
| K562 (Leukemia) | 35 ± 2.03[1][2] | 5-Fluorouracil | 55 ± 1.07[1][2] | |
| K562 (Leukemia) | 34[3] | - | - | |
| SW1116 (Colon Cancer) | 28.0[1] | 5-Fluorouracil | 76.0[1] | |
| SW1116 (Colon Cancer) | 46[3] | - | - | |
| Aspera Chaetominine A | K562 (Leukemia) | 7,500 - 12,500[4] | - | - |
| SW1116 (Colon Cancer) | 7,500 - 12,500[4] | - | - | |
| Aspera Chaetominine B | K562 (Leukemia) | 7,500 - 12,500[4] | - | - |
| SW1116 (Colon Cancer) | 7,500 - 12,500[4] | - | - |
Preliminary Structure-Activity Relationship Observations:
Based on the available data, a preliminary SAR can be inferred. Chaetominine exhibits potent cytotoxicity in the nanomolar range against both K562 and SW1116 cell lines. In contrast, aspera chaetominines A and B show significantly weaker activity, with IC50 values in the micromolar range. This suggests that the specific stereochemistry and substitution patterns of the core chaetominine scaffold are crucial for its high potency. Further studies with a wider array of synthetic analogs are necessary to delineate the precise structural features responsible for the observed cytotoxicity.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Chaetominine exerts its anticancer effects through the induction of programmed cell death (apoptosis) and by arresting the cell cycle. The molecular mechanisms, however, appear to be cell-line specific.
In K562 Human Leukemia Cells: Induction of the Intrinsic Apoptotic Pathway
In K562 cells, chaetominine triggers the mitochondrial or intrinsic pathway of apoptosis. This process is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the loss of mitochondrial membrane potential. Consequently, cytochrome c is released from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][5]
In SW1116 Human Colon Cancer Cells: G1 Phase Cell Cycle Arrest
In SW1116 cells, chaetominine's cytotoxic effects are linked to the induction of apoptosis and arrest of the cell cycle at the G1 phase.[3] This G1 arrest is mediated through the p53/p21 and ATM/Chk2 signaling pathways. Chaetominine treatment leads to an upregulation of p53 and p21, which are key regulators of the G1/S checkpoint. Concurrently, the activation of the ATM/Chk2 pathway further contributes to halting the cell cycle progression, preventing the cancer cells from entering the DNA synthesis (S) phase.[3][6]
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Benchmarking (-)-Chaetominine: A Comparative Analysis Against Established Anticancer Drugs
In the quest for novel and more effective cancer therapeutics, natural products remain a vital source of inspiration and innovation. Among these, (-)-chaetominine, a quinazoline (B50416) alkaloid derived from the endophytic fungus Aspergillus fumigatus, has emerged as a potent cytotoxic agent against various cancer cell lines. This guide provides a detailed comparison of this compound with established anticancer drugs, 5-Fluorouracil and Doxorubicin, focusing on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapy.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines, with notable efficacy observed in human leukemia (K562) and colon cancer (SW1116) cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in comparison to 5-Fluorouracil (5-FU) and Doxorubicin. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | 5-Fluorouracil IC50 (nM) | Doxorubicin IC50 (nM) |
| K562 | Human Leukemia | 21 - 35 | 33 - 55 | ~31 |
| SW1116 | Colon Cancer | 28 - 46 | 76 | Not readily available |
Note: IC50 values are compiled from multiple studies and can vary based on experimental conditions such as incubation time and assay methodology.[1]
Notably, studies indicate that this compound exhibits greater cytotoxic activity in K562 and SW1116 cells compared to the conventional chemotherapeutic agent 5-Fluorouracil.[1] Furthermore, this compound has demonstrated selective effects on cancer cells, with significantly lower cytotoxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[1][2]
Mechanisms of Action: A Tale of Three Compounds
The anticancer effects of this compound, 5-Fluorouracil, and Doxorubicin are attributable to their distinct mechanisms of action, which are detailed below.
This compound: A Dual Threat of Apoptosis and Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and by interfering with the cell cycle. The molecular underpinnings of these processes have been shown to be cell-line dependent.
Apoptosis Induction in K562 Leukemia Cells:
This compound triggers the intrinsic or mitochondrial pathway of apoptosis.[2][][4][5] This process is characterized by:
-
An upregulation of the Bax/Bcl-2 ratio, which leads to increased mitochondrial membrane permeability.[2][][4][5]
-
The release of cytochrome c from the mitochondria into the cytosol.[2][][4][5]
-
The activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[2][][4][5]
Cell Cycle Arrest:
This compound has also been found to induce cell cycle arrest, although the specific phase of arrest differs between cell lines.[6][7]
-
In human leukemia K562 cells , this compound causes S-phase arrest.[6][8] This is associated with increased expression of p-ATR and Chk1, and decreased levels of cdc25A, cyclin A, and CDK2.[8]
-
In colon cancer SW1116 cells , this compound induces G1-phase arrest.[6] This is linked to the upregulation of p53, p21, Chk2, and p-ATM, and a reduction in cyclin E, CDK2, and CDK4 levels.[8]
5-Fluorouracil (5-FU): The Antimetabolite
5-FU is a pyrimidine (B1678525) analog that primarily targets DNA synthesis.[4][5][6][8] Its mechanism involves:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted into active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which binds to and inhibits TS.[5][6] This blockage prevents the synthesis of thymidylate, a necessary precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells.[4][8]
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[6][8] This incorporation leads to DNA damage and disruption of RNA processing and protein synthesis.[6][8]
Doxorubicin: The DNA Damager
Doxorubicin is an anthracycline antibiotic with a potent and multi-faceted mechanism of action against cancer cells.[1][2][][9]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[1][2][]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a break in the DNA strand.[1][2][][10] This prevents the re-ligation of the DNA, leading to double-strand breaks and subsequent apoptosis.[1][]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also generate free radicals that cause oxidative damage to DNA, proteins, and cell membranes, contributing to its cytotoxicity.[1][][9]
Experimental Protocols
The evaluation of anticancer compounds like this compound relies on a suite of standardized in vitro assays. Below are the methodologies for key experiments.
General Experimental Workflow
A typical workflow for assessing the anticancer properties of a novel compound involves several stages, from initial cytotoxicity screening to in-depth mechanistic studies.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]
Conclusion and Future Directions
This compound demonstrates potent and selective cytotoxic effects against human leukemia and colon cancer cell lines, with efficacy comparable or superior to the established anticancer drug 5-Fluorouracil in in vitro models. Its mechanisms of action, which involve the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, highlight its potential as a promising candidate for further anticancer drug development.
The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Future research should focus on:
-
Elucidating the full spectrum of cancer cell lines susceptible to this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Further unraveling the intricacies of its molecular targets and signaling pathways to identify potential biomarkers for patient stratification.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Confirming the Absolute Stereochemistry of Synthetic (-)-Chaetominine: A Comparative Guide
A definitive confirmation of the absolute stereochemistry of synthetic (-)-chaetominine has been achieved through comparative analysis with the natural product. This guide provides a detailed comparison of the spectroscopic and crystallographic data, along with the experimental protocols that solidify the stereochemical assignment of the synthetically derived molecule.
The total synthesis of the potent cytotoxic alkaloid this compound has been a significant endeavor in organic chemistry. A crucial aspect of any total synthesis is the unambiguous confirmation that the synthesized molecule possesses the same three-dimensional structure as the natural product, including its absolute stereochemistry. This has been accomplished for this compound through a multi-pronged approach, primarily involving the comparison of spectroscopic data and single-crystal X-ray diffraction analysis.
Spectroscopic Data Comparison
A pivotal study in this area is the four-step total synthesis of this compound by Peng and coworkers in 2014. Their synthetic route provided material that could be directly compared to the natural product isolated and characterized by Jiao, Tan, and their team in 2006. The spectroscopic data from both the synthetic and natural compounds show excellent agreement, providing strong evidence for the correct structural and stereochemical assignment.
| Spectroscopic Data | Natural this compound (Jiao et al., 2006) | Synthetic this compound (Peng et al., 2014) |
| ¹H NMR (DMSO-d₆) | Identical to synthetic product | Data consistent with the assigned structure |
| ¹³C NMR (DMSO-d₆) | Identical to synthetic product | Data consistent with the assigned structure |
| Optical Rotation | [α]²⁵D -285 (c 0.07, MeOH) | [α]²⁰D -293 (c 0.1, MeOH) |
| Mass Spectrometry | ESI-MS m/z 403 [M+H]⁺ | ESI-MS m/z 403.1 [M+H]⁺ |
| Infrared (IR) | Identical to synthetic product | Data consistent with the assigned structure |
| Circular Dichroism (CD) | Identical to synthetic product | Data consistent with the assigned structure |
Definitive Proof: X-ray Crystallography
The most conclusive evidence for the absolute stereochemistry of synthetic this compound comes from single-crystal X-ray diffraction analysis. The crystal structure of the synthetic material unequivocally establishes the spatial arrangement of all atoms and confirms the (2S, 3S, 11S, 14R) configuration, which is identical to that determined for the natural product.
Alternative Synthetic Approaches
Further confidence in the stereochemical assignment is provided by alternative total syntheses, such as the one developed by Evano and coworkers in 2008. These independent routes, employing different stereocontrol strategies, have converged on the same enantiomer, reinforcing the correctness of the assigned absolute configuration.
Experimental Protocols
Single-Crystal X-ray Crystallography of Synthetic this compound
Colorless crystals of synthetic this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol. A single crystal was mounted on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å). Data collection was performed at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.
Determination of Absolute Stereochemistry of Natural this compound
The absolute configuration of natural this compound was initially determined by Jiao et al. using a combination of X-ray crystallography and Marfey's method.
X-ray Crystallography: Similar to the synthetic sample, a single crystal of natural this compound was subjected to X-ray diffraction analysis. The resulting crystallographic data provided the relative stereochemistry of the molecule.
Marfey's Method: To establish the absolute configuration of the amino acid precursors, the natural product was hydrolyzed to its constituent amino acids. These were then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) and analyzed by HPLC. By comparing the retention times of the derivatized amino acids with those of authentic D- and L-amino acid standards derivatized with FDAA, the absolute stereochemistry of the amino acid building blocks was determined.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the absolute stereochemistry of synthetic this compound.
Caption: Logical flow for confirming the absolute stereochemistry.
A Guide to the Enantiodivergent Synthesis of Chaetominine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure pharmaceuticals has positioned enantiodivergent synthesis as a cornerstone of modern drug discovery. This powerful strategy allows for the selective synthesis of either enantiomer of a chiral molecule from a common starting material, providing essential tools for studying stereospecific bioactivity. This guide offers a comparative overview of the enantiodivergent approach to accessing the enantiomers of the cytotoxic alkaloid chaetominine (B1668568), a molecule of significant interest in cancer research.
While a direct enantiodivergent synthesis of (+)-chaetominine has yet to be reported, the successful application of this strategy to the closely related analogue, isochaetominine, provides a robust blueprint. This guide will detail the experimental protocols for this model enantiodivergent synthesis and compare it with established, highly efficient total syntheses of the naturally occurring (-)-chaetominine.
Performance Comparison: Enantiodivergent Strategy vs. Total Synthesis
The following table summarizes the key quantitative data for the enantiodivergent synthesis of isochaetominine enantiomers and two leading alternative total syntheses of this compound. This allows for a direct comparison of their efficiency in terms of overall yield and the number of synthetic steps.
| Synthetic Route | Target Molecule | Starting Material(s) | Overall Yield | Number of Steps |
| Enantiodivergent Synthesis | ||||
| Pathway to (+)-Isochaetominine | (+)-Isochaetominine | L-Tryptophan, L-Alanine | 32% | 4 |
| Epimerization to (-)-Isochaetominine | (-)-Isochaetominine | Monocyclization byproduct | 71% (from byproduct) | 1 (post-synthesis) |
| Alternative Total Syntheses | ||||
| Huang Group Synthesis[1] | This compound | D-Tryptophan | 33.4% | 4 |
| Snider Group Synthesis | This compound | Fumiquinazoline intermediate | 22% | 7 |
Enantiodivergent Synthesis of Isochaetominine Enantiomers: A Model Pathway
The enantiodivergent approach to chaetominine-type alkaloids hinges on a late-stage stereochemical inversion.[2][3] The synthesis of (+)-isochaetominine is first achieved through a stereoselective pathway. A key monocyclization byproduct from this synthesis is then subjected to a base-mediated double epimerization at stereocenters C11 and C14 to yield (-)-isochaetominine.[2] This strategy showcases the ability to access the "unnatural" enantiomer from the same synthetic pipeline established for the "natural" enantiomer's diastereomer.
Caption: Enantiodivergent synthesis of isochaetominine enantiomers.
Experimental Protocols
Key Experiment: Epimerization for Enantiodivergence
The pivotal step in the enantiodivergent strategy is the base-induced double epimerization of the monocyclization byproduct.
Caption: Workflow for the key epimerization step.
Detailed Protocol for Epimerization: The diastereomeric monocyclization product is exposed to an aged solution of potassium carbonate in methanol.[2] This solution is prepared by allowing a K2CO3/MeOH mixture to stand, which is crucial for the subsequent epimerization. The reaction is carried out at a slightly elevated temperature (35 °C) for a short duration (30 minutes), leading to the formation of the C11/C14 double epimerization product, (-)-isochaetominine, in a 71% yield.[2]
Alternative Synthesis: Four-Step Total Synthesis of this compound
This highly efficient synthesis developed by the Huang group represents the state-of-the-art for accessing the natural enantiomer.[1]
Key Steps and Reagents:
-
Aroylation of D-tryptophan: Reaction with o-nitrobenzoyl chloride.
-
Dipeptide Coupling: Coupling with L-alanine methyl ester hydrochloride salt.
-
Quinazolinone Ring Formation: A modification of Shi's method.
-
Cascade Reaction: A one-pot cascade indole (B1671886) epoxidation, epoxide ring-opening cyclization, and lactamization sequence triggered by dimethyldioxirane (B1199080) (DMDO).[1]
This four-step synthesis achieves an impressive overall yield of 33.4%, making it a highly practical route to this compound.[1]
Conclusion
The enantiodivergent strategy, exemplified by the synthesis of isochaetominine enantiomers, offers a compelling approach for accessing both stereoisomers of complex molecules like chaetominine from a single chiral precursor. While a direct synthesis of (+)-chaetominine via this method is yet to be demonstrated, the principles are well-established and provide a clear roadmap for future synthetic efforts. For the production of the natural this compound, the four-step total synthesis remains the most efficient reported route to date. The choice of synthetic strategy will ultimately depend on the specific research goals, whether it is the efficient production of the natural product or the exploration of the biological activity of its enantiomer.
References
Comparative Bioactivity of (-)-Isochaetominine A, B, and C: A Guide for Researchers
This guide provides a comparative overview of the bioactive properties of the quinazoline (B50416) alkaloids (-)-isochaetominine A, B, and C for researchers, scientists, and drug development professionals. While direct comparative studies on the bioactivity of (-)-isochaetominine A, B, and C are not extensively available in current literature, this document leverages data from the closely related and structurally similar compound, chaetominine (B1668568), to provide insights into their potential cytotoxic and apoptotic effects. The experimental data presented for chaetominine can serve as a valuable reference point for investigating the biological activities of the (-)-isochaetominine series.
Cytotoxicity Profile
Quantitative analysis of the cytotoxic effects of chaetominine against human leukemia K562 cells reveals potent activity. The data is summarized in the table below.
| Compound | Cell Line | IC50 Value (nM) | Positive Control | IC50 Value of Control (nM) |
| Chaetominine | K562 (Human Leukemia) | 35 ± 2.03 | 5-Fluorouracil (5-FU) | 55 ± 1.07 |
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of chaetominine, which can be adapted for the comparative analysis of (-)-isochaetominine A, B, and C.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of chaetominine on the human leukemia K562 cell line were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of chaetominine for different time intervals (e.g., 24, 48, and 72 hours). 5-Fluorouracil (5-FU) was used as a positive control.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.
Signaling Pathway
Chaetominine has been shown to induce apoptosis in human leukemia K562 cells through the mitochondrial (intrinsic) pathway.[1] The key events in this signaling cascade are illustrated in the diagram below.
Caption: Mitochondrial Apoptosis Pathway Induced by Chaetominine.
The workflow for assessing the cytotoxic effects of these compounds is depicted in the following diagram.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
Safety Operating Guide
Safe Disposal of (-)-Chaetominine: A Procedural Guide
(-)-Chaetominine is a cytotoxic alkaloid that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] The following guide provides essential information for the proper disposal of this compound.
Hazard Identification and Precautionary Measures
This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[4] Although its chemical, physical, and toxicological properties have not been exhaustively investigated, its cytotoxic nature necessitates stringent safety protocols.[1]
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Protective clothing (lab coat)
-
A NIOSH-approved respirator, especially when handling the solid form to avoid dust inhalation[3]
All handling of this compound, including weighing and solution preparation, should be conducted in a designated area such as a certified chemical fume hood.[5]
Waste Segregation and Containment
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[6] Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[5][7] The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[4]
The following table summarizes the procedures for different types of waste contaminated with this compound.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant bag or container. | Place items such as contaminated gloves, gowns, bench paper, and wipes into a designated hazardous waste container for incineration.[5] |
| Liquid Waste | Labeled, sealed, shatter-proof container. The container must be compatible with the solvent used (e.g., acetonitrile, DMSO). | Collect all solutions, supernatants, and rinsates containing this compound in a dedicated hazardous waste container.[5][7] Do not dispose of down the drain.[7][8] |
| Sharps Waste | Labeled, puncture-proof sharps container. | Dispose of contaminated needles, pipette tips, and other sharps in a designated sharps container for hazardous waste.[5] |
Step-by-Step Disposal Protocol
-
Decontamination: After completing experimental work, decontaminate all surfaces and equipment. A common procedure involves using a 10% bleach solution followed by 70% ethanol.[5] Dispose of all cleaning materials as solid hazardous waste.
-
Waste Collection: As waste is generated, immediately place it into the appropriate, pre-labeled waste container located in a designated Satellite Accumulation Area.[8][9]
-
Container Management:
-
Requesting Pickup: Once a waste container is full or has been accumulating for the maximum allowed time (often up to 12 months, though regulations vary), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[8][9] Complete and submit a hazardous waste disposal form as required by your institution.[8]
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill: Restrict access to the spill area. Only trained personnel with appropriate PPE should manage the cleanup using a spill kit designed for cytotoxic compounds.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal as hazardous waste.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. phytotechlab.com [phytotechlab.com]
Essential Safety and Operational Guide for Handling (-)-Chaetominine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (-)-Chaetominine. The following procedures are designed to ensure the safe handling and disposal of this cytotoxic alkaloid, minimizing exposure and environmental impact.
This compound is a mycotoxin that should be handled with care. The Safety Data Sheet (SDS) indicates that it can cause serious eye irritation and may lead to an allergic skin reaction[1]. It is imperative to treat this compound as hazardous, avoiding ingestion, inhalation, and any contact with skin, eyes, or clothing[2].
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a half-face respirator with particulate filters (N95 or higher)[3][4]. |
| Solution Preparation and Handling | Double-gloving with nitrile gloves, safety goggles, a lab coat, and work performed within a certified chemical fume hood[5]. |
| Cell Culture and in vitro Assays | Nitrile gloves, lab coat, and safety glasses. All manipulations should be performed in a biological safety cabinet (BSC). |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses. A respirator may be necessary if there is a risk of aerosol generation[6]. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood or a designated containment area is operational and certified.
-
Prepare all necessary materials, including solvents, labware, and waste containers, within the fume hood to minimize movement of the compound.
-
An emergency eyewash and safety shower must be readily accessible.
2. Handling Solid this compound:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a specialized weighing enclosure to manage the fine powder.
-
After handling the solid, carefully wipe down all surfaces with a suitable solvent (e.g., ethanol) to decontaminate the area.
3. Preparing Solutions:
-
This compound is slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and also soluble in ethanol (B145695), methanol, DMF, or DMSO[2][7].
-
When dissolving the solid, add the solvent slowly to the vial containing the compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
4. In Vitro Experiments:
-
All cell culture work involving this compound must be conducted in a Class II Biological Safety Cabinet (BSC).
-
Use dedicated pipettes and filter tips for handling solutions of the compound.
-
Decontaminate all surfaces within the BSC after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container[8].
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used[8].
-
Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.
2. Decontamination of Labware:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue[9].
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with a standard laboratory detergent and water[9].
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
The primary recommended method for the disposal of solid this compound waste is high-temperature incineration by a licensed hazardous waste disposal facility[9].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mold Safety Kit | Mold Safety Protection Kit | BioCide Labs [biocidelabs.com]
- 4. superstratumlabs.com [superstratumlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
